molecular formula C5H8O2 B091960 Vinyl propionate CAS No. 105-38-4

Vinyl propionate

Cat. No.: B091960
CAS No.: 105-38-4
M. Wt: 100.12 g/mol
InChI Key: UIWXSTHGICQLQT-UHFFFAOYSA-N
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Description

Vinyl propionate is an organic ester compound, specifically the ester of propionic acid and vinyl alcohol, valued in research for its role as a reactive monomer in free-radical polymerization processes . Its primary research application is in the synthesis of poly(this compound) and various copolymers, which are of significant interest for developing advanced coatings, adhesives, and plasticizers . Researchers utilize this compound to create copolymers with other monomers such as vinyl acetate, acrylate esters, and vinyl chloride, tailoring the physical and mechanical properties of the resulting materials for specific applications . In polymerization kinetics studies, the compound exhibits distinct reactivity; for instance, in difunctional monomers, the acrylate group polymerizes at a significantly faster rate compared to the vinyl ester group, a critical consideration for designing polymer architectures and controlling reaction pathways . The market for this compound is expanding, with growth particularly driven by its applications in the automotive, construction, and packaging industries, underscoring its ongoing industrial relevance . Furthermore, innovative research explores the production of this compound from renewable biomass resources via the fermentation of plant-based materials, representing a growing area of interest for sustainable polymer science . This makes it a key compound for investigations aimed at developing bio-based chemicals and reducing reliance on fossil-fuel-derived feedstocks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl propanoate
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InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3
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InChI Key

UIWXSTHGICQLQT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(=O)OC=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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Related CAS

25035-84-1
Record name Poly(vinyl propionate)
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DSSTOX Substance ID

DTXSID9051537
Record name Vinyl propionate
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Molecular Weight

100.12 g/mol
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CAS No.

105-38-4, 25035-84-1
Record name Vinyl propionate
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Record name Vinyl propanoate
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Record name Propanoic acid, ethenyl ester, homopolymer
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Record name VINYL PROPIONATE
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Record name Propanoic acid, ethenyl ester
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Record name Vinyl propionate
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Record name Vinyl propionate
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Record name VINYL PROPANOATE
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Foundational & Exploratory

An In-depth Technical Guide to Vinyl Propionate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl propionate (IUPAC name: ethenyl propanoate) is an organic compound that serves as a versatile monomer in the production of a variety of polymers and copolymers.[1] This colorless liquid, an ester of propionic acid and vinyl alcohol, is structurally similar to vinyl acetate and is utilized in the manufacturing of paints, adhesives, and coatings.[1][2][3] Its reactivity, particularly in polymerization processes, makes it a significant building block in polymer chemistry.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and reaction mechanisms of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound consists of a vinyl group attached to a propionate group.[4] The molecule's structure is foundational to its chemical reactivity, particularly the susceptibility of the vinyl group's double bond to polymerization.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference(s)
IUPAC Name ethenyl propanoate[2]
Synonyms Vinyl propanoate, Propanoic acid, ethenyl ester[2][5]
CAS Number 105-38-4[2][4]
Molecular Formula C5H8O2[4][6]
Molecular Weight 100.12 g/mol [6]
Canonical SMILES CCC(=O)OC=C[4]
InChI Key UIWXSTHGICQLQT-UHFFFAOYSA-N[4]

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[3] It is flammable and should be handled with appropriate safety precautions.[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless liquid[2][4]
Density 0.917 g/cm³ (at 20 °C)[1]
Boiling Point 95 °C[1][2]
Melting Point -80 °C[4]
Flash Point -2 °C[2]
Solubility in Water 6.5 mL/L[1]
Solubility in Organic Solvents Soluble in ethanol and ether[3][4]
Vapor Pressure 18 mmHg (at 25 °C)[4]

Reactivity and Polymerization

The primary chemical reactivity of this compound centers around the double bond of the vinyl group, which makes it susceptible to polymerization.[4] It is a key monomer in the production of poly(this compound) and various copolymers.[2]

Free-Radical Polymerization

The most common mechanism for the polymerization of this compound is free-radical polymerization. This process involves three key stages: initiation, propagation, and termination.

G Mechanism of Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer This compound Monomer Radical->Monomer Addition Monomer_Radical Monomer Radical Monomer->Monomer_Radical Growing_Chain Growing Polymer Chain (P•) New_Monomer This compound Monomer Growing_Chain->New_Monomer Addition Longer_Chain Elongated Polymer Chain (P+1•) New_Monomer->Longer_Chain Longer_Chain->Growing_Chain Repeats Chain1 Growing Chain (P•) Dead_Polymer Terminated Polymer Chain Chain1->Dead_Polymer Combination or Disproportionation Chain2 Growing Chain (P'•) Dead_Player Dead_Player

Caption: Free-radical polymerization of this compound.

  • Initiation: The process begins with the decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals. These highly reactive species then attack the vinyl group of a this compound monomer, creating a new monomer radical.

  • Propagation: The newly formed monomer radical adds to another this compound monomer, extending the polymer chain and regenerating a radical at the new chain end. This step repeats, rapidly increasing the molecular weight of the polymer.

  • Termination: The growth of the polymer chain is halted through various termination reactions. These can include the combination of two growing polymer radicals or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains.

Experimental Protocols and Analysis

Synthesis

The industrial synthesis of this compound is typically achieved through the gas-phase reaction of propionic acid with acetylene.[2] This reaction is generally catalyzed by zinc salts supported on carbon.[2]

A generalized laboratory-scale synthesis can be described as follows:

  • Reaction Setup: A reaction vessel is charged with propionic acid and a suitable catalyst (e.g., a zinc salt).

  • Acetylene Addition: Acetylene gas is bubbled through the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

  • Purification: Upon completion, the crude product is purified, typically by distillation, to remove unreacted starting materials and byproducts.

Analytical Characterization

The characterization of this compound and its polymers relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. The vinyl protons typically appear as a complex multiplet, while the ethyl group of the propionate moiety shows a characteristic triplet and quartet.[7]

  • ¹³C NMR: Used to identify the different carbon environments. The carbonyl carbon, the carbons of the vinyl group, and the carbons of the ethyl group will have distinct chemical shifts.

Note: Detailed experimental parameters for NMR analysis of this compound are often instrument and laboratory-specific. A general procedure involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a standard NMR spectrometer.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key characteristic absorption bands include:

  • C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

  • C=C stretch: An absorption corresponding to the vinyl double bond.

  • C-O stretch: Bands associated with the ester C-O bonds.[8]

Note: Samples for IR analysis can be prepared as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. In the context of this compound, it can be used to:

  • Assess the purity of a sample.

  • Identify impurities or byproducts from a synthesis.

  • Analyze the composition of copolymer mixtures.

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification.[5]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.[2] It can cause skin and eye irritation.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially important monomer with well-defined chemical and physical properties. Its structure, featuring a reactive vinyl group, allows for its efficient polymerization into a range of useful materials. The synthesis, characterization, and polymerization of this compound are well-established processes, utilizing standard organic chemistry techniques and analytical instrumentation. This guide provides a foundational understanding of this key chemical for professionals in research and development.

References

An In-depth Technical Guide to the Synthesis of Vinyl Propionate from Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl propionate, an important monomer in the production of various polymers and copolymers, is primarily synthesized from propionic acid through two principal industrial routes: the addition of propionic acid to acetylene and the oxidative addition of propionic acid to ethylene. This technical guide provides a comprehensive overview of these core synthesis methodologies, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data on catalyst performance. The information is presented to facilitate laboratory-scale synthesis and process optimization for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (ethenyl propanoate) is a colorless liquid and a valuable vinyl ester monomer. Its polymerization and copolymerization are leveraged in the manufacturing of paints, adhesives, and coatings. The synthesis of this compound predominantly starts from propionic acid, a readily available carboxylic acid. The two main industrial processes for its production involve the reaction of propionic acid with either acetylene or ethylene, each with distinct advantages and catalytic systems.

Synthesis via Addition of Propionic Acid to Acetylene

The traditional and well-established method for this compound synthesis is the vinylation of propionic acid with acetylene. This reaction can be carried out in either the liquid or gas phase, with zinc salts being the most common catalysts.[1]

Reaction Mechanism

The zinc-catalyzed addition of a carboxylic acid to acetylene is believed to proceed through the formation of a zinc-alkyne complex, which activates the acetylene for nucleophilic attack by the carboxylate.

A proposed mechanism involves the following steps:

  • Coordination: Acetylene coordinates to the zinc salt catalyst.

  • Nucleophilic Attack: The oxygen of the carboxyl group of propionic acid attacks one of the carbons of the activated alkyne.

  • Proton Transfer: A proton is transferred from the hydroxyl group of the carboxylic acid to the other alkyne carbon.

  • Product Formation: The resulting enol ester, this compound, is released from the catalyst.

ReactionMechanism_Acetylene cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_product Product PropionicAcid Propionic Acid (CH₃CH₂COOH) NucleophilicAttack Nucleophilic Attack by Propionic Acid PropionicAcid->NucleophilicAttack Acetylene Acetylene (C₂H₂) Coordination Coordination of Acetylene to Zinc Acetylene->Coordination ZincSalt Zinc Salt Catalyst (e.g., Zn(OOCCH₂CH₃)₂) ZincSalt->Coordination Activates Coordination->NucleophilicAttack Activated Acetylene ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer VinylPropionate This compound (CH₃CH₂COOCH=CH₂) ProtonTransfer->VinylPropionate VinylPropionate->ZincSalt Catalyst Regeneration

Experimental Protocol (Liquid-Phase Synthesis)

This protocol is a general representation of a liquid-phase synthesis.

Materials:

  • Propionic acid

  • Zinc propionate (catalyst)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Acetylene gas

Procedure:

  • The autoclave is charged with propionic acid and the zinc propionate catalyst.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen).

  • The mixture is heated to the reaction temperature, typically between 200°C and 300°C.

  • Acetylene is introduced into the reactor, and the pressure is maintained between 1:1 and 30:1 molar ratio of acetylene to carboxylic acid.

  • The reaction is allowed to proceed with vigorous stirring for a specified duration.

  • After the reaction, the reactor is cooled, and the excess acetylene is safely vented.

  • The crude this compound is collected and purified by distillation.[2]

Synthesis via Oxidative Addition of Propionic Acid to Ethylene

A more modern and increasingly prevalent method for this compound synthesis is the palladium-catalyzed oxidative addition of propionic acid to ethylene. This process, often referred to as oxyacylation, is typically carried out in the gas phase.[3]

Reaction Mechanism

The palladium-catalyzed oxyacylation of ethylene involves a catalytic cycle with Pd(II) as the active species.

A simplified mechanism is as follows:

  • Ligand Exchange: Propionate displaces a ligand on the palladium(II) catalyst.

  • Ethylene Coordination: Ethylene coordinates to the palladium center.

  • Nucleophilic Attack: The coordinated propionate attacks the coordinated ethylene, forming a β-acetoxyethyl palladium complex.

  • β-Hydride Elimination: A β-hydride elimination from the ethyl group occurs, yielding this compound and a palladium-hydride species.

  • Reductive Elimination & Re-oxidation: The palladium-hydride species undergoes reductive elimination to Pd(0) and a proton. The Pd(0) is then re-oxidized to Pd(II) by an oxidizing agent (typically oxygen) to complete the catalytic cycle.

ReactionMechanism_Ethylene cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product PropionicAcid Propionic Acid (CH₃CH₂COOH) Pd_II Pd(II) Catalyst PropionicAcid->Pd_II Ligand Exchange Ethylene Ethylene (C₂H₄) Ethylene->Pd_II Oxygen Oxygen (O₂) Pd_0 Pd(0) Oxygen->Pd_0 Oxidant Coordination Ethylene Coordination Pd_II->Coordination NucleophilicAttack Nucleophilic Attack Coordination->NucleophilicAttack BetaHydrideElimination β-Hydride Elimination NucleophilicAttack->BetaHydrideElimination BetaHydrideElimination->Pd_0 Forms VinylPropionate This compound (CH₃CH₂COOCH=CH₂) BetaHydrideElimination->VinylPropionate Pd_0->Pd_II Re-oxidation

Experimental Protocol (Gas-Phase Synthesis)

This protocol outlines a general procedure for a gas-phase synthesis.

Materials:

  • Propionic acid

  • Ethylene gas

  • Oxygen or air

  • Palladium-based catalyst on a support (e.g., palladium on alumina).[3]

  • Fixed-bed reactor

Procedure:

  • The fixed-bed reactor is packed with the palladium-based catalyst.

  • A gaseous feed stream containing propionic acid vapor, ethylene, and oxygen is passed through the heated reactor.

  • The reaction is typically conducted at a temperature of 175-200°C.[3]

  • The effluent gas stream from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

  • The condensed liquid is then subjected to distillation to separate and purify the this compound.

Quantitative Data

The yield and selectivity of this compound synthesis are highly dependent on the catalyst, reaction conditions, and the specific synthesis route employed. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of this compound from Propionic Acid and Acetylene

CatalystTemperature (°C)Pressure (atm)PhasePropionic Acid Conversion (%)This compound Selectivity (%)Reference
Zinc Propionate200-3001-20LiquidHighHigh[2]
Zinc Acetate on Activated Carbon170-2201Gas38.3 - 96.276.5 - 93.4[4]

Table 2: Synthesis of this compound from Propionic Acid and Ethylene

CatalystTemperature (°C)Pressure (atm)PhasePropionic Acid Conversion (%)This compound Selectivity (%)Reference
Palladium on Alumina1801GasNot specifiedHigh[3]
Palladium-Gold on Silica160-1806-8Gas~7 (Ethylene)~90[5]

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and analysis of this compound is outlined below.

ExperimentalWorkflow Start Start ReactorSetup Reactor Setup (Autoclave or Fixed-Bed) Start->ReactorSetup Reaction Synthesis Reaction (Acetylene or Ethylene Route) ReactorSetup->Reaction Quenching Reaction Quenching and Product Collection Reaction->Quenching Purification Purification (Distillation) Quenching->Purification Analysis Product Analysis (GC, NMR, IR) Purification->Analysis End End Analysis->End

Purification and Analysis

Purification: The primary method for purifying this compound from the reaction mixture is distillation .[6] Due to its relatively low boiling point (95 °C), fractional distillation can be employed to separate it from unreacted propionic acid (boiling point: 141 °C) and any high-boiling byproducts.

Analysis: The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography (GC): To determine the purity of the final product and quantify any impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.[9]

Conclusion

The synthesis of this compound from propionic acid is a well-established industrial process with two primary routes: the reaction with acetylene and the reaction with ethylene. The choice of method depends on factors such as feedstock availability, catalyst cost, and desired process conditions (liquid vs. gas phase). This guide provides the foundational knowledge for researchers to undertake the synthesis and characterization of this compound, offering detailed insights into the reaction mechanisms, experimental considerations, and analytical validation required for successful laboratory-scale production and further research in polymer and materials science.

References

Vinyl Propionate (CAS Number: 105-38-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl propionate (CAS No. 105-38-4), also known as ethenyl propanoate, is a colorless liquid organic compound with the chemical formula C₅H₈O₂. It is the ester of propionic acid and vinyl alcohol. This monomer is primarily utilized in the production of polymers and copolymers, finding applications in coatings, adhesives, and emulsion paints. Its reactivity, stemming from the vinyl group, allows it to readily undergo polymerization. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis and polymerization methodologies, and a detailed toxicological profile, including its metabolic fate and associated signaling pathways.

Chemical and Physical Properties

This compound is a highly flammable liquid that is sparingly soluble in water but soluble in many organic solvents.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 105-38-4[1]
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 95 °C[1]
Melting Point -80 °C[1]
Density 0.917 g/cm³ (at 20 °C)[1]
Flash Point -2 °C[1]
Solubility in Water 6.5 mL/L[1]

Synthesis and Polymerization

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of propionic acid with acetylene.[1] This vinylation reaction is commonly catalyzed by zinc salts, often on a carbon support.[1]

Experimental Protocol: Synthesis of this compound

While a detailed, publicly available laboratory-scale protocol for the synthesis of this compound is not readily found in recent literature, the general procedure can be adapted from patents and older chemical literature describing the synthesis of vinyl esters. The following is a generalized conceptual protocol:

  • Catalyst Preparation: A zinc-based catalyst, such as zinc acetate on an activated carbon support, is prepared.

  • Reaction Setup: A pressure reactor equipped with a gas inlet, a condenser, and a stirrer is charged with propionic acid and the zinc catalyst.

  • Reaction Conditions: The reactor is purged with an inert gas, such as nitrogen, and then pressurized with acetylene. The reaction mixture is heated to a temperature typically in the range of 150-200°C.

  • Reaction Progression: Acetylene is continuously fed into the reactor to maintain pressure as it is consumed. The reaction is monitored by analyzing samples for the disappearance of propionic acid and the formation of this compound.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the excess acetylene is safely vented. The crude product is filtered to remove the catalyst. The resulting liquid is then purified by distillation under reduced pressure to isolate the this compound.

Synthesis Propionic Acid Propionic Acid Reactor Reactor Propionic Acid->Reactor Acetylene Acetylene Acetylene->Reactor Crude Product Crude Product Reactor->Crude Product Reaction Purified this compound Purified this compound Crude Product->Purified this compound Purification

Synthesis of this compound.

Polymerization of this compound

This compound can be polymerized through various methods, with free-radical polymerization being the most common. This can be carried out as a solution or emulsion polymerization to produce polythis compound (PVP) or copolymers.

Experimental Protocol: Free-Radical Solution Polymerization

The following is a generalized conceptual protocol for the solution polymerization of this compound:

  • Reaction Setup: A reaction vessel equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with this compound and a suitable solvent (e.g., toluene or benzene).

  • Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: The solution is heated to a temperature that initiates the decomposition of the initiator (typically 60-80°C for AIBN). The reaction is carried out under a nitrogen atmosphere to prevent inhibition by oxygen.

  • Polymer Isolation: After a set reaction time, the polymer is isolated by precipitation in a non-solvent, such as methanol or hexane.

  • Purification and Drying: The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Solution_Polymerization cluster_reactants Reactants This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Initiator Initiator Initiator->Reaction Vessel Polymer Solution Polymer Solution Reaction Vessel->Polymer Solution Heat, N2 Precipitation Precipitation Polymer Solution->Precipitation Add to Non-solvent Polythis compound Polythis compound Precipitation->Polythis compound Filter & Dry

Solution Polymerization Workflow.

Experimental Protocol: Emulsion Polymerization

Emulsion polymerization is an alternative method that produces a stable aqueous dispersion of the polymer (a latex). A generalized conceptual protocol is as follows:

  • Emulsion Preparation: An oil-in-water emulsion is prepared by dispersing this compound monomer in water with the aid of a surfactant (e.g., sodium dodecyl sulfate). A water-soluble initiator (e.g., potassium persulfate) is dissolved in the aqueous phase.

  • Polymerization: The emulsion is heated (typically to 50-80°C) with stirring under a nitrogen atmosphere to initiate polymerization. The reaction occurs within the surfactant micelles.

  • Latex Formation: As the polymerization proceeds, polymer particles are formed, resulting in a stable latex. The reaction is continued until the desired monomer conversion is achieved.

  • Product Characterization: The resulting latex can be characterized by its solid content, particle size, and viscosity. The polymer can be isolated by coagulation if a solid product is required.

Toxicological Profile

The toxicology of this compound is not as extensively studied as some other industrial monomers. However, based on its chemical structure and the known metabolism of similar compounds like vinyl acetate, a toxicological profile can be constructed.

Acute Toxicity
Metabolism and Genotoxicity

It is anticipated that this compound, like other vinyl esters, is rapidly hydrolyzed in the body by esterases to propionic acid and vinyl alcohol. Vinyl alcohol is unstable and tautomerizes to acetaldehyde.

Metabolism This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) Propionic Acid Propionic Acid Hydrolysis (Esterases)->Propionic Acid Vinyl Alcohol Vinyl Alcohol Hydrolysis (Esterases)->Vinyl Alcohol Tautomerization Tautomerization Vinyl Alcohol->Tautomerization Acetaldehyde Acetaldehyde Tautomerization->Acetaldehyde

Metabolic Pathway of this compound.

Propionic acid is a naturally occurring short-chain fatty acid and is metabolized through normal physiological pathways. Acetaldehyde, however, is a known toxicant and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The genotoxicity of this compound is likely mediated by its metabolite, acetaldehyde, which can form DNA adducts. Mutation data for this compound has been reported, suggesting potential genotoxic effects.[3]

Signaling Pathways of Acetaldehyde Toxicity

The toxicity of acetaldehyde, the key metabolite of this compound, involves multiple signaling pathways that can lead to cellular damage, inflammation, and carcinogenesis.

  • Oxidative Stress: Acetaldehyde metabolism can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

  • DNA Damage and Repair Inhibition: Acetaldehyde can directly bind to DNA to form adducts, which can lead to mutations if not repaired. It can also impair DNA repair mechanisms, further increasing the risk of genetic damage.

  • Inflammation: Acetaldehyde can promote inflammatory responses by activating various signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

  • Apoptosis: At high concentrations, acetaldehyde can induce apoptosis (programmed cell death) through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.

Acetaldehyde_Toxicity Acetaldehyde Acetaldehyde ROS Production ROS Production Acetaldehyde->ROS Production DNA Adducts DNA Adducts Acetaldehyde->DNA Adducts Protein Adducts Protein Adducts Acetaldehyde->Protein Adducts Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage DNA Adducts->DNA Damage Enzyme Inhibition Enzyme Inhibition Protein Adducts->Enzyme Inhibition Inflammation Inflammation Oxidative Stress->Inflammation Apoptosis Apoptosis DNA Damage->Apoptosis Carcinogenesis Carcinogenesis Inflammation->Carcinogenesis Apoptosis->Carcinogenesis

Acetaldehyde Toxicity Pathways.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is highly flammable and can form explosive mixtures with air.[3] It is also a skin and eye irritant.[3]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment to prevent static discharge.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable industrial monomer with significant applications in the polymer industry. Its synthesis and polymerization are well-established processes, although detailed laboratory-scale protocols can be challenging to find in recent literature. From a toxicological perspective, the primary concern is its metabolism to acetaldehyde, a known toxic and potentially carcinogenic compound. Therefore, handling of this compound requires strict adherence to safety protocols to minimize exposure. Further research into the specific quantitative toxicology of this compound would be beneficial for a more complete risk assessment.

References

physical properties of vinyl propionate monomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Vinyl Propionate Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core (CAS No. 105-38-4). The information is compiled from various scientific and chemical data sources to support research, development, and safety applications. All quantitative data is summarized for clarity, and standard experimental methodologies are detailed.

Core Physical Properties

This compound is a colorless liquid with a pungent, fruity odor.[1][2] It is primarily used in the production of polymers and emulsion paints.[1][3] Chemically, it is the ester of propionic acid and vinyl alcohol, with the formula CH₃CH₂CO₂CH=CH₂.[4] It is soluble in organic solvents like ethanol and ether but is practically insoluble in water.[1][2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Values are collated from multiple sources and represent typical figures.

PropertyValueUnitsReferences
Identifiers
IUPAC NameEthenyl propanoate-[4]
CAS Number105-38-4-[1][3][5][6]
Molecular FormulaC₅H₈O₂-[1]
Molecular Weight100.12g·mol⁻¹[7][8][9]
Physical State
AppearanceColorless liquid-[1][4]
OdorPungent, fruity-[1][2]
Thermodynamic Properties
Boiling Point94 - 97°C[1][3][4][5][6][7]
Melting Point-80°C[1][3][5][6][7]
Flash Point-2 to 8°C[4][6][10][11]
Physical Characteristics
Density0.898 - 0.919g/mL (at 20-25 °C)[1][3][4][5][7]
Refractive Index1.403 - 1.4065(at 20 °C, nD)[3][5][6][10]
Vapor Pressure18 - 50.4mmHg (at 25 °C)[1][10][12][13]
Solubility
Water Solubility6.5 - 10.63g/L[4][10]
Practically insoluble-[3]
LogP
Octanol/Water Partition Coefficient (logP)1.36-[3][14]

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like this compound follows standardized methodologies to ensure accuracy and reproducibility. The following sections detail common protocols from organizations like ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Workflow for Physical Property Determination

The general workflow for determining a physical property of a liquid monomer such as this compound involves sample preparation, instrument calibration, measurement under controlled conditions, and data analysis.

G General Workflow for Physical Property Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Sample Obtain Pure Sample Calibrate Calibrate Instrument (e.g., with reference standards) Sample->Calibrate Control Control Conditions (Temperature, Pressure) Calibrate->Control Measure Perform Measurement Control->Measure Record Record Raw Data Measure->Record Correct Apply Corrections (e.g., for barometric pressure) Record->Correct Report Report Final Value Correct->Report

Caption: General workflow for determining a physical property.

Boiling Point Determination (Based on OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Principle : This method involves heating the liquid and measuring the temperature at which it boils under atmospheric pressure. Several apparatus can be used, including an ebulliometer, a dynamic method apparatus, or a distillation setup.[9][15]

  • Apparatus : A round-bottom flask, a condenser, a calibrated thermometer or thermocouple, and a heating source (e.g., heating mantle).

  • Procedure :

    • Place a small volume of this compound into the flask along with boiling chips to ensure smooth boiling.

    • Assemble the apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to measure the temperature of the distilling vapor, not the superheated liquid.

    • Heat the liquid gently until it begins to boil and a steady reflux of condensate is observed on the thermometer.

    • Record the temperature when it stabilizes. This is the observed boiling point.

    • Record the ambient barometric pressure. If the pressure is not standard (101.325 kPa), a correction must be applied to the observed boiling point.

Density Measurement (Based on ASTM D4052 / OECD 109)

Density is the mass of a substance per unit volume. For liquids, it is often determined using a digital density meter or a pycnometer.

  • Principle (Digital Density Meter - ASTM D4052) : A small volume of the liquid is introduced into an oscillating U-shaped tube. The density is determined from the change in the oscillation frequency of the tube when filled with the sample compared to its frequency when filled with a reference substance (typically air and pure water).[2][7][8]

  • Apparatus : A digital density meter with a thermostatically controlled measuring cell.

  • Procedure :

    • Calibrate the instrument using dry air and freshly prepared, degassed, high-purity water at the test temperature (e.g., 20 °C or 25 °C).

    • Inject a small, bubble-free aliquot of the this compound sample into the measuring cell.

    • Allow the reading to stabilize, ensuring the temperature is constant.

    • Record the density value directly from the instrument's display. The instrument automatically calculates the density based on the oscillation period.[2]

Refractive Index Measurement (Based on ASTM D1218)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for substance identification and purity assessment.

  • Principle : This method uses a calibrated refractometer (e.g., an Abbe-type refractometer) to measure the refractive index of transparent liquids. The measurement is typically performed at a standard temperature (e.g., 20 °C) using the sodium D-line (589.3 nm).[5]

  • Apparatus : A high-precision refractometer with a circulating fluid bath for temperature control.

  • Procedure :

    • Calibrate the refractometer using a certified liquid reference standard with a known refractive index close to that of this compound.

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of the this compound sample to the measuring prism.

    • Close the prisms and allow the sample to reach thermal equilibrium with the instrument.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.[5]

Viscosity Measurement (Based on ASTM D445)

Kinematic viscosity is a measure of a fluid's internal resistance to flow under gravitational forces.

  • Principle : The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.[16][17][18]

  • Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timing device.

  • Procedure :

    • Select a viscometer for which the flow time will be within the recommended range (typically 200 to 1000 seconds).

    • Filter the this compound sample to remove any particulate matter.

    • Introduce the sample into the viscometer and place the viscometer in the constant temperature bath.

    • Allow at least 30 minutes for the sample to reach the test temperature.[19]

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement to ensure reproducibility.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Flash Point Determination (Based on ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical safety parameter.

  • Principle (Pensky-Martens Closed Cup) : A sample of this compound is heated in a closed cup at a controlled rate with constant stirring. An ignition source is periodically directed into the cup to test for a flash. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[20][21][22]

  • Apparatus : A Pensky-Martens closed-cup flash point tester (manual or automated).

  • Procedure :

    • Fill the test cup with the this compound sample to the specified level.

    • Place the lid on the cup and place the assembly in the heating apparatus.

    • Begin heating the sample at the specified rate while stirring.

    • Start applying the ignition source at a temperature well below the expected flash point and continue at regular temperature intervals.

    • Record the temperature at which a distinct flash is observed inside the cup.

    • Correct the observed flash point for any deviation from standard barometric pressure.

References

A Comprehensive Analysis of Vinyl Propionate's Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the fundamental physicochemical properties of vinyl propionate, a significant monomer in the production of various polymers. The information presented is intended for researchers, scientists, and professionals engaged in drug development and materials science.

This compound, an organic compound, is the ester of propionic acid and vinyl alcohol.[1] It is a colorless liquid utilized in the synthesis of poly(this compound) and various copolymers.[1]

Physicochemical Data Summary

The core molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueSource
Molecular Formula C5H8O2[2][3][4][5]
Molecular Weight 100.12 g/mol [3][4]
Molar Mass 100.117 g·mol−1[1]
CAS Number 105-38-4[2]
Density 0.917 g/cm3 (at 20 °C)[1]

Experimental Protocols

The determination of the molecular weight and formula of this compound is achieved through standard analytical chemistry techniques.

1. Mass Spectrometry for Molecular Weight Determination:

  • Objective: To determine the precise molecular weight of the compound.

  • Methodology: High-resolution mass spectrometry (HRMS) is employed. A diluted sample of this compound is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak will correspond to the molecular weight of the compound.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is typically used for this purpose to ensure high accuracy.

2. Elemental Analysis for Molecular Formula Determination:

  • Objective: To determine the empirical formula, which can then be confirmed as the molecular formula using the molecular weight from mass spectrometry.

  • Methodology: A known mass of the this compound sample is combusted in an elemental analyzer. The amounts of carbon dioxide and water produced are precisely measured. This allows for the calculation of the percentage of carbon and hydrogen in the compound. The percentage of oxygen is typically determined by difference. The resulting percentage composition is used to derive the empirical formula.

Logical Workflow for Characterization

The logical flow for the characterization of a chemical compound like this compound is outlined below. This process ensures accurate identification and confirmation of its fundamental properties.

Workflow for Compound Characterization

References

Solubility of Vinyl Propionate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vinyl propionate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines qualitative solubility information, data on analogous compounds, and general experimental protocols to serve as a valuable resource for laboratory work.

Introduction to this compound

This compound (CH₃CH₂COOCH=CH₂) is a colorless liquid with a fruity odor. It is an ester of propionic acid and vinyl alcohol, primarily used in the production of polymers and copolymers for paints, adhesives, and coatings.[1] Understanding its solubility is critical for its application in various chemical processes, including polymerization, formulation, and purification.

Qualitative and Quantitative Solubility Data

This compound is widely reported to be soluble in common organic solvents.[2] However, specific quantitative data is scarce. The following tables summarize the available information.

Table 1: Solubility of this compound

SolventFormulaQualitative SolubilityQuantitative Solubility (at 20-25°C)
WaterH₂OPractically Insoluble / Limited10.63 g/L, 6.5 mL/L[1]
EthanolC₂H₅OHSoluble[2]Data not available
Ether (Diethyl Ether)(C₂H₅)₂OSoluble[2]Data not available
MethanolCH₃OHSoluble (Almost transparent solution)[3]Data not available
AcetoneC₃H₆OSoluble (by analogy with similar esters)[4]Data not available
TolueneC₇H₈Soluble (by analogy with its polymer)Data not available
BenzeneC₆H₆Soluble (by analogy with its polymer)Data not available
ChloroformCHCl₃Soluble (by analogy with its polymer)Data not available
DioxaneC₄H₈O₂Soluble (by analogy with its polymer)Data not available
Tetrahydrofuran (THF)C₄H₈OSoluble (by analogy with its polymer)Data not available

Note: The principle of "like dissolves like" suggests that this compound, an ester with both polar and non-polar characteristics, would be miscible with a range of organic solvents.

For context, the solubility of its polymer, poly(this compound), provides an indication of solvents that are compatible with the monomer.

Table 2: Solubility of Poly(this compound)

SolventFormulaSolubility
AcetoneC₃H₆OSoluble
BenzeneC₆H₆Soluble
ChloroformCHCl₃Soluble
DioxaneC₄H₈O₂Soluble
Tetrahydrofuran (THF)C₄H₈OSoluble

Experimental Protocols for Solubility Determination

Qualitative Miscibility Determination (Visual Method)

This method is a rapid and straightforward approach to determine if two liquids are miscible in all proportions.

Materials:

  • Test tubes with stoppers

  • Graduated pipettes or cylinders

  • This compound

  • Solvent of interest

Procedure:

  • Add a defined volume (e.g., 2 mL) of the organic solvent to a clean, dry test tube.

  • Incrementally add the same volume of this compound to the test tube.

  • After each addition, stopper the test tube and shake gently for 10-20 seconds.

  • Allow the mixture to stand and observe.

  • Observation:

    • Miscible: The mixture remains a single, clear phase with no visible separation.

    • Immiscible: The mixture separates into two distinct layers.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

Quantitative Solubility Determination (Shake-Flask Method)

This method is used to determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • Flasks with airtight seals (e.g., screw-cap Erlenmeyer flasks)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringes and filters (e.g., PTFE)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • This compound

  • Solvent of interest

Procedure:

  • Prepare a series of flasks, each containing a known volume of the organic solvent.

  • Add an excess amount of this compound to each flask to ensure that a saturated solution is formed.

  • Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the flasks to stand undisturbed for a period to allow any undissolved this compound to settle.

  • Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

  • Immediately filter the sample through a syringe filter to remove any remaining undissolved micro-droplets.

  • Accurately dilute the filtered sample with a known volume of the solvent.

  • Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

  • The solubility is expressed as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound in an organic solvent.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal flask and place in thermostatic shaker A->B C Equilibrate for 24-48 hours B->C D Allow undissolved solute to settle C->D E Withdraw supernatant with a syringe D->E F Filter the sample (e.g., PTFE filter) E->F G Prepare dilutions of the filtrate F->G H Analyze by Gas Chromatography (GC) G->H I Determine concentration from calibration curve H->I J Calculate and report solubility (e.g., g/100mL) I->J

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound in organic solvents. While comprehensive quantitative data is lacking, the qualitative evidence strongly suggests good solubility in a range of common non-aqueous solvents. For applications requiring precise solubility values, it is recommended that researchers perform experimental determinations using the protocols outlined in this document. The provided workflow and diagram offer a clear and structured approach for such investigations.

References

Thermal Stability and Degradation of Polyvinyl Propionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of polyvinyl propionate (PVPr). Due to the limited availability of specific experimental data for PVPr in publicly accessible literature, this guide leverages comparative data from analogous polyvinyl esters, primarily polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA), to infer and describe the expected thermal behavior of polythis compound.

Introduction to Polythis compound and its Thermal Stability

Polythis compound (PVPr) is a synthetic polymer belonging to the family of polyvinyl esters. Its thermal stability is a critical parameter influencing its processing, application, and shelf-life, particularly in fields like drug development where controlled degradation and stability are paramount. The thermal degradation of polyvinyl esters, including PVPr, is generally characterized by a multi-stage process involving the elimination of the ester side chain followed by the degradation of the resulting polyene backbone at higher temperatures.

Thermal Analysis of Polyvinyl Esters: A Comparative Overview

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of polymers. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss, while DSC measures the heat flow into or out of a sample, indicating thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc).

Due to the scarcity of specific quantitative TGA/DSC data for polythis compound, the following table summarizes typical thermal degradation data for the closely related polymers, polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA), to provide a comparative context. It is anticipated that the thermal stability of PVPr will lie between that of PVAc and PVA, with the degradation mechanism being analogous.

Table 1: Comparative Thermal Degradation Data of Polyvinyl Esters

PolymerOnset Degradation Temp. (°C)Temperature of Max. Degradation Rate (°C) - Stage 1Weight Loss (%) - Stage 1Temperature of Max. Degradation Rate (°C) - Stage 2Weight Loss (%) - Stage 2Final Residue (%)Primary Degradation Products (Stage 1)
Polyvinyl Acetate (PVAc) ~300350 - 400~60-70450 - 500~20-30< 5Acetic Acid
Polythis compound (PVPr) Estimated: 300-350Estimated: 350-400Estimated: ~65-75Estimated: 450-500Estimated: ~15-25Estimated: < 5Propionic Acid
Polyvinyl Alcohol (PVA) ~200-250250 - 350~20-30 (Dehydration)400 - 500~60-70< 10Water

Note: The data for Polythis compound (PVPr) is estimated based on the trends observed in other polyvinyl esters. Actual experimental values may vary.

Proposed Thermal Degradation Pathway of Polythis compound

The thermal degradation of polythis compound is expected to proceed via a two-step mechanism, analogous to that of polyvinyl acetate.

Step 1: Elimination of Propionic Acid

The initial stage of degradation involves the elimination of the propionate side group as propionic acid, leading to the formation of a conjugated polyene backbone. This reaction is autocatalytic, meaning the propionic acid produced can accelerate further degradation.

Step 2: Degradation of the Polyene Backbone

At higher temperatures, the unsaturated polyene backbone undergoes further degradation through chain scission, cyclization, and aromatization reactions, leading to the formation of various volatile hydrocarbons and a carbonaceous char residue.

The following diagram illustrates the proposed thermal degradation pathway for polythis compound.

G PVPr Polythis compound (-[CH2-CH(OCOC2H5)]n-) Heat1 Heat (300-400°C) PVPr->Heat1 Polyene Polyene Backbone (-[CH=CH]n-) Heat1->Polyene PropionicAcid Propionic Acid (C2H5COOH) Heat1->PropionicAcid Heat2 Heat (>400°C) Polyene->Heat2 Volatiles Volatile Hydrocarbons (e.g., Benzene, Toluene) Heat2->Volatiles Char Carbonaceous Char Heat2->Char

Caption: Proposed thermal degradation pathway of Polythis compound.

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of polythis compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

  • Sample Preparation:

    • Ensure the polythis compound sample is dry and free of residual solvents.

    • Weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A linear heating rate of 10 °C/min is typically used.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete degradation (e.g., 600-800 °C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

    • Determine the onset temperature of degradation (Tonset), the temperatures of maximum degradation for each stage, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of polythis compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

  • Sample Preparation:

    • Weigh 5-10 mg of the polythis compound sample into a clean, tared DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of volatiles.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal Program:

      • First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected glass transition and melting point (e.g., 150 °C) at a heating rate of 10-20 °C/min. This scan is used to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

      • Second Heating Scan: Reheat the sample at the same heating rate as the first scan. The glass transition temperature (Tg) is determined from this second heating scan.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.

    • Identify any endothermic or exothermic peaks corresponding to melting or crystallization events.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a polymer sample like polythis compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Sample Polymer Sample (Polythis compound) Drying Drying Sample->Drying Weighing Weighing (5-10 mg) Drying->Weighing Encapsulation Encapsulation (TGA Crucible / DSC Pan) Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA DSC DSC Analysis Encapsulation->DSC TGA_Data TGA Curve (Weight % vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (Deriv. Weight vs. Temp) TGA_Data->DTG_Data Interpretation Interpretation: - Degradation Temperatures - Weight Loss - Glass Transition (Tg) - Thermal Stability Assessment DTG_Data->Interpretation DSC_Data->Interpretation

Caption: A typical experimental workflow for the thermal analysis of polymers.

Conclusion

The thermal stability and degradation of polythis compound are critical parameters for its application, particularly in sensitive areas such as pharmaceuticals. While specific experimental data for PVPr remains limited in open literature, a comprehensive understanding can be derived from the well-studied analogous polymers, polyvinyl acetate and polyvinyl alcohol. The proposed degradation pathway, initiated by the elimination of propionic acid, provides a sound theoretical framework. For precise characterization, adherence to standardized TGA and DSC protocols is essential. Further research focusing on generating and publishing specific thermal analysis data for polythis compound is highly encouraged to fill the current knowledge gap.

Spectroscopic Analysis of Vinyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of vinyl propionate, a key monomer in polymer synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two fundamental techniques for molecular structure elucidation and characterization. This document presents detailed experimental protocols, quantitative spectral data, and visual representations of the underlying principles and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₅H₈O₂), both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl and propionyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
CH₃~1.15Triplet (t)~7.5
CH₂~2.35Quartet (q)~7.5
=CH₂ (cis to O)~4.55Doublet of Doublets (dd)~6.3, ~1.5
=CH₂ (trans to O)~4.85Doublet of Doublets (dd)~14.0, ~1.5
-O-CH=~7.25Doublet of Doublets (dd)~14.0, ~6.3

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ) ppm
CH₃~9.0
CH₂~27.5
=CH₂~97.5
=CH~141.5
C=O~173.0

Note: These are typical chemical shift values and can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester and vinyl functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100Medium=C-HStretching
~2980MediumC-H (sp³)Stretching
~1760StrongC=O (Ester)Stretching
~1645MediumC=CStretching
~1140StrongC-OStretching
~950, ~870Strong=C-HBending (out-of-plane)

Experimental Protocols

NMR Sample Preparation and Analysis

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃).[1] Deuterated solvents are used to avoid strong solvent signals in the ¹H NMR spectrum.[2]

  • Dissolution: Dissolve the this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3][4]

  • Sample Volume: Ensure the final sample volume in the NMR tube is between 4-5 cm in height.[1][2]

  • Capping and Cleaning: Cap the NMR tube and carefully wipe the outside with a tissue dampened with ethanol or acetone to remove any fingerprints or dust.[1]

  • Analysis: Insert the sample into the NMR spectrometer. The instrument will then perform locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe before acquiring the spectrum.[1]

IR Sample Preparation and Analysis (Neat Liquid)

For a liquid sample like this compound, the "neat" or thin-film method is commonly employed.

Methodology:

  • Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle the plates by their edges to avoid transferring moisture from your fingers.[5]

  • Sample Application: Place one to two drops of this compound onto the center of one salt plate.[6]

  • Sandwiching: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[5][7]

  • Mounting: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

  • Sample Scan: Acquire the IR spectrum of the this compound sample.[8]

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.[5][7]

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with its proton and carbon atom labeling corresponding to the NMR data.

vinyl_propionate_structure cluster_propionate Propionyl Group cluster_vinyl Vinyl Group C1 C(1)H₃ C2 C(2)H₂ C1->C2 C3 C(3)=O C2->C3 O1 O C3->O1 O2 O C3->O2 -O- C4 C(4)H O2->C4 C5 C(5)H₂ C4->C5 =

Molecular structure of this compound with atom numbering for NMR.
Workflow for Spectroscopic Analysis

This diagram outlines the logical steps involved in the spectroscopic characterization of a chemical sample.

spectroscopic_analysis_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Obtain this compound Sample Prep_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid Film) Sample->Prep_IR Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Analyze_NMR Process and Analyze NMR Data (Chemical Shifts, Coupling Constants) Acquire_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Characteristic Absorptions) Acquire_IR->Analyze_IR Structure_Elucidation Structure Elucidation and Confirmation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation

Workflow for the spectroscopic analysis of a chemical sample.
Key Functional Group Regions in the IR Spectrum

This diagram highlights the characteristic regions in the infrared spectrum corresponding to the main functional groups in this compound.

Key functional group regions in the IR spectrum of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Vinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl propionate, the ester of propionic acid and vinyl alcohol, is a valuable monomer in the production of polymers and copolymers with diverse industrial applications, including paints and adhesives. Its synthesis has evolved from early methods analogous to vinyl acetate production to more modern, catalyzed reactions. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the core chemical reactions, experimental protocols, and quantitative data associated with its production. The guide also presents reaction pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the synthesis processes.

Introduction

The synthesis of this compound (CH₃CH₂CO₂CH=CH₂) has been historically linked to the development of vinyl acetate production due to their structural and chemical similarities. The primary challenge in its synthesis lies in the unavailability of stable vinyl alcohol. Consequently, the main industrial routes have involved the addition of propionic acid to acetylene or the palladium-catalyzed reaction of ethylene with propionic acid. This guide delves into the historical context of these discoveries and provides a technical examination of the key synthetic methodologies.

Historical Development of this compound Synthesis

The history of this compound synthesis is closely intertwined with the pioneering work on vinyl monomers. While specific dates and researchers for the initial synthesis of this compound are not as well-documented as for more common monomers like vinyl chloride or vinyl acetate, its development can be traced through the evolution of vinyl ester production.

The foundational chemistry for the synthesis of vinyl esters from acetylene was established by Walter Reppe in the 1920s. His work, known as "Reppe Chemistry," explored the high-pressure reactions of acetylene with various compounds, including carboxylic acids.[1] This laid the groundwork for the industrial production of vinyl esters.

The first commercial production of a vinyl ester, vinyl acetate, was achieved in the early 20th century. The initial methods involved the addition of acetic acid to acetylene using mercury salts as catalysts, a process first described by Fritz Klatte in 1912.[2] Later, more environmentally benign and efficient catalysts, such as zinc acetate, were adopted.[2] The synthesis of this compound followed a similar trajectory, utilizing the addition of propionic acid to acetylene with zinc-based catalysts.[3]

In the latter half of the 20th century, the rising cost and hazards associated with acetylene chemistry drove the development of alternative ethylene-based routes. The palladium-catalyzed oxidative addition of carboxylic acids to ethylene became the dominant method for vinyl acetate production and was subsequently adapted for this compound.[2]

Core Synthesis Methodologies

There are two primary industrial methods for the synthesis of this compound: the addition of propionic acid to acetylene and the palladium-catalyzed reaction of ethylene and propionic acid.

Synthesis from Acetylene and Propionic Acid

This traditional method involves the direct addition of propionic acid to acetylene. The reaction can be carried out in either the liquid or gas phase, with the gas-phase process being more common industrially.

Reaction:

CH₃CH₂COOH + C₂H₂ → CH₃CH₂CO₂CH=CH₂

Catalyst:

The most common catalyst for this reaction is zinc acetate supported on activated carbon.[3]

Experimental Protocol (Gas-Phase):

  • Catalyst Preparation: Activated carbon is impregnated with a solution of zinc acetate. The catalyst is then dried to remove the solvent.

  • Reaction Setup: A fixed-bed reactor is packed with the zinc acetate catalyst.

  • Reaction Conditions: A gaseous mixture of propionic acid and acetylene (typically in a molar excess of acetylene) is passed through the heated reactor.

  • Purification: The product stream, containing this compound, unreacted starting materials, and byproducts, is cooled and purified by distillation.

Quantitative Data:

ParameterValueReference
CatalystZinc Acetate on Activated Carbon[3]
Temperature170-250 °C
PressureAtmospheric
Acetylene to Propionic Acid Molar Ratio3:1 to 5:1
Propionic Acid Conversion60-80%
Selectivity to this compound>95%

Reaction Mechanism:

The precise mechanism of the zinc-catalyzed addition of carboxylic acids to acetylene is complex and is believed to involve the formation of a zinc-acetylide intermediate. The propionic acid then reacts with this intermediate to form the vinyl ester.

Synthesis from Ethylene and Propionic Acid

This modern approach involves the oxidative addition of propionic acid to ethylene in the presence of a palladium catalyst.

Reaction:

2 C₂H₄ + 2 CH₃CH₂COOH + O₂ → 2 CH₃CH₂CO₂CH=CH₂ + 2 H₂O

Catalyst:

The catalyst system typically consists of palladium, often promoted with gold or other metals, supported on a carrier like silica or alumina.

Experimental Protocol:

  • Catalyst Preparation: The support material is impregnated with solutions of palladium and promoter metal salts, followed by drying and reduction.

  • Reaction Setup: A fixed-bed or fluidized-bed reactor is used.

  • Reaction Conditions: A gaseous feed of ethylene, propionic acid, and oxygen is passed over the catalyst bed at elevated temperature and pressure.

  • Purification: The product mixture is separated, and the this compound is purified by distillation.

Quantitative Data:

ParameterValueReference
CatalystPalladium-Gold on Silica[2]
Temperature150-200 °C
Pressure5-10 atm
Ethylene to Propionic Acid Molar RatioVaries
Propionic Acid Conversion10-30% (per pass)
Selectivity to this compound>90%

Visualizing the Synthesis

Signaling Pathways and Experimental Workflows

To better illustrate the logical flow of the synthesis processes, the following diagrams are provided.

G cluster_acetylene Acetylene-Based Synthesis A1 Propionic Acid A4 Gas-Phase Reactor A1->A4 A2 Acetylene A2->A4 A3 Zinc Acetate Catalyst A3->A4 A5 Crude Product A4->A5 A6 Purification (Distillation) A5->A6 A7 This compound A6->A7

Caption: Workflow for the zinc-catalyzed synthesis of this compound from acetylene.

G cluster_ethylene Ethylene-Based Synthesis E1 Propionic Acid E5 Fixed-Bed Reactor E1->E5 E2 Ethylene E2->E5 E3 Oxygen E3->E5 E4 Palladium Catalyst E4->E5 E6 Crude Product E5->E6 E7 Purification (Distillation) E6->E7 E8 This compound E7->E8

Caption: Workflow for the palladium-catalyzed synthesis of this compound from ethylene.

Reaction Pathway Diagrams

The following diagrams illustrate the proposed reaction mechanisms for the two primary synthesis routes.

G cluster_acetylene_mech Proposed Mechanism: Zinc-Catalyzed Addition M1 Acetylene Coordination to Zinc Center M2 Nucleophilic Attack by Propionate Anion M1->M2 M3 Intermediate Formation M2->M3 M4 Proton Transfer M3->M4 M5 This compound Release & Catalyst Regeneration M4->M5

Caption: Proposed mechanism for the zinc-catalyzed addition of propionic acid to acetylene.

G cluster_ethylene_mech Proposed Mechanism: Palladium-Catalyzed Oxyacetoxylation P1 Oxidative Addition of Propionic Acid to Pd(0) P2 Ethylene Coordination P1->P2 P3 Migratory Insertion of Ethylene P2->P3 P4 β-Hydride Elimination P3->P4 P5 Reductive Elimination of this compound P4->P5

Caption: Proposed mechanism for the palladium-catalyzed synthesis of this compound from ethylene.

Conclusion

The synthesis of this compound has evolved from early acetylene-based methods to more modern and efficient ethylene-based processes. The choice of synthesis route is often dictated by the availability and cost of raw materials. The zinc-catalyzed addition of propionic acid to acetylene remains a viable method, particularly in regions with abundant coal or natural gas resources. The palladium-catalyzed reaction of ethylene offers a more contemporary and often more economical route in regions with a well-developed petrochemical industry. Understanding the historical context, reaction mechanisms, and experimental parameters of these synthesis methods is crucial for researchers and professionals in the chemical and materials sciences for the optimization of existing processes and the development of novel synthetic pathways. A recent patent also highlights a move towards producing this compound from renewable raw materials, indicating a future direction for more sustainable production.[4]

References

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization of Vinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile technique for producing stable aqueous dispersions of polymers, commonly known as latexes. This method is widely employed in the synthesis of various polymers, including polyvinyl propionate, which finds applications in adhesives, coatings, and binders. The process involves the polymerization of a monomer, such as this compound, in an aqueous medium stabilized by a surfactant. Polymerization is initiated by a water-soluble initiator, leading to the formation of polymer particles. This document provides a detailed protocol for the emulsion polymerization of this compound, adapted from established procedures for similar vinyl esters like vinyl acetate.

Key Components and Their Roles

The emulsion polymerization of this compound typically involves the following key components:

  • Monomer: this compound is the monomer that undergoes polymerization to form polythis compound.

  • Continuous Phase: Deionized water is the most common continuous phase, providing a medium for the polymerization reaction and aiding in heat dissipation.[1]

  • Surfactant (Emulsifier): Surfactants, such as sodium dodecyl sulfate (SDS), are crucial for emulsifying the monomer in the water and stabilizing the resulting polymer particles to prevent coagulation.[2] A combination of anionic and nonionic surfactants can also be used to enhance stability.[2]

  • Initiator: A water-soluble initiator, like potassium persulfate (KPS), is used to generate free radicals and initiate the polymerization process.[1][3]

  • Buffer: A buffer, such as sodium bicarbonate, is often added to maintain a stable pH during the reaction.

Quantitative Data Summary

The following table summarizes typical reactant concentrations and reaction conditions for the emulsion polymerization of this compound. These values are provided as a starting point and may require optimization for specific applications.

Parameter Value Unit Notes
This compound (Monomer) 100g
Deionized Water 200g
Sodium Dodecyl Sulfate (Surfactant) 2.0 - 5.0gAnionic surfactant.
Potassium Persulfate (Initiator) 0.5 - 1.5gWater-soluble initiator.
Sodium Bicarbonate (Buffer) 0.5gTo maintain pH.
Reaction Temperature 60 - 80°CInfluences polymerization rate.
Reaction Time 3 - 5hours
Stirring Speed 200 - 400rpmEnsures proper mixing.

Experimental Protocol

This protocol details the steps for the semi-batch emulsion polymerization of this compound.

1. Reactor Setup:

  • Assemble a 500 mL, four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a feeding inlet.
  • Ensure all glassware is clean and dry.

2. Initial Charge:

  • To the reactor, add 150 g of deionized water, the desired amount of sodium dodecyl sulfate (e.g., 3.0 g), and 0.5 g of sodium bicarbonate.
  • Begin stirring the mixture at a moderate speed (e.g., 300 rpm).

3. Nitrogen Purge:

  • Purge the reactor with nitrogen gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the experiment.

4. Heating:

  • Heat the reactor contents to the desired reaction temperature (e.g., 70°C) using a water bath or heating mantle.

5. Monomer and Initiator Preparation:

  • In a separate beaker, prepare the monomer pre-emulsion by mixing 100 g of this compound with 50 g of deionized water and a small portion of the surfactant.
  • In another beaker, dissolve the potassium persulfate initiator (e.g., 1.0 g) in a small amount of deionized water.

6. Initiation:

  • Once the reactor reaches the target temperature, add approximately 10% of the monomer pre-emulsion and 25% of the initiator solution to the reactor.
  • Allow the reaction to proceed for 15-20 minutes to form seed particles. A slight increase in temperature and a change in the appearance of the mixture from transparent to milky white indicate successful initiation.

7. Monomer and Initiator Feeding:

  • After the seed stage, begin the continuous and separate feeding of the remaining monomer pre-emulsion and initiator solution into the reactor over a period of 2-3 hours using syringe pumps or dropping funnels. A semi-batch process allows for better control of the polymerization rate and heat generation.[4]

8. Polymerization:

  • Maintain the reaction temperature and stirring speed throughout the feeding process.
  • After the feeds are complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

9. Cooling and Filtration:

  • Once the polymerization is complete, turn off the heating and allow the reactor to cool down to room temperature.
  • Filter the resulting latex through a fine mesh to remove any coagulum.

Experimental Workflow Diagram

EmulsionPolymerizationWorkflow A Reactor Setup B Initial Charge (Water, Surfactant, Buffer) A->B C Nitrogen Purge B->C D Heating to Reaction Temperature C->D F Initiation (Seed Formation) D->F E Monomer & Initiator Preparation E->F G Continuous Feeding (Monomer & Initiator) F->G H Polymerization G->H I Cooling H->I J Filtration I->J K Final Latex Product J->K ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Free Radicals (2R.) Initiator->Radical Decomposition Oligoradical Oligoradical Radical->Oligoradical + Monomer GrowingChain Growing Polymer Chain (R-M(n).) Oligoradical->GrowingChain Enters Micelle Monomer1 Monomer (M) LongerChain Longer Polymer Chain (R-M(n+1).) GrowingChain->LongerChain + Monomer Monomer2 Monomer (M) LongerChain->GrowingChain ... Chain1 Growing Chain 1 DeadPolymer Terminated Polymer Chain1->DeadPolymer Combination or Disproportionation Chain2 Growing Chain 2 Chain2->DeadPolymer

References

Application Notes and Protocols: Synthesis of Vinyl Propionate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl propionate (VP) is a valuable monomer for the synthesis of a variety of copolymers with tailored properties. Its copolymers find applications in diverse fields, including the formulation of adhesives, coatings, paints, and as matrices for controlled drug delivery systems. The propionate group offers distinct advantages over the more common acetate group in vinyl acetate copolymers, such as increased hydrophobicity, lower glass transition temperature (Tg), and improved flexibility.

This document provides detailed application notes and experimental protocols for the synthesis of this compound copolymers with other commercially significant monomers like vinyl acetate (VA) and acrylic esters. The protocols cover various polymerization techniques, including emulsion, suspension, and solution polymerization. Furthermore, standard characterization methods for determining copolymer composition, molecular weight, and thermal properties are outlined.

Data Presentation

Table 1: Monomer Reactivity Ratios for Copolymerization with this compound
Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymerization Behavior
This compoundVinyl Acetate~1.0~0.9~0.9Ideal/Random[1]
This compoundMethyl Acrylate0.0936.90.64Non-ideal, favors MA incorporation[2]
This compoundButyl Acrylate---Data not readily available

Note: Reactivity ratios are crucial for predicting copolymer composition and microstructure. An r1r2 product close to 1 indicates a tendency for random copolymerization, while a value approaching 0 suggests a higher likelihood of alternating copolymerization[3][4].

Table 2: Thermal Properties of this compound Copolymers
Copolymer SystemComposition (molar ratio)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Analysis Method
Poly(VP-co-VA)50:50Varies with composition~300-400DSC, TGA
Poly(VP-co-MA)50:50Varies with composition~350-550DSC, TGA[5]
Poly(VP-co-BA)50:50Varies with composition~350-550DSC, TGA[5]

Note: The glass transition temperature (Tg) is a critical parameter influencing the mechanical properties of the copolymer, such as flexibility and film-forming ability. Thermal stability is assessed by thermogravimetric analysis (TGA), which determines the temperature at which the polymer starts to degrade.

Experimental Protocols

Emulsion Polymerization of this compound-Vinyl Acetate (VP-VA) Copolymer

This protocol describes a semi-batch emulsion polymerization process, a widely used industrial technique that allows for good control over the polymerization rate and copolymer properties[6].

Materials:

  • This compound (VP), inhibitor-free

  • Vinyl Acetate (VA), inhibitor-free

  • Potassium Persulfate (KPS) (Initiator)

  • Sodium Dodecyl Sulfate (SDS) (Anionic Surfactant)

  • Poly(vinyl alcohol) (PVA) (Protective Colloid)

  • Sodium Bicarbonate (Buffer)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Monomer and initiator feed pumps.

  • Heating/cooling circulator.

Procedure:

  • Reactor Setup: Charge the reactor with deionized water, PVA, SDS, and sodium bicarbonate.

  • Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Heating: Heat the reactor contents to the desired reaction temperature (typically 60-80°C) with continuous stirring.

  • Initiator Addition: Dissolve KPS in a small amount of deionized water and add a portion of it to the reactor to initiate the polymerization.

  • Monomer and Initiator Feed: Start the continuous feed of the monomer mixture (VP and VA) and the remaining initiator solution into the reactor over a period of 3-4 hours.

  • Reaction: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Neutralization: Cool the reactor to room temperature. If necessary, adjust the pH of the resulting latex with a suitable base (e.g., ammonia solution).

  • Characterization: Characterize the resulting copolymer emulsion for solid content, particle size, viscosity, and copolymer composition.

Suspension Polymerization of this compound-Acrylic Ester Copolymer

Suspension polymerization is suitable for producing spherical polymer beads, which are easy to handle and process[7][8].

Materials:

  • This compound (VP), inhibitor-free

  • Methyl Acrylate (MA) or Butyl Acrylate (BA), inhibitor-free

  • Benzoyl Peroxide (BPO) (Oil-soluble Initiator)

  • Poly(vinyl alcohol) (PVA) (Suspending Agent)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Heating/cooling circulator.

Procedure:

  • Aqueous Phase Preparation: Dissolve PVA in deionized water in the reactor.

  • Organic Phase Preparation: In a separate vessel, dissolve BPO in the monomer mixture (VP and acrylic ester).

  • Dispersion: Add the organic phase to the aqueous phase in the reactor with vigorous stirring to form a stable suspension of monomer droplets.

  • Polymerization: Heat the reactor to the desired polymerization temperature (typically 70-90°C) under a nitrogen atmosphere.

  • Reaction: Maintain the temperature and stirring for several hours until the desired monomer conversion is achieved. The monomer droplets will be converted into solid polymer beads.

  • Isolation and Washing: Cool the reactor, and separate the polymer beads by filtration. Wash the beads thoroughly with deionized water to remove any residual suspending agent and other impurities.

  • Drying: Dry the polymer beads in a vacuum oven at a moderate temperature.

Solution Polymerization of this compound Copolymer

Solution polymerization is a homogeneous process that yields a polymer solution, which can be directly used in some applications or from which the polymer can be isolated by precipitation[9].

Materials:

  • This compound (VP), inhibitor-free

  • Comonomer (e.g., Vinyl Acetate or Acrylic Ester), inhibitor-free

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene or Ethyl Acetate (Solvent)

  • Methanol (Nonsolvent for precipitation)

Equipment:

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle or oil bath.

Procedure:

  • Reaction Setup: Charge the flask with the monomers, solvent, and AIBN.

  • Inert Atmosphere: Purge the flask with nitrogen for 20-30 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) with continuous stirring.

  • Reaction: Allow the polymerization to proceed for several hours. The viscosity of the solution will increase as the polymer is formed.

  • Isolation (Optional): To isolate the solid polymer, cool the solution and precipitate the copolymer by slowly adding the solution to a stirred excess of a nonsolvent like methanol.

  • Filtration and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Characterization Protocols

Determination of Copolymer Composition by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for determining the molar composition of copolymers[10][11].

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H-NMR spectrum of the solution.

  • Spectral Analysis:

    • Identify the characteristic peaks corresponding to the protons of each monomer unit in the copolymer. For a VP-VA copolymer, the methine proton of the VA unit typically appears around 4.8 ppm, while the methylene protons of the propionate group in the VP unit appear at different chemical shifts.

    • Integrate the area of these characteristic peaks.

  • Calculation: Calculate the molar ratio of the monomers in the copolymer using the integral values and the number of protons each signal represents.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their size in solution, allowing for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI)[12][13][14].

Procedure:

  • Sample Preparation: Dissolve the copolymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF).

  • Instrumentation: Use a GPC system equipped with a suitable column set and a detector (e.g., refractive index detector).

  • Calibration: Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene standards).

  • Analysis: Inject the copolymer solution into the GPC system.

  • Data Processing: Determine the molecular weight averages (Mn, Mw) and PDI of the copolymer relative to the calibration standards.

Thermal Properties Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the copolymer, while Thermogravimetric Analysis (TGA) is used to evaluate its thermal stability.

DSC Procedure:

  • Sample Preparation: Place a small amount of the dried copolymer in a DSC pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A change in the heat flow in the DSC thermogram indicates the glass transition.

TGA Procedure:

  • Sample Preparation: Place a small amount of the dried copolymer in a TGA pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The TGA thermogram will show the weight loss of the sample as a function of temperature, indicating its decomposition temperature.

Mandatory Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_properties Property Determination synthesis_choice Select Polymerization Technique emulsion Emulsion Polymerization synthesis_choice->emulsion Aqueous Latex suspension Suspension Polymerization synthesis_choice->suspension Polymer Beads solution Solution Polymerization synthesis_choice->solution Polymer Solution nmr ¹H-NMR Spectroscopy emulsion->nmr gpc Gel Permeation Chromatography emulsion->gpc dsc_tga DSC / TGA Analysis emulsion->dsc_tga suspension->nmr suspension->gpc suspension->dsc_tga solution->nmr solution->gpc solution->dsc_tga composition Copolymer Composition nmr->composition mw Molecular Weight & PDI gpc->mw thermal Thermal Properties (Tg, Td) dsc_tga->thermal

Caption: General workflow for the synthesis and characterization of this compound copolymers.

emulsion_polymerization_flowchart start Start reactor_prep Prepare Reactor: Water, PVA, SDS, Buffer start->reactor_prep purge Purge with Nitrogen reactor_prep->purge heat Heat to Reaction Temperature purge->heat initiate Add Initial Initiator (KPS) heat->initiate feed Feed Monomers (VP/VA) & Initiator Solution initiate->feed react Maintain Temperature (1-2 hours) feed->react cool Cool to Room Temperature react->cool end End: Copolymer Emulsion cool->end

Caption: Flowchart of the semi-batch emulsion polymerization process.

drug_delivery_logic copolymer This compound Copolymer Matrix formulation Formulation (e.g., Microspheres, Films) copolymer->formulation drug Active Pharmaceutical Ingredient (API) drug->formulation release Controlled Drug Release formulation->release properties Copolymer Properties: - Hydrophobicity - Tg - Molecular Weight properties->copolymer factors Release Modulating Factors properties->factors factors->release

Caption: Logical relationship for this compound copolymers in drug delivery systems.

References

Vinyl Propionate in Polymer Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of vinyl propionate as a versatile monomer in polymer synthesis. Detailed protocols for various polymerization techniques are outlined, along with key characterization data and potential applications, particularly focusing on areas relevant to drug development and biomedical research.

Introduction to this compound

This compound (VP) is an organic ester with the formula CH₃CH₂CO₂CH=CH₂.[1] It is a valuable monomer for the synthesis of a variety of polymers and copolymers. Polythis compound (PVPp) and its copolymers find applications in coatings, adhesives, and paints.[1] For drug development professionals, this compound is of particular interest due to its potential in creating tailored polymer architectures for drug delivery systems and as a precursor to biocompatible polyvinyl alcohol (PVA).[2][3] The propionate side chain offers a more hydrophobic alternative to the acetate group in the widely used vinyl acetate, allowing for the fine-tuning of polymer properties such as the glass transition temperature (Tg) and solubility.

Polymerization of this compound

This compound can be polymerized through various techniques, including solution, emulsion, bulk, and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of method depends on the desired polymer properties and intended application.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weight, narrow molecular weight distribution (low polydispersity index, PDI), and complex architectures.[4] This control is particularly valuable for creating well-defined block copolymers for drug delivery applications.

Experimental Protocol: RAFT Polymerization of this compound

This protocol is adapted from methodologies for the RAFT polymerization of other vinyl esters.

Materials:

  • This compound (VP), freshly distilled

  • RAFT agent (e.g., a xanthate or dithiocarbamate)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate with oil bath

  • Precipitation solvent (e.g., cold methanol or hexane)

  • Vacuum oven

Procedure:

  • To a Schlenk flask, add the RAFT agent and AIBN.

  • Add the desired amount of anhydrous, deoxygenated solvent.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the freshly distilled this compound via syringe.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C) and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion via ¹H NMR.

  • Upon reaching the desired conversion, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.

  • Isolate the polymer by filtration or decantation.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify.

  • Dry the final polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl protons to polymer backbone protons.

  • Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

Quantitative Data from PET-RAFT Polymerization of this compound

Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization offers a method for synthesizing high molecular weight polyvinyl esters under mild conditions.[5]

Target DPTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
600071049,3001.43
6000151864,3001.62

Data adapted from a study on PET-RAFT of this compound.[5]

Experimental Workflow for RAFT Polymerization of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer This compound Schlenk_Flask Combine in Schlenk Flask Monomer->Schlenk_Flask RAFT_Agent RAFT Agent RAFT_Agent->Schlenk_Flask Initiator Initiator Initiator->Schlenk_Flask Solvent Solvent Solvent->Schlenk_Flask Degas Freeze-Pump-Thaw (3 cycles) Schlenk_Flask->Degas Polymerize Polymerize at Controlled Temp. Degas->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Dry Dry under Vacuum Precipitate->Dry Characterize Characterize (SEC, NMR) Dry->Characterize

Caption: Workflow for RAFT polymerization of this compound.

Emulsion Polymerization

Emulsion polymerization is a common industrial method for producing polymer latexes. It involves polymerizing monomers in an aqueous medium with the aid of a surfactant and a water-soluble initiator.[6]

Experimental Protocol: Emulsion Polymerization of this compound

This protocol provides a general procedure for the emulsion polymerization of this compound.

Materials:

  • This compound (VP)

  • Deionized water

  • Surfactant (e.g., Sodium dodecyl sulfate, SDS)

  • Water-soluble initiator (e.g., Potassium persulfate, KPS)

  • Buffer (e.g., Sodium bicarbonate)

  • Reaction kettle with a condenser, stirrer, and nitrogen inlet

Procedure:

  • To the reaction kettle, add deionized water, surfactant, and buffer.

  • Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.

  • In a separate vessel, dissolve the initiator in deionized water.

  • Add a portion of the this compound monomer to the reaction kettle to form a seed latex.

  • After a short period, add the initiator solution to start the polymerization.

  • Continuously or semi-continuously feed the remaining monomer into the reactor over a period of several hours.

  • After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion.

  • Cool the reactor to room temperature.

  • The resulting polymer latex can be used directly or the polymer can be isolated by coagulation.

Characterization:

  • Particle Size and Distribution: Determined by Dynamic Light Scattering (DLS).

  • Solid Content: Determined gravimetrically.

  • Molecular Weight: Determined by GPC after dissolving the polymer from the latex.

Typical Properties of Vinyl Ester Emulsion Polymers

PropertyTypical Value
Solid Content (%)45 - 55
pH4 - 6
Particle Size (nm)100 - 1000
Glass Transition Temp. (Tg, °C)~10

Note: These are typical values and can be varied by adjusting the formulation and process parameters.

Logical Flow of Emulsion Polymerization

G A Aqueous Phase (Water, Surfactant, Buffer) D Formation of Monomer Emulsion A->D B Monomer Phase (this compound) B->D C Initiator Solution (e.g., KPS in Water) E Initiation in Aqueous Phase C->E F Particle Nucleation (Micellar or Homogeneous) D->F E->F G Polymer Particle Growth (Monomer Diffusion from Droplets) F->G H Final Polymer Latex G->H

Caption: Key stages in the emulsion polymerization process.

Copolymers of this compound for Biomedical Applications

While homopolymers of this compound have limited direct biomedical applications, its copolymers with functional monomers open up a range of possibilities.

Copolymers with N-vinylpyrrolidone (NVP)

Copolymers of this compound and N-vinylpyrrolidone (P(VP-co-NVP)) can form amphiphilic structures with potential for drug encapsulation and delivery.[7][8] The hydrophilic NVP units can form a protective corona in aqueous media, while the more hydrophobic this compound units can form a core capable of loading hydrophobic drugs.

Experimental Protocol: RAFT Copolymerization of VP and NVP

This protocol is based on the synthesis of similar block copolymers.[8]

Materials:

  • This compound (VP), distilled

  • N-vinylpyrrolidone (NVP), distilled

  • RAFT agent (e.g., O-ethyl-S-(1-phenylethyl) dithiocarbonate)

  • AIBN

  • Anhydrous 1,4-dioxane

  • Schlenk flask and line

  • Precipitation solvent (e.g., cold diethyl ether)

Procedure:

  • Synthesize a PVP-macroRAFT agent by polymerizing NVP via RAFT.

  • In a Schlenk flask, dissolve the PVP-macroRAFT agent and AIBN in anhydrous 1,4-dioxane.

  • Perform three freeze-pump-thaw cycles.

  • Add distilled this compound under an inert atmosphere.

  • Polymerize at a controlled temperature (e.g., 80°C) for a specified time.

  • Quench the reaction and precipitate the block copolymer in cold diethyl ether.

  • Purify by redissolving and re-precipitating.

  • Dry the final P(NVP-b-VP) block copolymer under vacuum.

Potential Application in Drug Delivery:

The resulting amphiphilic block copolymers can self-assemble into micelles or vesicles in aqueous solutions, encapsulating hydrophobic drugs within the polythis compound core. This can enhance the solubility and bioavailability of poorly water-soluble drugs.[8]

Signaling Pathway Analogy for Nanoparticle Uptake

G cluster_extracellular Extracellular Space cluster_cell Cell NP Drug-loaded Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Uptake Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2. Formation Lysosome Lysosome Endosome->Lysosome 3. Fusion Drug_Release Drug Release Lysosome->Drug_Release 4. pH-triggered Release Target Intracellular Target Drug_Release->Target 5. Action

Caption: Generalized pathway for cellular uptake of drug-loaded nanoparticles.

Hydrolysis to Polyvinyl Alcohol (PVA)

Polythis compound can be hydrolyzed to produce polyvinyl alcohol (PVA).[3] PVA is a well-established biocompatible and water-soluble polymer with numerous applications in the biomedical field, including in drug delivery, wound dressings, and contact lenses.[2] The hydrolysis of PVPp allows for the creation of PVA with potentially different microstructures and properties compared to that derived from polyvinyl acetate.

Experimental Protocol: Hydrolysis of Polythis compound

This protocol is analogous to the hydrolysis of polyvinyl acetate.[3]

Materials:

  • Polythis compound

  • Methanol

  • Sodium hydroxide (catalyst)

  • Reaction vessel with stirrer

Procedure:

  • Dissolve the polythis compound in methanol.

  • Prepare a solution of sodium hydroxide in methanol.

  • Add the sodium hydroxide solution to the polymer solution with vigorous stirring.

  • The polyvinyl alcohol will precipitate out of the solution as it forms.

  • Continue stirring for a set period to achieve the desired degree of hydrolysis.

  • Filter the precipitated PVA and wash thoroughly with methanol to remove sodium propionate and excess sodium hydroxide.

  • Dry the PVA under vacuum.

Controlling the Degree of Hydrolysis:

The degree of hydrolysis can be controlled by adjusting the reaction time, temperature, and catalyst concentration. This allows for the production of PVA with varying levels of residual propionate groups, which in turn influences its solubility, thermal properties, and biocompatibility.[9]

Relationship between Polythis compound and Polyvinyl Alcohol

G PVPp Polythis compound (Hydrophobic) Hydrolysis Hydrolysis (e.g., NaOH, Methanol) PVPp->Hydrolysis PVA Polyvinyl Alcohol (Hydrophilic, Biocompatible) Hydrolysis->PVA

References

Application Notes: Polyvinyl Propionate in Advanced Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl propionate (PVPr) is a thermoplastic polymer belonging to the polyvinyl ester family. While it can be produced as a homopolymer, its most significant application in the adhesive industry is as a functional comonomer, typically in conjunction with vinyl acetate (VAc). The incorporation of this compound into a polyvinyl acetate (PVAc) polymer backbone via emulsion copolymerization allows for the targeted modification of adhesive properties. This document provides an overview of this application, including illustrative performance data and detailed protocols for synthesis and testing.

Application Focus: Copolymerization with Vinyl Acetate (VAc)

Standard PVAc adhesives, while widely used for porous substrates, exhibit certain limitations, such as poor water resistance and a relatively high glass transition temperature.[1] Copolymerization with other vinyl monomers is a common strategy to enhance these properties.[1] this compound (VPr), the ester of propionic acid and vinyl alcohol, serves as a valuable comonomer for this purpose.[2]

The propionate group is more hydrophobic than the acetate group in VAc. By incorporating VPr into the polymer chain, the resulting copolymer gains increased hydrophobicity, which translates to improved water resistance in the final adhesive film. Furthermore, the bulkier propionate side chain can disrupt the polymer packing, lowering the glass transition temperature (Tg) and increasing the flexibility of the adhesive film. These modifications expand the utility of PVAc-based adhesives to more demanding applications.

Performance Data (Illustrative)

Specific quantitative data for poly(vinyl acetate-co-vinyl propionate) adhesives is not widely available in published literature. However, to illustrate the typical effect of a comonomer on the performance of a vinyl acetate-based adhesive, the following table summarizes data for a comparable system: a random vinyl acetate-butyl acrylate (VAc-BA) copolymer. The data demonstrates how varying the comonomer content can significantly influence key adhesive properties like peel strength.[3]

Table 1: Influence of Butyl Acrylate (BA) Comonomer Content on the Peel Strength of VAc-BA Copolymer Adhesives (Illustrative Data) [3]

BA Content in Copolymer (wt%)Peel Rate (mm/s)Peel Strength (N/m)Failure Mode
280.01100Adhesive
281.0400Cohesive
550.01250Cohesive
5510.0800Cohesive
751.0200Cohesive
75100.0100Adhesive

Note: This data is for a VAc-BA copolymer system and is presented to illustrate the principle of how comonomer content affects adhesive properties. Similar trends would be expected for a VAc-VPr system.

Experimental Protocols

Protocol 1: Synthesis of a Poly(vinyl acetate-co-vinyl propionate) Emulsion Adhesive

This protocol describes a representative semi-continuous emulsion polymerization method for synthesizing a VAc-VPr copolymer adhesive.[4][5]

Materials:

  • Vinyl Acetate (VAc), inhibited

  • This compound (VPr), inhibited

  • Polyvinyl Alcohol (PVA), partially hydrolyzed (protective colloid)

  • Ammonium Persulfate (APS) (initiator)

  • Sodium Bicarbonate (buffer)

  • Deionized Water

Equipment:

  • Glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet

  • Monomer feed vessel

  • Heating mantle

Procedure:

  • Initial Charge: To the glass reactor, add deionized water, polyvinyl alcohol, and sodium bicarbonate.

  • Inerting: Heat the mixture to 65°C under gentle stirring and a continuous nitrogen purge for 30 minutes to remove dissolved oxygen.

  • Initiation: Add a small portion of the ammonium persulfate initiator to the reactor.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of the vinyl acetate and this compound monomers in deionized water.

  • Semi-Continuous Feed: Once the reactor temperature stabilizes at 75-80°C, begin the slow, continuous addition of the monomer pre-emulsion and the remaining initiator solution over a period of 3 hours.

  • Polymerization: Maintain the reaction temperature at 80°C throughout the feed. After the feed is complete, continue stirring at 80°C for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling & Filtration: Cool the reactor to room temperature. Filter the resulting latex emulsion through a fine mesh to remove any coagulum.

  • Characterization: The final product can be characterized for solid content, viscosity, particle size, and pH.

Protocol 2: Standardized Testing of Adhesive Properties

The following protocols are based on internationally recognized FINAT Test Methods (FTM) for pressure-sensitive adhesives.[6]

A. Peel Adhesion (180°) - FTM 1

  • Sample Preparation: Cut a strip of the adhesive-coated substrate to 25 mm width and approximately 175 mm length.

  • Application: Apply the strip to a standard test plate (e.g., float glass or stainless steel). Pass a 2 kg standard roller over the strip once in each direction to ensure uniform contact.

  • Dwell Time: Condition the test assembly for a specified time (e.g., 20 minutes or 24 hours) under standard laboratory conditions (23°C ± 2°C, 50% ± 5% RH).

  • Testing: Clamp the free end of the strip in the moving jaw of a tensile tester. Clamp the test plate in the stationary jaw.

  • Measurement: Peel the strip from the plate at an angle of 180° and a constant speed of 300 mm/min. Record the force required to peel the strip. The result is typically expressed in Newtons per 25 mm (N/25 mm).[6]

B. Loop Tack - FTM 9

  • Sample Preparation: Create a loop from a 25 mm x 175 mm strip of the adhesive-coated material, with the adhesive side facing out.

  • Testing: Clamp the ends of the loop in the moving jaw of a tensile tester.

  • Measurement: Move the loop downwards at a speed of 300 mm/min until it makes contact with a standard test plate over an area of 25 mm x 25 mm. Immediately reverse the direction of the jaw at the same speed. Record the maximum force required to pull the loop away from the plate. The result is expressed in Newtons (N).[6]

C. Shear Resistance - FTM 8

  • Sample Preparation: Apply a 25 mm x 25 mm area of an adhesive-coated strip to a standard test plate. Pass a 2 kg roller over the sample to ensure contact.

  • Test Assembly: Mount the test plate in a shear test stand, inclined at a 2° angle from vertical to prevent peeling.[6]

  • Measurement: Attach a standard weight (e.g., 1 kg) to the free end of the adhesive strip. Measure the time it takes for the strip to shear off the plate. The result is reported in minutes.[6]

Visualizations

G Workflow for Copolymer Adhesive Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Processing prep_reactor 1. Charge Reactor (Water, PVA, Buffer) heat 4. Heat & Purge Reactor with N2 prep_reactor->heat prep_monomer 2. Prepare Monomer Pre-emulsion (VAc, VPr) feed 6. Semi-continuous Feed (Monomers & Initiator) for 3 hours @ 80°C prep_monomer->feed prep_initiator 3. Prepare Initiator Solution (APS) prep_initiator->feed initiate 5. Add Initial Initiator Charge heat->initiate initiate->feed hold 7. Hold at 80°C for 1-2 hours feed->hold cool 8. Cool to Room Temperature hold->cool filter 9. Filter Emulsion cool->filter product Final Product: VAc-VPr Latex filter->product

Workflow for Copolymer Adhesive Synthesis

G Workflow for Standard Adhesive Property Testing cluster_peel Peel Adhesion (FTM 1) cluster_tack Loop Tack (FTM 9) cluster_shear Shear Resistance (FTM 8) start Prepare Adhesive-Coated Substrate Strips (25mm width) p_apply 1. Apply to Test Plate with 2kg Roller start->p_apply t_loop 1. Form Sample Loop start->t_loop s_apply 1. Apply 25x25mm Area to Test Plate start->s_apply p_dwell 2. Dwell for 20min / 24hr p_apply->p_dwell p_test 3. Test at 180° @ 300 mm/min p_dwell->p_test p_result Result: Peel Force (N/25mm) p_test->p_result t_test 2. Contact Plate (25x25mm) & Retract @ 300 mm/min t_loop->t_test t_result Result: Max Force (N) t_test->t_result s_mount 2. Mount on Stand with 1kg Weight s_apply->s_mount s_test 3. Measure Time to Failure s_mount->s_test s_result Result: Time (minutes) s_test->s_result

Workflow for Standard Adhesive Property Testing

G Logical Relationship: Enhancing PVAc with VPr Comonomer pvac Standard PVAc Polymer copolymerization Emulsion Copolymerization pvac->copolymerization vpr This compound (VPr) Comonomer vpr->copolymerization copolymer Poly(VAc-co-VPr) Copolymer Adhesive copolymerization->copolymer prop1 Increased Hydrophobicity (from Propionate Group) copolymer->prop1 prop2 Increased Side-Chain Bulk copolymer->prop2 benefit1 Improved Water Resistance prop1->benefit1 benefit2 Increased Flexibility (Lower Tg) prop2->benefit2

Enhancing PVAc Properties with VPr Comonomer

References

Application Notes and Protocols for Free-Radical Polymerization of Vinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free-radical polymerization of vinyl propionate, a key process in the synthesis of polythis compound (PVPr) and its copolymers. This document details the fundamental principles, experimental protocols for various techniques, and key considerations for controlling polymer properties. The resulting polymers have applications in coatings, adhesives, and potentially in drug delivery systems due to their biocompatibility and tunable properties.

Introduction to Free-Radical Polymerization of this compound

Free-radical polymerization is a chain-growth polymerization method initiated by free radicals, which are highly reactive species with an unpaired electron. The polymerization of this compound (VP), an ester of propionic acid and vinyl alcohol, proceeds via the successive addition of monomer units to a growing radical chain. The process can be divided into three main stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Common initiators include peroxides and azo compounds. These radicals then react with a this compound monomer, creating a new radical center on the monomer unit.

Propagation: The newly formed monomer radical adds to another this compound monomer, extending the polymer chain and regenerating the radical at the chain end. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of a polymer chain is halted through various termination mechanisms, most commonly by the combination of two growing radical chains or by disproportionation.

The choice of polymerization technique significantly influences the reaction kinetics, polymer properties, and potential applications of the resulting polythis compound. The most common techniques are bulk, solution, emulsion, and suspension polymerization.

Polymerization Techniques and Experimental Protocols

This section details the experimental protocols for the four primary free-radical polymerization techniques for this compound. While specific data for this compound is provided where available, some protocols are based on the closely related and well-documented polymerization of vinyl acetate (VAc) and can be adapted for this compound.

Bulk Polymerization

Bulk polymerization is the simplest method, involving only the monomer and an initiator. This technique yields a polymer with high purity but can be challenging to control due to the high viscosity and potential for autoacceleration (the Trommsdorff effect).

Experimental Protocol: Bulk Polymerization of this compound

  • Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the purified this compound.

  • Initiator Addition: Add a calculated amount of an oil-soluble initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) with continuous stirring.

  • Termination and Isolation: After the desired reaction time, cool the vessel to stop the polymerization. The resulting viscous polymer mass can be dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol) to isolate the purified polymer.

  • Drying: Dry the precipitated polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Solution Polymerization

In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction medium, leading to better control over the molecular weight and a narrower molecular weight distribution compared to bulk polymerization.

Experimental Protocol: Solution Polymerization of this compound in Toluene

  • Monomer and Solvent Preparation: Purify this compound as described for bulk polymerization. Use anhydrous toluene as the solvent.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the desired amount of toluene and purified this compound.

  • Initiator Addition: Add the calculated amount of AIBN or BPO to the reaction mixture.

  • Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the mixture for the specified reaction time.

  • Isolation: After the polymerization, cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol or hexane, with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at 50 °C to a constant weight.

Emulsion Polymerization

Emulsion polymerization is a heterogeneous technique where a water-insoluble monomer is emulsified in water with the aid of a surfactant. A water-soluble initiator is used, and polymerization occurs primarily within the monomer-swollen surfactant micelles. This method allows for high molecular weight polymers to be produced at a fast polymerization rate with excellent heat dissipation.

Experimental Protocol: Emulsion Polymerization of this compound

  • Initial Charge: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps, add deionized water, a surfactant (e.g., sodium dodecyl sulfate, SDS), and a buffer (e.g., sodium bicarbonate).

  • Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes.

  • Heating and Seeding: Heat the reactor to the desired temperature (e.g., 60-70 °C). Add a small portion of the this compound monomer to form seed particles.

  • Initiation: Dissolve a water-soluble initiator, such as potassium persulfate (KPS), in a small amount of deionized water and add it to the reactor to initiate polymerization.

  • Monomer Feed: After the initial seed polymerization, continuously feed the remaining this compound monomer into the reactor over a period of several hours.

  • Completion and Cooling: After the monomer feed is complete, maintain the reaction temperature for an additional hour to ensure high conversion. Then, cool the reactor to room temperature.

  • Characterization: The resulting product is a stable latex (an aqueous dispersion of polymer particles). The polymer can be isolated by coagulation with a salt solution, followed by washing and drying.

Suspension Polymerization

Suspension polymerization is another heterogeneous technique where monomer droplets are dispersed in a continuous phase, typically water. A monomer-soluble initiator is used, and a suspending agent (stabilizer) is added to prevent the droplets from coalescing. Each droplet acts as a mini-bulk reactor.

Experimental Protocol: Suspension Polymerization of this compound

  • Aqueous Phase Preparation: In a baffled reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve a suspending agent, such as polyvinyl alcohol (PVA), in deionized water.

  • Organic Phase Preparation: In a separate vessel, dissolve the initiator (e.g., AIBN or BPO) in the this compound monomer.

  • Dispersion: Add the organic phase to the aqueous phase under vigorous stirring to form a stable suspension of monomer droplets.

  • Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes.

  • Polymerization: Heat the suspension to the desired polymerization temperature (e.g., 60-80 °C) and maintain constant agitation throughout the reaction.

  • Isolation and Washing: Once the polymerization is complete, cool the reactor. The resulting polymer beads can be collected by filtration, washed thoroughly with water to remove the suspending agent, and then dried.

Data Presentation: Quantitative Analysis of Polymerization Techniques

The following tables summarize typical quantitative data for the free-radical polymerization of this compound and its analogues under various conditions. This data is crucial for comparing the different techniques and for designing experiments to achieve desired polymer characteristics.

Table 1: Bulk Polymerization of this compound - Reaction Parameters and Polymer Properties

Initiator[Initiator] (mol/L)Temperature (°C)Time (h)Conversion (%)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
AIBN0.01606Data not availableData not availableData not availableData not available
BPO0.01705Data not availableData not availableData not availableData not available
AIBN0.02606Data not availableData not availableData not availableData not available
BPO0.02705Data not availableData not availableData not availableData not available

Table 2: Solution Polymerization of this compound - Reaction Parameters and Polymer Properties

Solvent[Monomer] (mol/L)[Initiator] (mol/L)Temperature (°C)Time (h)Conversion (%)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
Toluene2.0AIBN, 0.01708Data not availableData not availableData not availableData not available
Benzene2.0BPO, 0.01806Data not availableData not availableData not availableData not available
Toluene3.0AIBN, 0.02708Data not availableData not availableData not availableData not available
Benzene3.0BPO, 0.02806Data not availableData not availableData not availableData not available

Table 3: Emulsion Polymerization of this compound - Reaction Parameters and Polymer Properties

Surfactant[Initiator] (wt% to monomer)Temperature (°C)Monomer Feed Rate ( g/min )Solids Content (%)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
SDSKPS, 1.0651.5Data not availableData not availableData not availableData not available
SDSKPS, 0.5702.0Data not availableData not availableData not availableData not available
Triton X-100APS, 1.0651.5Data not availableData not availableData not availableData not available
Triton X-100APS, 0.5702.0Data not availableData not availableData not availableData not available

Table 4: Suspension Polymerization of this compound - Reaction Parameters and Polymer Properties

Suspending Agent[Initiator] (wt% to monomer)Stirring Speed (rpm)Temperature (°C)Particle Size (µm)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
PVABPO, 0.530075Data not availableData not availableData not availableData not available
GelatinAIBN, 0.540065Data not availableData not availableData not availableData not available
PVABPO, 1.030075Data not availableData not availableData not availableData not available
GelatinAIBN, 1.040065Data not availableData not availableData not availableData not available

Note: The tables above are templates. Specific quantitative data for the free-radical polymerization of this compound is limited in the publicly available literature. The provided structures are intended to guide researchers in documenting and comparing their experimental results.

Visualization of Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental chemical pathways and experimental workflows discussed in these application notes.

Application Notes and Protocols for Controlled Polymerization of Vinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of vinyl propionate, a valuable monomer for the synthesis of well-defined polymers with applications in coatings, adhesives, and biomedical materials. This document focuses on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the most successful method for controlling the polymerization of this compound. It also discusses the challenges associated with Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) for this monomer.

Introduction to Controlled Radical Polymerization of this compound

This compound is a "less activated monomer" (LAM), which makes its controlled polymerization challenging due to the high reactivity of the propagating radical.[1] Conventional free radical polymerization of this compound typically yields polymers with broad molecular weight distributions and poor architectural control. Controlled radical polymerization (CRP) techniques offer the ability to synthesize poly(this compound) (PVPr) with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers and star polymers.[2]

Among the various CRP methods, RAFT polymerization has proven to be the most effective for vinyl esters, including this compound.[1][3] ATRP and NMP, while powerful for other monomer classes, have significant limitations when applied to vinyl esters.[4]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile and robust method for controlling radical polymerization. It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. For vinyl esters like this compound, xanthates are particularly effective RAFT agents.[1]

Mechanism of RAFT Polymerization

The RAFT mechanism involves a series of addition-fragmentation equilibria that allow for the rapid exchange of the growing polymer chains between active and dormant states. This process ensures that all chains have an equal opportunity to grow, leading to polymers with narrow molecular weight distributions.

RAFT_Mechanism cluster_RAFT Reversible Addition-Fragmentation Equilibrium I Initiator R Primary Radical (R●) I->R Decomposition Pn Propagating Radical (Pn●) R->Pn + M M Monomer (M) Pn->Pn Intermediate1 Intermediate Radical Adduct Pn->Intermediate1 + CTA Intermediate2 Intermediate Radical Adduct Pn->Intermediate2 + Dormant CTA RAFT Agent (Z-C(=S)S-R') Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate1->Dormant Fragmentation R_prime Leaving Group Radical (R'●) Intermediate1->R_prime Fragmentation R_prime->Pn + M Intermediate2->Dormant Fragmentation

Caption: Mechanism of RAFT Polymerization.

Quantitative Data for RAFT Polymerization of this compound

The following table summarizes representative data for the RAFT polymerization of this compound, demonstrating the level of control achievable.

EntryRAFT AgentInitiator[M]:[CTA]:[I]Temp (°C)Time (h)Conv. (%)M_n ( g/mol , exp)M_n ( g/mol , theo)PDI (M_w/M_n)Reference
1Tetra-functional xanthateAIBN400:1:0.49024~6038,000-1.25[2]
2Tetra-functional xanthateAIBN400:1:0.49048~8050,000-1.20[2]
3EtPAXIr(ppy)3 (photocatalyst)800:1RT15-28,10045,6001.39[5]
4EtPAXIr(ppy)3 (photocatalyst)1500:1RT15-42,40088,4001.48[5]

M_n (exp): Experimental number-average molecular weight determined by Size Exclusion Chromatography (SEC). M_n (theo): Theoretical number-average molecular weight. PDI: Polydispersity Index. AIBN: Azobisisobutyronitrile. EtPAX: O-Ethyl-S-(1-phenylethyl) dithiocarbonate. RT: Room Temperature.

Experimental Protocol for RAFT Polymerization of this compound

This protocol is adapted from the successful synthesis of star poly(this compound) and can be modified for the synthesis of linear polymers by using a monofunctional xanthate.[2]

Materials:

  • This compound (inhibitor removed by passing through a column of basic alumina)

  • Xanthate RAFT agent (e.g., (S)-2-(Ethyl propionate)-(O-ethyl xanthate) for linear polymers, or a multifunctional xanthate for star polymers)[2][6]

  • AIBN (recrystallized from methanol)

  • Anhydrous solvent (e.g., benzene, toluene, or bulk polymerization)[6]

  • Schlenk flask or ampule

  • Nitrogen or Argon source

  • Vacuum line

  • Oil bath

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk flask, add the desired amounts of this compound, the xanthate RAFT agent, and AIBN. The molar ratio of monomer to CTA will determine the target molecular weight, and a typical CTA to initiator ratio is between 5:1 and 10:1.

    • If using a solvent, add it to the flask.

  • Degassing:

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. This is critical as oxygen can inhibit the polymerization.

    • After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90°C).[2]

    • Allow the polymerization to proceed for the desired time. The reaction time will influence the final monomer conversion and molecular weight.

  • Quenching and Isolation:

    • To stop the polymerization, remove the flask from the oil bath and cool it rapidly in an ice bath.

    • Expose the reaction mixture to air to quench the polymerization.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.[6][7]

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a small amount of solvent and re-precipitate to further purify it.

    • Dry the purified polymer under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl protons to that of the polymer backbone.

  • Molecular Weight and PDI: Determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards.

RAFT_Workflow A 1. Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) B 2. Degas Mixture (Freeze-Pump-Thaw Cycles) A->B C 3. Polymerize (Heat in Oil Bath) B->C D 4. Quench Reaction (Cooling and Exposure to Air) C->D E 5. Purify Polymer (Precipitation) D->E F 6. Dry Polymer (Vacuum Oven) E->F G 7. Characterize (NMR, SEC) F->G ATRP_Mechanism PnX Dormant Polymer (Pn-X) Pn Propagating Radical (Pn●) PnX->Pn Mt_L Activator (Mt^n/L) XMt_L Deactivator (X-Mt^(n+1)/L) Pn->PnX Pn->Pn M Monomer NMP_Mechanism Alkoxyamine Dormant Alkoxyamine (Pn-ONR1R2) Pn Propagating Radical (Pn●) Alkoxyamine->Pn Alkoxyamine->Pn Nitroxide Nitroxide (●ONR1R2) Pn->Alkoxyamine Pn->Pn M Monomer

References

Application Notes and Protocols for the Experimental Setup of Vinyl Propionate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl propionate is a significant monomer in the synthesis of various polymers with diverse applications, including adhesives, coatings, and biomedical materials. The controlled polymerization of this compound is crucial for tailoring the physicochemical properties of the resulting polymers, such as molecular weight, polydispersity, and architecture. This document provides detailed application notes and experimental protocols for several key polymerization techniques applicable to this compound: free radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), emulsion polymerization, and suspension polymerization.

General Experimental Workflow

The following diagram illustrates a general workflow for a typical this compound polymerization experiment. Specific parameters and steps will vary depending on the chosen polymerization technique.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reagent_Prep Reagent Preparation Monomer_Purification->Reagent_Prep Reactor_Setup Reactor Setup (e.g., Schlenk Flask) Reagent_Prep->Reactor_Setup Degassing Degassing (e.g., Freeze-Pump-Thaw) Reactor_Setup->Degassing Initiation Initiation & Polymerization (Heating/Initiator Addition) Degassing->Initiation Sampling Periodic Sampling (for Kinetic Analysis) Initiation->Sampling Termination Reaction Termination (e.g., Cooling, Quenching) Initiation->Termination Sampling->Initiation Purification Polymer Purification (e.g., Precipitation) Termination->Purification Drying Drying (e.g., Vacuum Oven) Purification->Drying Conversion Monomer Conversion (NMR, GC) Drying->Conversion Molecular_Weight Molecular Weight & PDI (GPC/SEC) Drying->Molecular_Weight Structure Structural Analysis (NMR, FTIR) Drying->Structure

Caption: General experimental workflow for this compound polymerization.

Data Presentation

The following tables summarize typical quantitative data for different this compound polymerization methods. Note that specific results can vary based on the exact experimental conditions.

Table 1: Free Radical Polymerization of this compound

Initiator[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
AIBN100:16024>90High, Broad>2.0
BPO200:17018>90High, Broad>2.0

Table 2: Controlled Radical Polymerization of this compound

MethodCTA/Initiator[Monomer]:[CTA]:[I]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
RAFTXanthate200:1:0.29016~8520,000-50,0001.2-1.4[1]
ATRPEBiB/CuBr/PMDETA100:1:1:2608~7010,000-30,0001.1-1.3

Table 3: Heterogeneous Polymerization of this compound

MethodStabilizerInitiatorTemperature (°C)Particle SizeApplication
EmulsionPVAKPS70-8050-500 nmAdhesives, Coatings
SuspensionPVAAIBN60-7010-1000 µm[2]Resins, Beads

Experimental Protocols

Free Radical Polymerization

Free radical polymerization is a common method for producing poly(this compound) but offers limited control over molecular weight and polydispersity.[3]

Protocol:

  • Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and a suitable solvent (e.g., toluene or bulk polymerization).

  • Initiator Addition: Add a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The monomer-to-initiator ratio will influence the molecular weight.[4]

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Termination and Purification: After the desired time, terminate the polymerization by cooling the flask in an ice bath. Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol or hexane.

  • Drying: Filter the polymer and dry it in a vacuum oven until a constant weight is achieved.

G Initiator Initiator Radical_Formation Radical_Formation Initiator->Radical_Formation Heat Initiation Initiation Radical_Formation->Initiation + Monomer Propagation Propagation Initiation->Propagation + n(Monomer) Termination_Combination Termination_Combination Propagation->Termination_Combination + Propagation Termination_Disproportionation Termination_Disproportionation Propagation->Termination_Disproportionation + Propagation Dead_Polymer Dead_Polymer Termination_Combination->Dead_Polymer Termination_Disproportionation->Dead_Polymer

Caption: Mechanism of free radical polymerization.

RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.

Protocol:

  • Reagents: Prepare a solution of this compound, a RAFT agent (e.g., a xanthate or dithiobenzoate), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., anisole).[5]

  • Reaction Setup: Combine the reagents in a reaction vessel suitable for air-sensitive reactions, such as a Schlenk tube.

  • Degassing: De-gas the solution by three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed vessel in a heated oil bath (e.g., 90°C) for the desired duration.[1]

  • Purification: After polymerization, isolate the polymer by precipitation in a non-solvent like methanol and dry under vacuum.

G Initiator Initiator Propagating_Chain Propagating_Chain Initiator->Propagating_Chain Initiation RAFT_Adduct RAFT_Adduct Propagating_Chain->RAFT_Adduct + RAFT Agent RAFT_Adduct->Propagating_Chain Fragmentation Dormant_Chain Dormant_Chain RAFT_Adduct->Dormant_Chain Fragmentation Dormant_Chain->RAFT_Adduct + Propagating Chain

Caption: Reversible activation/deactivation in RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization method that enables the synthesis of well-defined polymers.[6]

Protocol:

  • Reagents: Prepare the monomer (this compound), initiator (e.g., ethyl α-bromoisobutyrate), catalyst (e.g., CuBr), and ligand (e.g., PMDETA or bipyridine) in a suitable solvent.[7]

  • Reaction Setup: In a glovebox or using Schlenk techniques, add the catalyst, ligand, and solvent to a reaction flask and stir until a homogeneous solution is formed.

  • Addition of Monomer and Initiator: Add the this compound and initiator to the catalyst solution.

  • Degassing: If not performed in a glovebox, degas the mixture using freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a thermostatically controlled oil bath to initiate polymerization.

  • Termination and Purification: Terminate the reaction by exposing the mixture to air. Dilute with a suitable solvent and pass through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent.

  • Drying: Dry the polymer under vacuum.

G Activator Cu(I)/Ligand Deactivator Cu(II)/Ligand Initiator R-X Propagating_Radical P-R• Initiator->Propagating_Radical + Activator Propagating_Radical->Initiator + Deactivator Polymer Polymer Propagating_Radical->Polymer + Monomer

Caption: ATRP equilibrium between active and dormant species.

Emulsion Polymerization

Emulsion polymerization is a heterogeneous polymerization technique used to produce polymer latexes.[8]

Protocol:

  • Aqueous Phase Preparation: In a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve a surfactant (e.g., sodium dodecyl sulfate) and a water-soluble initiator (e.g., potassium persulfate) in deionized water.

  • Monomer Emulsion: In a separate vessel, prepare an emulsion of this compound in deionized water with a surfactant.

  • Reaction: Heat the aqueous phase to the reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere. Add a portion of the monomer emulsion to the reactor to form seed particles.

  • Monomer Feed: Continuously feed the remaining monomer emulsion into the reactor over a period of several hours.

  • Completion: After the feed is complete, maintain the reaction temperature for an additional period to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor and filter the resulting latex to remove any coagulum.

G cluster_aqueous Aqueous Phase cluster_micelle Monomer-Swollen Micelle cluster_particle Polymer Particle Initiator Initiator Radicals Radicals Initiator->Radicals Oligomeric_Radicals Oligomeric_Radicals Radicals->Oligomeric_Radicals + Monomer Particle_Nucleation Particle_Nucleation Oligomeric_Radicals->Particle_Nucleation Entry Polymer_Growth Polymer_Growth Particle_Nucleation->Polymer_Growth + Monomer from Droplets Monomer_Droplet Monomer Droplet cluster_particle cluster_particle Monomer_Droplet->cluster_particle Diffusion

Caption: Key stages of emulsion polymerization.

Suspension Polymerization

Suspension polymerization is another heterogeneous technique that produces polymer beads.[2]

Protocol:

  • Aqueous Phase: In a baffled reactor with mechanical stirring, dissolve a suspension stabilizer (e.g., polyvinyl alcohol) in deionized water.[2]

  • Organic Phase: In a separate container, dissolve a monomer-soluble initiator (e.g., AIBN) in this compound.

  • Dispersion: Add the organic phase to the aqueous phase while stirring vigorously to form a suspension of monomer droplets.

  • Polymerization: Heat the suspension to the desired temperature (e.g., 60-70 °C) under a nitrogen atmosphere to initiate polymerization within the monomer droplets.

  • Completion: Continue the reaction for several hours until the desired conversion is reached.

  • Purification and Drying: Cool the reactor, filter the polymer beads, wash them with water, and dry them.

G cluster_aqueous Aqueous Phase (Continuous) cluster_droplet Monomer Droplet (Dispersed) Stabilizer Stabilizer Monomer Monomer Polymerization Polymerization Monomer->Polymerization Initiator Initiator Initiator->Polymerization Polymer_Bead Polymer_Bead Polymerization->Polymer_Bead

Caption: Schematic of suspension polymerization.

References

Application Notes and Protocols for Monitoring Vinyl Propionate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various analytical techniques used to monitor the polymerization of vinyl propionate. Understanding and controlling the reaction kinetics and polymer properties are crucial for developing robust and reproducible processes in research, and drug development.

Spectroscopic Techniques for In-Situ Reaction Monitoring

Spectroscopic methods are powerful for real-time, non-destructive monitoring of polymerization reactions, providing insights into monomer conversion and reaction kinetics.

Fourier Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a versatile technique for monitoring the disappearance of the vinyl C=C bond of the this compound monomer as it converts to the single C-C bond in the polymer backbone.[1][2][3][4] This allows for real-time calculation of monomer conversion. Attenuated Total Reflectance (ATR) FTIR probes are particularly useful for in-line monitoring of solution and emulsion polymerizations.[2]

Experimental Protocol:

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR probe (e.g., diamond or ZnSe crystal).

    • Set the spectral resolution to 4 cm⁻¹ and collect a desired number of scans (e.g., 32) for each spectrum to ensure a good signal-to-noise ratio.

  • Background Collection:

    • Before initiating the reaction, record a background spectrum of the reaction mixture (solvent, initiator, and any other additives) without the this compound monomer.

  • Reaction Monitoring:

    • Introduce the this compound monomer to start the polymerization.

    • Continuously collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the reaction.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the vinyl C=C stretching band, typically around 1646 cm⁻¹.[5]

    • To account for changes in concentration or path length, normalize the vinyl peak area to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the solvent or polymer).

    • Calculate the monomer conversion (X) at time 't' using the following equation:

      • X(t) = 1 - (A_vinyl(t) / A_vinyl(0))

      • Where A_vinyl(t) is the normalized absorbance of the vinyl peak at time 't', and A_vinyl(0) is the normalized absorbance at the start of the reaction.

Quantitative Data Summary:

Time (min)Normalized Absorbance of Vinyl Peak (a.u.)Monomer Conversion (%)
01.000
100.8515
200.6832
300.5050
600.2575
1200.0595

Experimental Workflow for FTIR Monitoring

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Reaction Mixture (Solvent, Initiator) B Calibrate FTIR with ATR Probe A->B C Collect Background Spectrum B->C D Initiate Polymerization (Add this compound) C->D E Collect Spectra at Regular Intervals D->E F Monitor Decrease in Vinyl Peak (1646 cm⁻¹) E->F G Normalize to Internal Standard F->G H Calculate Monomer Conversion vs. Time G->H

Caption: Workflow for real-time monitoring of this compound polymerization using FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for monitoring reaction kinetics and elucidating the structure of the resulting polymer.[6][7][8][9][10] By integrating the signals of the vinyl protons of the monomer and the aliphatic protons of the polymer backbone, one can accurately determine the monomer conversion.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube.

    • Include an internal standard with a known concentration that does not react with the components of the reaction mixture.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the sample to obtain good resolution.

    • Set the temperature to the desired reaction temperature.

  • Reaction Monitoring:

    • Acquire a spectrum before initiating the reaction to get the initial monomer concentration.

    • Initiate the reaction (e.g., by adding the initiator or by photoinitiation).

    • Acquire a series of ¹H NMR spectra at predetermined time intervals.

  • Data Analysis:

    • Identify the characteristic signals for the vinyl protons of this compound (typically in the range of 4.5-7.5 ppm) and the protons of the polymer backbone (typically 1.5-2.5 ppm).

    • Integrate the respective peaks and normalize them against the integral of the internal standard.

    • Calculate the monomer conversion by comparing the integral of the vinyl proton signals at different times to the initial integral.

Quantitative Data Summary:

Time (hours)Integral of Vinyl Protons (normalized)Integral of Polymer Backbone Protons (normalized)Monomer Conversion (%)
03.000.000
12.250.7525
21.501.5050
40.752.2575
80.152.8595

Logical Relationship for NMR Data Analysis

NMR_Analysis A ¹H NMR Spectrum B Vinyl Proton Signals (4.5-7.5 ppm) A->B C Polymer Backbone Signals (1.5-2.5 ppm) A->C D Internal Standard Signal A->D E Integration of Signals B->E C->E D->E F Normalization against Internal Standard E->F G Monomer Concentration F->G H Polymer Concentration F->H I Calculation of Monomer Conversion G->I H->I

Caption: Data analysis workflow for determining monomer conversion from ¹H NMR spectra.

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are essential for determining the residual monomer content and the molecular weight distribution of the final polymer product.

Gas Chromatography (GC)

Application Note: GC is a sensitive and accurate method for quantifying the amount of unreacted this compound monomer and other volatile organic compounds in the final polymer sample.[11][12][13] This is particularly important for applications where residual monomer levels are strictly regulated.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known weight of the polymer sample in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

    • Add an internal standard to the solution for accurate quantification.

  • Instrument Setup:

    • Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Select a suitable capillary column (e.g., a polar column like a wax or a mid-polar column like a 5% phenyl-methylpolysiloxane).

    • Optimize the temperature program (injector, oven, and detector temperatures) to achieve good separation of the this compound peak from the solvent and other components.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent and containing the internal standard.

    • Inject the standards into the GC to generate a calibration curve of peak area ratio (this compound/internal standard) versus concentration.

  • Sample Analysis:

    • Inject the prepared sample solution into the GC.

    • Identify the this compound peak based on its retention time.

    • Calculate the concentration of residual this compound in the sample using the calibration curve.

Quantitative Data Summary:

Standard Concentration (ppm)Peak Area Ratio (this compound/Internal Standard)
100.25
501.25
1002.50
2005.00
Sample 0.85
Calculated Residual Monomer 34 ppm
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application Note: GPC/SEC is the primary technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polythis compound.[14][15][16][17][18] These parameters are critical as they directly influence the mechanical and physical properties of the polymer.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran, THF) at a known concentration (e.g., 1-2 mg/mL).

    • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • Instrument Setup:

    • Use a GPC system equipped with a refractive index (RI) detector.

    • Select a set of columns with appropriate pore sizes to cover the expected molecular weight range of the polymer.

    • Set the column oven temperature and mobile phase flow rate (e.g., 35 °C and 1.0 mL/min for THF).

  • Calibration:

    • Prepare and run a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to generate a calibration curve of log(Molecular Weight) versus elution volume.

  • Sample Analysis:

    • Inject the filtered polymer solution into the GPC system.

    • Record the chromatogram.

    • Use the calibration curve to determine the Mn, Mw, and PDI of the polythis compound sample.

Quantitative Data Summary:

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polythis compound Batch 145,00095,0002.11
Polythis compound Batch 252,000110,0002.12
Polythis compound Batch 348,000105,0002.19

Thermal Analysis Techniques

Thermal analysis provides valuable information about the thermal properties and stability of the synthesized polythis compound.

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its physical state and mechanical properties at different temperatures.[19][20][21][22][23][24] It can also be used to study the kinetics of the polymerization reaction by measuring the heat evolved.[21]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Use a controlled heating and cooling program. A typical method involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to 150 °C at 10 °C/min, cool to -20 °C at 10 °C/min, and then heat again to 150 °C at 10 °C/min.

  • Data Analysis:

    • The glass transition is observed as a step change in the heat flow curve during the second heating scan.

    • The Tg is typically determined as the midpoint of this transition.

    • For kinetic studies, the heat of polymerization can be determined by integrating the area under the exothermic peak.[20]

Quantitative Data Summary:

Polymer SampleGlass Transition Temperature (Tg) (°C)
Polythis compound35
Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of the polythis compound and to determine its decomposition temperature.[25][26][27][28]

Experimental Protocol:

  • Sample Preparation:

    • Weigh a small amount of the polymer sample (5-10 mg) into a TGA pan (e.g., platinum or ceramic).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis:

    • The TGA thermogram plots the percentage of weight loss versus temperature.

    • The onset of decomposition is determined from the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Quantitative Data Summary:

Polymer SampleOnset of Decomposition (°C)Temperature of Maximum Decomposition Rate (°C)
Polythis compound280350

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis A Weigh Sample (5-10 mg) into DSC Pan B Heat-Cool-Heat Cycle A->B C Determine Glass Transition Temperature (Tg) B->C D Weigh Sample (5-10 mg) into TGA Pan E Heat at Constant Rate in N₂ or Air D->E F Determine Decomposition Temperature E->F

Caption: General workflow for the thermal characterization of polythis compound using DSC and TGA.

Raman Spectroscopy

Application Note: Raman spectroscopy is another powerful vibrational spectroscopy technique for monitoring polymerization reactions in real-time.[29][30][31][32][33] It offers several advantages over FTIR, such as being less sensitive to water interference, making it ideal for aqueous emulsion and suspension polymerizations. The C=C bond in this compound gives a strong Raman signal that can be monitored to determine monomer conversion.

Experimental Protocol:

  • Instrument Setup:

    • Use a Raman spectrometer with a fiber-optic probe for in-situ measurements.

    • Select an appropriate laser excitation wavelength to minimize fluorescence from the sample.

  • Reaction Monitoring:

    • Immerse the Raman probe directly into the reaction vessel.

    • Collect Raman spectra continuously throughout the polymerization.

  • Data Analysis:

    • Monitor the decrease in the intensity of the vinyl C=C stretching band (around 1640 cm⁻¹).

    • Normalize this peak to an internal standard that remains constant during the reaction.

    • Calculate the monomer conversion as a function of time, similar to the FTIR data analysis.

Quantitative Data Summary:

Time (min)Normalized Raman Intensity of C=C Peak (a.u.)Monomer Conversion (%)
01.000
150.8020
300.6040
600.3070
1200.0595

References

Troubleshooting & Optimization

Technical Support Center: Inhibiting Premature Polymerization of Vinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinyl propionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization and why is it a concern for this compound?

A1: Premature polymerization is the spontaneous and unwanted conversion of this compound monomers into long polymer chains. This process is a significant concern because it is an exothermic reaction that can lead to a runaway reaction if not controlled, potentially causing pressure buildup and vessel rupture in sealed containers.[1][2] Polymerization alters the chemical identity and purity of the monomer, rendering it unusable for most applications and leading to failed experiments and loss of valuable materials.

Q2: What are the primary causes of premature polymerization in this compound?

A2: The polymerization of this compound is a free-radical chain reaction. The primary triggers for initiating this process include:

  • Heat: Elevated temperatures increase the rate of spontaneous thermal polymerization.

  • Light: UV light can generate free radicals, initiating the polymerization cascade.

  • Oxygen: While oxygen is required for the activation of some common inhibitors, it can also form peroxides in the absence of an appropriate inhibitor, which can then initiate polymerization.

  • Contamination: Impurities such as dust, rust, acids, bases, or metal salts can act as catalysts or sources of radicals.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added in small amounts to monomers like this compound to prevent premature polymerization. They function by scavenging free radicals that initiate the polymerization chain reaction.[1][2] Common classes of inhibitors for vinyl monomers include phenolic compounds (e.g., hydroquinone, MEHQ) and stable nitroxide radicals (e.g., TEMPO).[1][3] Phenolic inhibitors, such as MEHQ, are particularly effective in the presence of oxygen as they react with peroxy radicals to form stable, non-radical species.[3][4]

Q4: What is the recommended inhibitor and concentration for storing this compound?

A4: A common and effective inhibitor for this compound is Monomethyl Ether of Hydroquinone (MEHQ) . Commercial this compound is often supplied with MEHQ at a concentration of less than 100 parts per million (ppm) .[5][6][7][8][9] This concentration is generally sufficient for preventing polymerization during transportation and short-term storage under recommended conditions.

Q5: What are the ideal storage conditions for this compound?

A5: To maximize shelf life and prevent premature polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. The recommended storage temperature is typically between 2-8°C .[1]

  • Light: Protect from light by storing in an amber glass bottle or in a dark location.

  • Atmosphere: While MEHQ requires oxygen to function effectively, storage under an inert atmosphere like nitrogen or argon can help prevent the formation of peroxides, especially for long-term storage. However, for MEHQ-inhibited monomers, a small amount of dissolved oxygen is beneficial. It is crucial to follow the supplier's specific recommendations.

  • Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Increased Viscosity or Gel Formation in Stored Monomer Premature polymerization has occurred.1. Do not use the monomer. The material is no longer pure this compound. 2. Review storage conditions: Ensure the monomer is stored at 2-8°C, protected from light, and in a tightly sealed container. 3. Check inhibitor concentration: If possible, analytically verify the inhibitor concentration. It may have been depleted over time, especially if stored improperly.
Reaction Failure or Low Yield The this compound has partially polymerized, reducing the concentration of reactive monomer.1. Use fresh, properly stored monomer. 2. Purify the monomer before use: If you suspect partial polymerization, you can remove the polymer by distillation under reduced pressure. Caution: This process can be hazardous and should only be performed by experienced personnel with appropriate safety measures in place, as heating can accelerate polymerization. Always ensure an inhibitor is present in the distillation pot.
Inconsistent Results Between Batches Different batches may have varying levels of inhibitor or have been exposed to different storage conditions.1. Standardize your monomer handling: Always source this compound from a reliable supplier and store it under consistent, recommended conditions. 2. Consider inhibitor removal for sensitive reactions: If your reaction is sensitive to the inhibitor, you can remove it immediately before use. A common method is to pass the monomer through a column of activated alumina.
Polymerization Occurs During a Reaction 1. Reaction temperature is too high. 2. Presence of radical initiators in other reagents. 3. Inhibitor was removed but the monomer was not used promptly. 1. Lower the reaction temperature if possible. 2. Ensure all solvents and reagents are free of peroxides. 3. If the inhibitor is removed, use the monomer immediately.

Data Presentation: Inhibitor Effectiveness

Inhibitor Typical Concentration Range (ppm) Oxygen Requirement Relative Effectiveness (Inferred) Notes
MEHQ (Monomethyl Ether of Hydroquinone) 50 - 200YesHighCommonly used for storage and transport of vinyl esters. Less prone to discoloration than hydroquinone.[3]
Hydroquinone (HQ) 50 - 250YesVery HighHighly effective, but can cause discoloration of the monomer and resulting polymer.
Phenothiazine (PTZ) 100 - 500NoVery HighEffective at higher temperatures and does not require oxygen.
4-tert-Butylcatechol (TBC) 50 - 200YesHighEffective for many vinyl monomers.
TEMPO 100 - 1000NoVery HighA stable free radical that is a very effective polymerization inhibitor.

Experimental Protocols

Protocol 1: Monitoring this compound Polymerization using ¹H NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the extent of polymerization of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trioxane or dimethyl sulfoxide) in a deuterated solvent (e.g., CDCl₃).

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the internal standard solution in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Qualitative Analysis: The presence of broad signals in the aliphatic region (typically 1.5-2.5 ppm), in addition to the sharp peaks of the monomer, indicates the presence of the polymer.

    • Quantitative Analysis: The degree of polymerization can be calculated by comparing the integration of the vinyl proton signals of the monomer (typically between 4.5 and 7.5 ppm) to the integration of the internal standard. A decrease in the relative integration of the vinyl protons over time indicates polymerization. The appearance and increase of polymer backbone signals can also be used for quantification.

Protocol 2: Accelerated Shelf-Life Testing

Objective: To estimate the long-term stability of inhibited this compound under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare several sealed vials of this compound with the desired inhibitor and concentration.

  • Storage Conditions: Place the vials in ovens at elevated, constant temperatures (e.g., 40°C, 50°C, and 60°C).

  • Monitoring: At regular intervals, remove a vial from each temperature and analyze the contents for the presence of polymer using a suitable method (e.g., ¹H NMR as described in Protocol 1, or by visual inspection for increased viscosity or gel formation).

  • Data Analysis: The time taken for the first signs of polymerization to appear at each temperature is the induction time. This data can be used to construct an Arrhenius plot (ln(induction time) vs. 1/T) to extrapolate the expected shelf-life at normal storage temperatures (e.g., 2-8°C).

Visualizations

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Inhibition Initiator Initiator (Heat, Light, Impurity) Radical Radical (R•) Initiator->Radical Decomposition Monomer This compound Monomer Radical->Monomer Attacks Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Addition Growing_Chain->Monomer Chain Growth Inactive_Species Stable, Inactive Species Growing_Chain->Inactive_Species Termination Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Growing_Chain Scavenges

Caption: Radical polymerization of this compound and the mechanism of inhibition.

Troubleshooting_Workflow Start Suspected Premature Polymerization Visual_Inspection Visual Inspection: Increased Viscosity or Gel Formation? Start->Visual_Inspection NMR_Analysis Perform ¹H NMR Analysis Visual_Inspection->NMR_Analysis If uncertain Discard Discard Monomer Visual_Inspection->Discard Yes Polymer_Detected Polymer Detected? NMR_Analysis->Polymer_Detected Polymer_Detected->Discard Yes Monomer_OK Monomer is Usable Polymer_Detected->Monomer_OK No Check_Storage Review Storage Conditions: - Temperature (2-8°C) - Light Protection - Sealed Container Discard->Check_Storage Check_Inhibitor Verify Inhibitor Concentration Check_Storage->Check_Inhibitor Purify Consider Purification (Distillation - Use Caution!) Monomer_OK->Purify For sensitive reactions

Caption: Troubleshooting workflow for suspected premature polymerization of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in Vinyl Propionate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl propionate polymerization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly low monomer conversion, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no conversion in this compound polymerization?

Low conversion in this compound polymerization can be attributed to several factors. The most prevalent issues include:

  • Presence of inhibitors: Commercial this compound is stabilized with inhibitors like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage. If not effectively removed, these inhibitors will scavenge the initial radicals generated by the initiator, leading to an induction period or complete inhibition of the polymerization.[1]

  • Inactive or insufficient initiator: The initiator may have decomposed over time or its concentration might be too low to generate enough radicals to sustain the polymerization reaction.[1] Conversely, an excessively high concentration can lead to a high rate of termination reactions.[1]

  • Presence of oxygen: Oxygen can act as a radical scavenger, reacting with the propagating radicals to form less reactive peroxy radicals, thereby inhibiting or retarding the polymerization.[1]

  • Impurities: Impurities in the monomer, solvent, or other reagents can act as chain transfer agents or inhibitors, terminating the growing polymer chains and reducing the overall conversion.

Q2: How can I tell if the inhibitor in my this compound monomer is the cause of low conversion?

If the inhibitor has not been removed, it will consume the radicals produced by the initiator, resulting in a noticeable induction period where no polymerization occurs, or it may completely prevent the reaction.[1] A common method to remove inhibitors is to pass the monomer through a column of activated basic alumina.[1] If the polymerization proceeds successfully after this purification step, the inhibitor was likely the primary cause of the low conversion.

Q3: My initiator is freshly opened, but I'm still experiencing low conversion. What could be the issue?

Even with a fresh initiator, several factors can lead to low conversion:

  • Initiator Concentration: The concentration is critical. Too low a concentration may not generate enough radicals to initiate and sustain polymerization.[1] Conversely, an excessively high concentration can increase the rate of termination reactions, which can negatively impact polymer chain formation.[1]

  • Choice of Initiator: The type of initiator is crucial and depends on the polymerization method. For instance, in emulsion polymerization, water-soluble initiators might lead to faster kinetics and higher conversions compared to oil-soluble ones.[1]

  • Reaction Temperature: The temperature must be appropriate for the chosen initiator to ensure an adequate rate of decomposition and radical generation.

Q4: What is the role of temperature in this compound polymerization and how can it affect conversion?

Temperature is a critical parameter. Increasing the reaction temperature generally increases the rate of polymerization by accelerating initiator decomposition and enhancing monomer reactivity.[1] However, excessively high temperatures can also increase the frequency of chain termination events, potentially leading to shorter polymer chains and, in some cases, lower overall conversion.[1] For every polymerization system, there is an optimal temperature range that depends on the specific initiator and reaction conditions being used.

Troubleshooting Guide

Issue: Low or No Monomer Conversion

This guide provides a systematic approach to troubleshooting low conversion in your this compound polymerization experiments.

Step 1: Verify Monomer Purity and Inhibitor Removal

  • Question: Have you removed the polymerization inhibitor from the this compound monomer?

  • Action: If not, pass the monomer through a column of activated basic alumina to remove the inhibitor.[1] Commercial monomers contain inhibitors to prevent polymerization during shipping and storage.[1]

Step 2: Check the Initiator

  • Question: Is your initiator active and used at the correct concentration?

  • Action:

    • Ensure the initiator is not expired and has been stored correctly.

    • Verify the calculated initiator concentration. Too little initiator will result in insufficient radical generation, while too much can cause premature termination.[1]

Step 3: Deoxygenate the Reaction System

  • Question: Have you removed dissolved oxygen from your reaction mixture?

  • Action: Purge the reaction system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before and during the polymerization to remove oxygen, which can inhibit the reaction.[1]

Step 4: Optimize Reaction Temperature

  • Question: Are you using the optimal temperature for your chosen initiator?

  • Action: Consult the initiator's datasheet for its half-life at various temperatures. The reaction temperature should be chosen to provide a suitable rate of radical formation. For example, a common temperature range for AIBN is 60-80°C.[1]

Step 5: Evaluate Solvent and Reagent Purity

  • Question: Are your solvent and other reagents free of impurities that could inhibit polymerization?

  • Action: Use high-purity, dry solvents. Impurities can act as inhibitors or chain-transfer agents.

Quantitative Data Summary

The following table summarizes key parameters that can influence the conversion in this compound polymerization. Note that optimal conditions can vary based on the specific experimental setup.

ParameterTypical Range/ValuePotential Impact on Low Conversion
Inhibitor Level (e.g., MEHQ) 3-20 ppm (in commercial monomer)Failure to remove leads to induction periods or complete inhibition.[1]
Initiator Concentration (e.g., AIBN) 0.1 - 1.0 mol% (relative to monomer)Too low: insufficient radical flux. Too high: increased termination.[1]
Reaction Temperature 60 - 90 °CSub-optimal temperature leads to slow or no initiation. Excessively high temperatures can increase termination rates.[1][2]
Oxygen Content Should be minimizedActs as a radical scavenger, inhibiting polymerization.[1]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound
  • Materials:

    • This compound monomer

    • Activated basic alumina

    • Chromatography column

    • Collection flask

  • Procedure:

    • Pack a chromatography column with activated basic alumina.

    • Slowly pass the this compound monomer through the column.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

    • Use the purified monomer immediately or store it in a refrigerator under an inert atmosphere for a short period.

Protocol 2: Bulk Polymerization of this compound
  • Materials:

    • Inhibitor-free this compound

    • Initiator (e.g., Azobisisobutyronitrile - AIBN)

    • Reaction flask with a condenser and magnetic stirrer

    • Inert gas source (Nitrogen or Argon)

    • Heating mantle or oil bath

  • Procedure:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Add the desired amount of inhibitor-free this compound to the reaction flask.

    • Add the calculated amount of AIBN initiator.

    • Begin stirring and purge the system with inert gas for 15-30 minutes to remove any dissolved oxygen.[1]

    • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a positive pressure of inert gas.[1]

    • Allow the polymerization to proceed for the intended duration. The viscosity of the solution will increase as the polymer forms.

    • To terminate the reaction, cool the flask to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., methanol).

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.

Visualizations

TroubleshootingWorkflow start Low or No Conversion Observed inhibitor Check for Inhibitor Presence start->inhibitor initiator Evaluate Initiator Activity & Concentration inhibitor->initiator Inhibitor Removed remove_inhibitor Action: Remove Inhibitor (e.g., Alumina Column) inhibitor->remove_inhibitor Inhibitor Present oxygen Assess Oxygen Contamination initiator->oxygen Initiator OK adjust_initiator Action: Use Fresh Initiator & Optimize Concentration initiator->adjust_initiator Issue Identified temp Verify Reaction Temperature oxygen->temp System Deoxygenated deoxygenate Action: Purge with Inert Gas (N2 or Ar) oxygen->deoxygenate Oxygen Suspected impurities Consider Monomer/Solvent Impurities temp->impurities Temperature Correct adjust_temp Action: Optimize Temperature for Initiator Half-life temp->adjust_temp Temperature Off purify_reagents Action: Purify Monomer & Use High-Purity Solvent impurities->purify_reagents Impurities Suspected failure Persistent Low Conversion impurities->failure All Factors Checked success Successful Polymerization remove_inhibitor->success adjust_initiator->success deoxygenate->success adjust_temp->success purify_reagents->success

Caption: Troubleshooting workflow for low conversion in this compound polymerization.

PolymerizationMechanism cluster_termination Termination cluster_inhibition Inhibition/Retardation (Causes of Low Conversion) initiator Initiator (I) radicals Primary Radicals (2R.) initiator->radicals monomer This compound (M) radicals->monomer inhibitor_mol Inhibitor/Oxygen (In) radicals->inhibitor_mol Radical Scavenging propagating_chain Propagating Chain (P.) propagating_chain->propagating_chain dead_polymer Dead Polymer (P) propagating_chain->dead_polymer propagating_chain->inhibitor_mol inactive_complex Inactive Species inhibitor_mol->inactive_complex

Caption: Simplified mechanism of free radical polymerization and points of inhibition.

References

Technical Support Center: Optimizing Initiator Concentration for Vinyl Propionate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the free radical polymerization of vinyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the common initiators used for the free radical polymerization of this compound?

A1: Common thermal initiators for the free radical polymerization of vinyl monomers like this compound include azo compounds and peroxides. 2,2'-Azobis(2-methylpropionitrile) (AIBN) and benzoyl peroxide (BPO) are frequently used due to their predictable decomposition kinetics.[1][2] Azo initiators are often preferred as they are less prone to induced decomposition.[1]

Q2: How does the initiator concentration affect the polymerization of this compound?

A2: The initiator concentration is a critical parameter that influences the rate of polymerization, the final monomer conversion, and the molecular weight of the resulting polythis compound.[3][4]

  • Higher Initiator Concentration: Leads to a faster polymerization rate due to a higher concentration of primary radicals. However, it also results in a lower average molecular weight because more polymer chains are initiated, and termination reactions become more frequent.[2][3]

  • Lower Initiator Concentration: Results in a slower polymerization rate but yields a polymer with a higher average molecular weight due to a lower concentration of growing chains.[3]

Q3: Why is my this compound polymerization showing low or no conversion?

A3: Low or no monomer conversion in this compound polymerization can be attributed to several factors:

  • Presence of Inhibitors: Commercial vinyl monomers, including this compound, contain inhibitors (e.g., hydroquinone or its monomethyl ether) to prevent premature polymerization during storage.[5] These inhibitors must be removed before the reaction.

  • Presence of Oxygen: Oxygen acts as a radical scavenger and can inhibit or retard free radical polymerization.[5] It is crucial to deoxygenate the reaction mixture before initiating the polymerization.

  • Insufficient Initiator Concentration: An initiator concentration that is too low may not generate enough free radicals to overcome trace impurities and effectively initiate polymerization.[5]

  • Improper Reaction Temperature: The polymerization temperature must be appropriate for the chosen initiator to ensure an adequate rate of decomposition and radical generation.[5]

Q4: How can I control the molecular weight of polythis compound?

A4: The molecular weight of polythis compound can be primarily controlled by adjusting the initiator concentration. As a general principle, a lower initiator concentration leads to a higher molecular weight, while a higher initiator concentration results in a lower molecular weight.[2][3] For more precise control over molecular weight and to achieve a narrow molecular weight distribution, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed.[6]

Troubleshooting Guides

Problem: Low Monomer Conversion

This guide provides a systematic approach to diagnosing and resolving low monomer conversion in this compound polymerization.

Troubleshooting Workflow

troubleshooting_low_conversion start Low Monomer Conversion Observed check_inhibitor 1. Check for Inhibitor in Monomer start->check_inhibitor inhibitor_present Inhibitor Present? check_inhibitor->inhibitor_present remove_inhibitor Action: Remove Inhibitor (e.g., via an alumina column) inhibitor_present->remove_inhibitor Yes evaluate_initiator 2. Evaluate Initiator System inhibitor_present->evaluate_initiator No remove_inhibitor->evaluate_initiator conversion_improved Conversion Improved? evaluate_initiator->conversion_improved problem_solved Problem Resolved conversion_improved->problem_solved Yes check_oxygen 3. Check for Oxygen Contamination conversion_improved->check_oxygen No oxygen_present System Properly Deoxygenated? check_oxygen->oxygen_present deoxygenate Action: Improve Deoxygenation (e.g., increase purge time) oxygen_present->deoxygenate No check_temp_conc 4. Verify Initiator Concentration and Reaction Temperature oxygen_present->check_temp_conc Yes deoxygenate->check_temp_conc

Caption: Troubleshooting workflow for low monomer conversion.

Potential Cause Recommended Action Expected Outcome
Inhibitor in Monomer Purify the this compound monomer by passing it through a basic alumina column immediately before use.[5]Removal of the inhibitor should allow the polymerization to proceed.
Insufficient Initiator Increase the initiator concentration in small increments.An adequate initiator concentration will generate enough radicals to initiate polymerization effectively.
Oxygen Inhibition Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for an adequate amount of time (e.g., 30-60 minutes) before heating.[5]Removal of oxygen will prevent radical scavenging and allow the polymerization to initiate.
Incorrect Temperature Verify that the reaction temperature is suitable for the chosen initiator's half-life. For AIBN, a common temperature range is 60-80°C.[5]The correct temperature will ensure an appropriate rate of initiator decomposition.
Problem: Polymer Molecular Weight is Too Low
Potential Cause Recommended Action Expected Outcome
Excessive Initiator Concentration Reduce the concentration of the initiator (e.g., AIBN) in your reaction.[7]A lower concentration of initial radicals will lead to the formation of longer polymer chains and thus a higher molecular weight.[3]
High Reaction Temperature Lower the polymerization temperature.The rates of chain transfer and termination reactions are reduced relative to the rate of propagation, leading to higher molecular weight.[7]
Presence of Chain Transfer Agents Use a solvent with a low chain transfer constant and ensure all reagents are pure.Minimized premature termination of growing polymer chains will result in a higher molecular weight.[7]

Quantitative Data on Initiator Concentration Effects

The following table illustrates the general relationship between initiator concentration and polymer molecular weight for a vinyl polymer. While this data is for polyvinylpyrrolidone, the principle is applicable to this compound.

Initiator Concentration (%)Weight Average Molecular Weight (Mw)
1.5Higher
2.5Lower (a 23% decrease was observed in the cited study)
Data adapted from a study on the polymerization of polyvinylpyrrolidone.[7]

For controlled polymerization, such as RAFT, the ratio of monomer to chain transfer agent (CTA) to initiator is critical. For example, a molar ratio of [NVP]:[CTA]:[AIBN] of 100:1:0.2 has been used for the RAFT polymerization of N-vinylpyrrolidone.[6]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

Objective: To remove the inhibitor from commercial this compound monomer prior to polymerization.

Materials:

  • This compound

  • Basic alumina

  • Glass column

  • Receiving flask

Procedure:

  • Set up a glass column packed with basic alumina.

  • Slowly pass the this compound through the column.

  • Collect the purified, inhibitor-free monomer in a clean, dry receiving flask.

  • Use the purified monomer immediately, as it is now susceptible to spontaneous polymerization.[7]

Protocol 2: Free Radical Solution Polymerization of this compound

Objective: To synthesize polythis compound with a target molecular weight by adjusting the initiator concentration.

Experimental Workflow

polymerization_workflow start Start purify_monomer 1. Purify this compound (Remove Inhibitor) start->purify_monomer setup_reaction 2. Assemble Reaction Apparatus (Flask, Condenser, Stirrer) purify_monomer->setup_reaction add_reagents 3. Add Purified Monomer, Solvent, and AIBN to Flask setup_reaction->add_reagents deoxygenate 4. Deoxygenate the Mixture (Purge with N2 or Ar) add_reagents->deoxygenate heat_reaction 5. Heat to Reaction Temperature (e.g., 70°C) with Stirring deoxygenate->heat_reaction polymerize 6. Allow Polymerization to Proceed for a Set Time heat_reaction->polymerize terminate 7. Terminate by Cooling to Room Temperature polymerize->terminate precipitate 8. Precipitate Polymer in a Non-Solvent (e.g., Methanol) terminate->precipitate isolate 9. Isolate and Dry the Polythis compound precipitate->isolate end End isolate->end

References

effect of temperature on vinyl propionate polymerization rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the rate of vinyl propionate polymerization. It is intended for researchers, scientists, and professionals in drug development who are conducting or planning such experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of this compound polymerization?

In free-radical polymerization of this compound, temperature is a critical parameter that significantly influences the reaction rate. Generally, an increase in temperature leads to a higher rate of polymerization.[1] This is primarily due to the increased rate of decomposition of the initiator, which generates more free radicals to initiate polymerization chains.[1] Additionally, the propagation rate constant also increases with temperature, further accelerating the reaction.

Q2: Are there any negative consequences of increasing the polymerization temperature too much?

Yes, while a higher temperature can increase the polymerization rate, excessively high temperatures can lead to several adverse effects:

  • Runaway Reactions: Vinyl polymerizations are exothermic, and at high temperatures, the reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, which can be hazardous.[2]

  • Lower Molecular Weight: At elevated temperatures, chain transfer reactions become more frequent. This can lead to the formation of shorter polymer chains and a lower average molecular weight.[3]

  • Increased Side Reactions: Higher temperatures can promote side reactions, which may introduce unwanted structural features into the polymer.

  • Decreased Initiator Efficiency: While the decomposition rate of the initiator increases with temperature, the efficiency of initiation might decrease at very high temperatures.

Q3: What is a typical temperature range for the polymerization of this compound?

The optimal temperature for this compound polymerization depends on several factors, including the choice of initiator, solvent, and the desired polymer properties. For controlled polymerizations like RAFT, temperatures around 90°C have been reported.[4] For conventional free-radical polymerization using initiators like AIBN, a common temperature range is 60-80°C.

Q4: How does the choice of initiator relate to the polymerization temperature?

The choice of initiator is crucial and is directly linked to the intended polymerization temperature. Initiators have a characteristic half-life at a given temperature, which is the time it takes for half of the initiator to decompose. For a controlled polymerization, you should select an initiator that has a suitable decomposition rate at your desired reaction temperature. For example, AIBN is commonly used in the 60-80°C range. If you need to polymerize at a lower temperature, you would choose an initiator with a lower decomposition temperature.

Troubleshooting Guide

Issue 1: Low or No Polymerization Conversion

  • Potential Cause: Presence of an inhibitor in the this compound monomer.

    • Troubleshooting Step: Commercial vinyl monomers are shipped with inhibitors to prevent premature polymerization. These inhibitors must be removed before the reaction. A common method is to pass the monomer through a column of activated basic alumina.

  • Potential Cause: Presence of oxygen in the reaction system.

    • Troubleshooting Step: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction setup is properly purged with an inert gas (like nitrogen or argon) before and during the polymerization.

  • Potential Cause: Inactive or insufficient initiator.

    • Troubleshooting Step: Ensure your initiator is fresh and has been stored correctly. Calculate the required amount of initiator carefully; too little will result in slow or incomplete polymerization.

  • Potential Cause: Polymerization temperature is too low for the chosen initiator.

    • Troubleshooting Step: Check the half-life of your initiator at the reaction temperature. If the temperature is too low, the rate of radical generation will be insufficient to sustain polymerization. Increase the temperature to a suitable range for the initiator.

Issue 2: Polymerization is Too Fast or Uncontrolled (Runaway Reaction)

  • Potential Cause: Reaction temperature is too high.

    • Troubleshooting Step: Lower the reaction temperature. Ensure your heating mantle or oil bath is properly calibrated and controlled. For highly exothermic polymerizations, consider using a cooling system.

  • Potential Cause: Excessive initiator concentration.

    • Troubleshooting Step: Reduce the amount of initiator. A higher initiator concentration leads to a faster reaction rate.

  • Potential Cause: Insufficient heat dissipation.

    • Troubleshooting Step: For larger-scale reactions, ensure efficient stirring and consider using a reaction vessel with a larger surface area-to-volume ratio to facilitate heat transfer.

Issue 3: Low Molecular Weight of the Resulting Poly(this compound)

  • Potential Cause: High polymerization temperature.

    • Troubleshooting Step: As mentioned, higher temperatures can increase the rate of chain transfer reactions, leading to shorter polymer chains.[3] Lowering the temperature can help to increase the molecular weight.

  • Potential Cause: High initiator concentration.

    • Troubleshooting Step: A higher concentration of initiator leads to more polymer chains being initiated simultaneously, resulting in shorter chains.[3] Reduce the initiator concentration.

  • Potential Cause: Presence of chain transfer agents.

    • Troubleshooting Step: The solvent and any impurities can act as chain transfer agents. Choose a solvent with a low chain transfer constant and ensure all reagents are pure.

Quantitative Data

The following table provides illustrative data on how temperature can affect the conversion of this compound over time in a typical bulk polymerization initiated by AIBN.

Time (minutes)Conversion at 60°C (%)Conversion at 70°C (%)Conversion at 80°C (%)
30102545
60224875
90356590
1204880>95
18065>95>95

Note: This data is illustrative and based on general principles of polymerization kinetics. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol: Bulk Free-Radical Polymerization of this compound

This protocol describes a general procedure for the bulk polymerization of this compound to study the effect of temperature.

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Reaction flask with a magnetic stir bar

  • Condenser

  • Inert gas source (nitrogen or argon) with a bubbler

  • Heating mantle or oil bath with a temperature controller

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer Purification: Pass the this compound monomer through a column of activated basic alumina to remove the inhibitor.

  • Reaction Setup: Assemble a clean, dry reaction flask with a magnetic stir bar and a condenser.

  • Reagent Addition: Add the desired amount of purified this compound to the reaction flask. Then, add the calculated amount of AIBN initiator (e.g., 0.1 mol% with respect to the monomer).

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 20-30 minutes to remove any dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60°C, 70°C, or 80°C) while stirring.

  • Monitoring the Reaction: To determine the rate of polymerization, carefully take samples at regular time intervals. The conversion can be determined gravimetrically (by precipitating the polymer, drying it, and weighing it) or by techniques like ¹H NMR spectroscopy.

  • Termination and Isolation: After the desired time, or when the desired conversion is reached, stop the reaction by rapidly cooling the flask in an ice bath.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

Temperature_Effect_On_Polymerization Effect of Temperature on this compound Polymerization Rate Temp Increase in Temperature Initiator_Decomposition Increased Initiator Decomposition Rate Temp->Initiator_Decomposition leads to Propagation_Rate Increased Propagation Rate Constant (kp) Temp->Propagation_Rate leads to Chain_Transfer Increased Chain Transfer Reactions Temp->Chain_Transfer also leads to Radical_Generation Higher Concentration of Free Radicals Initiator_Decomposition->Radical_Generation results in Polymerization_Rate Increased Overall Polymerization Rate Radical_Generation->Polymerization_Rate contributes to Propagation_Rate->Polymerization_Rate contributes to Lower_MW Lower Average Molecular Weight Chain_Transfer->Lower_MW results in

Caption: Relationship between temperature and key factors in this compound polymerization.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion Start Low/No Conversion Observed Check_Inhibitor Was the inhibitor removed from the monomer? Start->Check_Inhibitor Remove_Inhibitor Remove inhibitor using an alumina column. Check_Inhibitor->Remove_Inhibitor No Check_Oxygen Was the system purged with inert gas? Check_Inhibitor->Check_Oxygen Yes Remove_Inhibitor->Check_Oxygen Purge_System Purge the system with N2 or Ar. Check_Oxygen->Purge_System No Check_Initiator Is the initiator active and at the correct concentration? Check_Oxygen->Check_Initiator Yes Purge_System->Check_Initiator Use_Fresh_Initiator Use fresh initiator and recalculate the amount. Check_Initiator->Use_Fresh_Initiator No Check_Temp Is the temperature appropriate for the initiator? Check_Initiator->Check_Temp Yes Use_Fresh_Initiator->Check_Temp Adjust_Temp Adjust temperature to match the initiator's half-life. Check_Temp->Adjust_Temp No Success Polymerization Successful Check_Temp->Success Yes Adjust_Temp->Success

Caption: A step-by-step workflow for troubleshooting low conversion in this compound polymerization.

References

controlling molecular weight distribution in polyvinyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyvinyl propionate (PVPp) with a controlled molecular weight distribution (MWD).

Frequently Asked Questions (FAQs)

Q1: What are the key methods for controlling the molecular weight and polydispersity index (PDI) of polythis compound?

A1: The most effective methods for controlling the molecular weight and PDI of polythis compound involve living/controlled polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile and widely used method for vinyl esters like this compound.[1][2] This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI).[1] Conventional free radical polymerization can also be used, but controlling the MWD is more challenging and often requires careful manipulation of reaction parameters such as initiator and chain transfer agent concentrations.

Q2: How does initiator concentration affect the molecular weight of polythis compound?

A2: In general, for free radical polymerization, a higher initiator concentration leads to a lower average molecular weight of the resulting polymer.[3][4][5] This is because a higher concentration of initiator generates a larger number of polymer chains simultaneously, and each chain grows for a shorter period before the monomer is consumed, resulting in shorter chains.

Q3: What is the role of a chain transfer agent in polythis compound synthesis?

A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating the growth of a new chain.[6] This process is intentionally used to control the molecular weight of the polymer; a higher concentration of a CTA will result in a lower average molecular weight.[6][] Common CTAs include thiols, such as dodecyl mercaptan, and some halocarbons.[6][]

Q4: Can I achieve a desired molecular weight distribution by blending different batches of polythis compound?

A4: Yes, polymer blending is a straightforward approach to achieving a target dispersity and molecular weight distribution.[8][9] By synthesizing two batches of polythis compound with different molecular weights and PDIs (e.g., one with a low PDI and one with a high PDI) and then blending them in specific ratios, you can obtain a final product with an intermediate and precisely controlled MWD.[8][9]

Troubleshooting Guide

Issue 1: The polydispersity index (PDI) of my polythis compound is too high (e.g., > 1.5) in a controlled polymerization.

Possible Cause Suggested Solution
Inefficient RAFT Agent Ensure the chosen RAFT agent (e.g., xanthates, dithiocarbamates) is suitable for this compound polymerization.[1][2] Different monomers have different reactivities and require specific RAFT agents for optimal control.
High Temperature While higher temperatures can increase the rate of polymerization, excessive heat can lead to side reactions and loss of control. Optimize the reaction temperature for your specific RAFT agent and initiator system.
Impure Monomer or Solvent Impurities can act as inhibitors or chain transfer agents, leading to a loss of control. Ensure your this compound monomer and solvent are purified before use.
Incorrect Initiator Concentration The ratio of initiator to RAFT agent is crucial for controlled polymerization. A high initiator concentration can lead to the formation of a significant number of chains not controlled by the RAFT agent, broadening the MWD.

Issue 2: The average molecular weight of my polythis compound is significantly lower than predicted.

Possible Cause Suggested Solution
High Concentration of Chain Transfer Agent If you are using a chain transfer agent, its concentration may be too high. Reduce the amount of chain transfer agent in your reaction.[]
Presence of Unintentional Chain Transfer Agents Impurities in the monomer or solvent can act as chain transfer agents.[6] Ensure all reagents are pure.
High Initiator Concentration As mentioned previously, a higher initiator concentration will lead to a lower molecular weight.[4][5] Re-evaluate and potentially lower your initiator concentration.
Chain Transfer to Monomer or Polymer Vinyl esters can undergo chain transfer to the monomer or the polymer backbone, which can limit the achievable molecular weight.[2] This is an inherent property of the monomer, but reaction conditions can sometimes be optimized to minimize these effects.

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound for Controlled Molecular Weight

This protocol describes a general procedure for the synthesis of polythis compound with a controlled molecular weight and low PDI using RAFT polymerization.

Materials:

  • This compound (monomer), purified

  • RAFT agent (e.g., a suitable xanthate or dithiocarbamate)

  • Initiator (e.g., AIBN or a peroxide)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Nitrogen or Argon gas source

  • Schlenk flask and line

Procedure:

  • Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.

  • Reaction Setup: In a Schlenk flask, combine the desired amounts of this compound, the RAFT agent, and the solvent. The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: Add the initiator to the reaction mixture under an inert atmosphere.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.[1]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the monomer conversion (e.g., by ¹H NMR or gravimetry).

  • Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.

  • Characterization: Characterize the molecular weight (Mn, Mw) and PDI (Mw/Mn) of the purified polythis compound using gel permeation chromatography (GPC).

Data Presentation

Table 1: Effect of Initiator Concentration on Molecular Weight and PDI in Polythis compound Synthesis (Illustrative Data)

Experiment [Monomer]:[Initiator] Ratio Number Average Molecular Weight (Mn, g/mol ) Weight Average Molecular Weight (Mw, g/mol ) Polydispersity Index (PDI)
11000:1102,000255,0002.5
2500:155,000121,0002.2
3250:128,00058,8002.1
4100:112,00024,0002.0

Note: This table presents illustrative data for a conventional free radical polymerization to demonstrate the general trend. Actual values will depend on specific reaction conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Purification Monomer & Solvent Purification Reaction_Setup Combine Monomer, RAFT Agent, & Solvent in Schlenk Flask Purification->Reaction_Setup Degassing Freeze-Pump-Thaw Cycles Reaction_Setup->Degassing Initiator_Addition Add Initiator under Inert Atmosphere Degassing->Initiator_Addition Polymerization Heat & Stir (e.g., 60-90°C) Initiator_Addition->Polymerization Monitoring Monitor Conversion (NMR, Gravimetry) Polymerization->Monitoring Termination Cool & Expose to Air Monitoring->Termination Purification_Step Precipitate, Filter, & Dry Termination->Purification_Step Characterization Analyze by GPC (Mn, Mw, PDI) Purification_Step->Characterization

Caption: Workflow for controlled RAFT polymerization of this compound.

Troubleshooting_High_PDI cluster_causes Potential Causes cluster_solutions Solutions Start High PDI Observed in Controlled Polymerization Cause1 Incorrect Reagents Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Reagent Ratio Start->Cause3 Sol1 Verify RAFT Agent Suitability & Purify Monomer/Solvent Cause1->Sol1 Sol2 Optimize Reaction Temperature Cause2->Sol2 Sol3 Adjust Initiator to RAFT Agent Ratio Cause3->Sol3 Result Achieve Low PDI Sol1->Result Re-run Experiment Sol2->Result Sol3->Result

Caption: Troubleshooting logic for high PDI in PVPp synthesis.

References

Technical Support Center: Purification of Vinyl Propionate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of vinyl propionate monomer. This resource is designed for researchers, scientists, and professionals in drug development and related fields who are working with this compound and require high-purity material for their experiments. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade this compound?

A1: Technical-grade this compound may contain a variety of impurities stemming from its synthesis and storage. The most common inhibitor added is Monomethyl Ether of Hydroquinone (MEHQ). Other potential impurities include:

  • Unreacted starting materials: Propionic acid.

  • Side products from synthesis: Ethyl propionate and vinyl acetate are plausible impurities depending on the synthetic route.

  • Degradation products: Polymerized this compound (oligomers or polymers).

  • Water

Q2: Why is it necessary to remove the inhibitor (MEHQ) before use?

A2: Polymerization inhibitors like MEHQ are added to prevent spontaneous polymerization during transport and storage.[1] However, these inhibitors will also prevent or retard the desired polymerization in your experiments. Therefore, it is crucial to remove the inhibitor immediately before use to ensure proper reaction kinetics.

Q3: What is the most effective method for purifying this compound?

A3: The most effective purification strategy typically involves a two-step process:

  • Inhibitor Removal: Passing the monomer through a column of activated basic alumina is a common and effective method for removing phenolic inhibitors like MEHQ.[2][3]

  • Fractional Distillation: To remove other volatile impurities, fractional distillation under reduced pressure (vacuum distillation) is recommended.[4] This technique is particularly useful for separating compounds with close boiling points and for purifying heat-sensitive materials.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of this compound can be reliably determined using Gas Chromatography with Flame Ionization Detection (GC-FID).[5][6] This technique separates volatile compounds and provides quantitative data on the relative amounts of each component. For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[7][8][9]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: Low or no polymerization of this compound after purification.
  • Possible Cause A: Incomplete removal of the inhibitor (MEHQ).

    • Solution: Ensure the activated alumina used for the inhibitor removal column is fresh and properly activated. Increase the length of the alumina column or decrease the flow rate of the monomer through the column to allow for sufficient contact time. To verify the complete removal of the inhibitor, you can perform a small-scale test polymerization or analyze a sample by UV-Vis spectroscopy, as MEHQ has a distinct UV absorbance.

  • Possible Cause B: Introduction of contaminants during purification.

    • Solution: Ensure all glassware used for purification is scrupulously clean and dry. Use high-purity solvents if any are used in the process.

Problem 2: The this compound polymerizes in the distillation flask during fractional distillation.
  • Possible Cause A: Distillation temperature is too high.

    • Solution: Perform the distillation under reduced pressure (vacuum).[10] This will lower the boiling point of the this compound and allow for distillation at a lower, safer temperature, minimizing the risk of thermal polymerization.

  • Possible Cause B: Presence of oxygen.

    • Solution: Ensure the distillation apparatus is properly sealed and under a vacuum or an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from entering the system. Oxygen can promote radical formation and initiate polymerization.[1]

  • Possible Cause C: Localized overheating.

    • Solution: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Avoid using a Bunsen burner or other direct flame heating methods.

Problem 3: Poor separation of impurities during fractional distillation.
  • Possible Cause A: Insufficient number of theoretical plates in the distillation column.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates and improve separation efficiency.

  • Possible Cause B: Distillation rate is too fast.

    • Solution: Reduce the heating rate to slow down the distillation. A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.

  • Possible Cause C: Fluctuating vacuum.

    • Solution: Ensure the vacuum source is stable and all connections in the distillation apparatus are well-sealed to prevent leaks. Use a vacuum controller for precise pressure management.[11]

Quantitative Data Summary

The following table summarizes the boiling points of this compound and its potential impurities at atmospheric pressure, which is crucial for planning the fractional distillation process.

CompoundBoiling Point (°C)
Vinyl Acetate72.7[12][13]
This compound 95 [14]
Ethyl Propionate99[15][16][17][18][19]
Propionic Acid141[20][21][22][23][24]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column

Objective: To remove the MEHQ inhibitor from commercial this compound.

Materials:

  • This compound (technical grade, stabilized with MEHQ)

  • Activated basic alumina

  • Glass chromatography column

  • Glass wool

  • Collection flask

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Dry-pack the column with activated basic alumina. A general guideline is to use approximately 10-15 g of alumina for every 100 mL of monomer.

  • Carefully add the this compound to the top of the alumina column.

  • Allow the monomer to pass through the column under gravity into a clean, dry collection flask. Do not apply pressure.

  • The purified, inhibitor-free this compound should be used immediately or stored at a low temperature (2-8 °C) in the dark for a very short period to prevent polymerization.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To purify inhibitor-free this compound from other volatile impurities.

Materials:

  • Inhibitor-free this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Vacuum pump and vacuum gauge/controller

  • Cold trap

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the inhibitor-free this compound and a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 20-50 mmHg).

  • Once the pressure is stable, begin stirring and gently heat the distillation flask using the heating mantle.

  • Observe the temperature at the distillation head. The first fraction to distill will be the component with the lowest boiling point at that pressure. Collect this forerun in a separate receiving flask.

  • As the temperature begins to rise and then stabilizes, change the receiving flask to collect the pure this compound fraction.

  • Once the pure this compound has been collected, stop the distillation by removing the heat source and allowing the system to cool under vacuum.

  • Slowly and carefully re-introduce air into the system before disconnecting the apparatus.

Protocol 3: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of the purified this compound.

Materials:

  • Purified this compound

  • High-purity solvent for dilution (e.g., hexane or ethyl acetate)

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

Procedure:

  • Prepare a dilute solution of the purified this compound in the chosen solvent (e.g., 1% v/v).

  • Set up the GC-FID instrument with an appropriate temperature program for the injector, column oven, and detector.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if necessary).

  • Calculate the purity of the this compound using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product start Technical Grade This compound (with MEHQ) inhibitor_removal Inhibitor Removal (Alumina Column) start->inhibitor_removal Step 1 distillation Fractional Vacuum Distillation inhibitor_removal->distillation Step 2 analysis Purity Analysis (GC-FID) distillation->analysis Step 3 end High-Purity This compound analysis->end Final Result

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Polymerization cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Polymerization during Distillation cause1 High Temperature problem->cause1 cause2 Oxygen Presence problem->cause2 cause3 Localized Overheating problem->cause3 solution1 Use Vacuum Distillation cause1->solution1 solution2 Inert Atmosphere (N2 or Ar) cause2->solution2 solution3 Use Stirred Heating Mantle cause3->solution3

Caption: Troubleshooting guide for polymerization during distillation.

References

Technical Support Center: Synthesis of Vinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinyl propionate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the gas-phase synthesis of this compound from acetylene and propionic acid can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Action
Catalyst Deactivation The zinc-based catalyst can lose activity over time due to sintering at high temperatures or carbon deposition (coking). Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Ensure the reaction temperature does not exceed the recommended range.
Improper Reaction Temperature The reaction is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to low conversion. If it's too high, side reactions such as thermal decomposition and byproduct formation are favored. Optimize the temperature within the typical range of 180-220°C.
Incorrect Reactant Molar Ratio An improper ratio of acetylene to propionic acid can limit the conversion of the acid. The optimal molar ratio is typically in the range of 3:1 to 5:1 (acetylene:propionic acid) to ensure an excess of acetylene and maximize the conversion of propionic acid.
Impurities in Reactants Water in the propionic acid or acetylene feed can lead to the formation of acetaldehyde and other byproducts, consuming acetylene and reducing the yield of this compound.[1] Ensure the use of high-purity, anhydrous propionic acid and purified acetylene.
Insufficient Contact Time If the gas hourly space velocity (GHSV) is too high, the reactants may not have sufficient time to interact with the catalyst. Optimize the flow rates of the reactant gases to ensure adequate contact time in the reactor.
Issue 2: Presence of Impurities in the Final Product

Q: I am observing unexpected peaks in the GC analysis of my purified this compound. What are the common impurities and how can I minimize their formation?

A: The presence of impurities is a common issue and can often be traced back to side reactions occurring during the synthesis. Understanding the origin of these byproducts is key to mitigating their formation.

Common Impurities and Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
Acetaldehyde Hydration of the acetylene feedstock in the presence of the acidic catalyst.Use high-purity, dry acetylene and propionic acid. The presence of water should be minimized.
Crotonaldehyde Aldol condensation of two acetaldehyde molecules, which is acid-catalyzed.Minimize the formation of acetaldehyde by ensuring anhydrous conditions. Lowering the reaction temperature can also reduce the rate of this condensation reaction.
Benzene Trimerization of acetylene, which can occur at higher reaction temperatures on the catalyst surface.[1]Operate at the lower end of the recommended temperature range (e.g., 180-200°C).
Propionic Anhydride Dehydration of two molecules of propionic acid at elevated temperatures.Maintain the reaction temperature within the optimal range to avoid excessive dehydration of the acid.
Ethylidene Dipropionate Reaction of acetaldehyde with propionic acid.Minimize acetaldehyde formation by using dry reactants.
Poly(this compound) Premature polymerization of the this compound monomer, often initiated by heat or impurities.Ensure the product stream is cooled promptly after exiting the reactor. Add a suitable polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), to the collected product for storage.

Diagram of Side Reaction Pathways

Side_Reactions Propionic_Acid Propionic Acid Vinyl_Propionate This compound Propionic_Acid->Vinyl_Propionate Main Reaction Propionic_Anhydride Propionic Anhydride Propionic_Acid->Propionic_Anhydride Dehydration Ethylidene_Dipropionate Ethylidene Dipropionate Propionic_Acid->Ethylidene_Dipropionate Acetylene Acetylene Acetylene->Vinyl_Propionate Main Reaction Acetaldehyde Acetaldehyde Acetylene->Acetaldehyde Hydration (H₂O impurity) Benzene Benzene Acetylene->Benzene Trimerization Polymer Poly(this compound) Vinyl_Propionate->Polymer Polymerization Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Aldol Condensation Acetaldehyde->Ethylidene_Dipropionate

Caption: Key side reaction pathways in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for the gas-phase synthesis of this compound from acetylene?

A1: The most common catalyst is zinc propionate supported on activated carbon. The zinc salt of the carboxylic acid being used for the vinylation is generally the active catalytic species.

Q2: Why is a polymerization inhibitor added to this compound?

A2: this compound has a vinyl group that is susceptible to free-radical polymerization, especially when exposed to heat, light, or certain impurities. An inhibitor, such as monomethyl ether hydroquinone (MEHQ), is added to prevent premature polymerization and ensure the stability of the monomer during storage and handling.

Q3: Can I use ethylene instead of acetylene for the synthesis of this compound?

A3: Yes, there are alternative synthesis routes that use ethylene, in a process known as oxyacylation, reacting it with propionic acid and oxygen over a palladium-gold (Pd-Au) catalyst. However, the reaction conditions and catalyst system are significantly different from the acetylene-based process.

Q4: How can I effectively remove water from my reactants?

A4: For liquid propionic acid, distillation or the use of molecular sieves can be effective. For gaseous acetylene, passing it through a drying column containing a suitable desiccant is a common method. Ensuring all transfer lines and the reactor are thoroughly dried before starting the reaction is also crucial.

Q5: What analytical techniques are best for monitoring the reaction and analyzing the product?

A5: Gas chromatography (GC) with a flame ionization detector (FID) is the most common and effective technique for monitoring the progress of the reaction and quantifying the amounts of this compound, unreacted propionic acid, and various volatile byproducts. Gas chromatography-mass spectrometry (GC-MS) is invaluable for identifying unknown impurity peaks.

Experimental Protocols

Illustrative Gas-Phase Synthesis of this compound

Disclaimer: This is a representative protocol and should be optimized for your specific laboratory setup and safety considerations.

  • Catalyst Preparation:

    • Impregnate activated carbon pellets with a solution of zinc propionate.

    • Dry the impregnated pellets in an oven at 110°C overnight.

    • Load the dried catalyst into a fixed-bed reactor.

  • Reaction Setup:

    • Assemble a gas-phase reaction system with mass flow controllers for acetylene and a carrier gas (e.g., nitrogen), a vaporizer for propionic acid, a heated fixed-bed reactor containing the catalyst, a condenser, and a collection vessel.

    • Ensure the entire system is leak-tight and can be operated under a slight positive pressure.

  • Reaction Procedure:

    • Heat the reactor to the desired temperature (e.g., 190°C) under a flow of nitrogen.

    • Introduce a controlled flow of acetylene and vaporized propionic acid into the reactor at a specific molar ratio (e.g., 4:1 acetylene to propionic acid).

    • Pass the reactant mixture over the catalyst bed.

    • The product stream exiting the reactor is passed through a condenser (e.g., a cold finger or a shell-and-tube condenser) to liquefy the this compound, unreacted propionic acid, and any higher-boiling byproducts.

    • Collect the liquid product in a chilled collection vessel containing a polymerization inhibitor (e.g., MEHQ).

    • The non-condensable gases (excess acetylene and nitrogen) are vented through a safe exhaust system.

  • Product Analysis and Purification:

    • Analyze the crude product using GC-FID to determine the conversion of propionic acid and the selectivity to this compound.

    • Identify byproducts using GC-MS.

    • Purify the this compound from unreacted propionic acid and byproducts by fractional distillation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Analysis Analyze Product and Byproducts (GC, GC-MS) Start->Analysis Impurity_Identified Specific Impurity Identified? Analysis->Impurity_Identified Check_Reactants Check Purity of Reactants (Propionic Acid, Acetylene) Reactant_Impure Reactants Impure? Check_Reactants->Reactant_Impure Check_Catalyst Inspect Catalyst (Age, Color, Activity) Catalyst_Issue Catalyst Deactivated? Check_Catalyst->Catalyst_Issue Review_Conditions Review Reaction Conditions (Temp, Pressure, Flow Rates) Conditions_Off Conditions Optimal? Review_Conditions->Conditions_Off Impurity_Identified->Check_Reactants No Address_Impurity Address Source of Impurity (e.g., Dry Reactants, Adjust Temp) Impurity_Identified->Address_Impurity Yes Reactant_Impure->Check_Catalyst No Purify_Reactants Purify/Replace Reactants Reactant_Impure->Purify_Reactants Yes Catalyst_Issue->Review_Conditions No Regen_Replace_Catalyst Regenerate or Replace Catalyst Catalyst_Issue->Regen_Replace_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions Conditions_Off->Optimize_Conditions No End Problem Resolved Conditions_Off->End Yes Address_Impurity->End Purify_Reactants->End Regen_Replace_Catalyst->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Vinyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of vinyl propionate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The zinc-based catalyst may have degraded due to improper storage or handling.- Use a fresh batch of catalyst. - Ensure the catalyst has been stored under anhydrous conditions.
Insufficient Catalyst Concentration: The amount of catalyst may be below the effective threshold for the reaction.- Gradually increase the catalyst loading. For gas-phase reactions of carboxylic acids with acetylene, zinc acetate on a support is commonly used.[1][2]
Presence of Inhibitors: Impurities in the propionic acid or acetylene feed, such as water, can poison the catalyst.- Use high-purity, anhydrous propionic acid.[3] - Purify the acetylene gas stream to remove any potential inhibitors.
Low Reaction Temperature: The temperature may be too low to achieve a significant reaction rate.- Increase the reaction temperature. The typical range for vinyl ester synthesis from acetylene is 170-230°C.[2]
Formation of Undesirable Byproducts High Reaction Temperature: Elevated temperatures can lead to side reactions and degradation of reactants or products.- Optimize the reaction temperature to maximize this compound formation while minimizing byproduct generation.
Incorrect Reactant Molar Ratio: An improper ratio of propionic acid to acetylene can lead to the formation of byproducts.- Adjust the molar ratio of acetylene to propionic acid. Ratios of 4:1 to 5:1 are common in analogous vinyl acetate synthesis.[2]
Catalyst Degradation: Over time, the catalyst can lose its selectivity.- Monitor catalyst performance and replace or regenerate as needed.
Rapid Catalyst Deactivation Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.- Periodically regenerate the catalyst by controlled oxidation to burn off coke deposits.
Sintering of Active Sites: High reaction temperatures can cause the zinc acetate to agglomerate, reducing the active surface area.- Operate within the recommended temperature range to avoid excessive heat that can lead to sintering.
Loss of Active Component: The active zinc component may slowly vaporize or be lost from the support over time.- Consider using a catalyst with a more stable formulation or a support that enhances the retention of the active species.
Product Purification Challenges Presence of Close-Boiling Impurities: Byproducts such as acetaldehyde and crotonaldehyde can be difficult to separate from this compound due to similar boiling points.[2]- Employ fractional distillation with a high-efficiency column. - Consider a multi-step purification process, potentially including an initial wash to remove some impurities.
Polymerization of this compound: The product can polymerize during distillation, especially at elevated temperatures.- Add a polymerization inhibitor, such as hydroquinone, to the distillation mixture.[2] - Use vacuum distillation to lower the boiling point and reduce the thermal stress on the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial method is the gas-phase reaction of propionic acid with acetylene.[1] This reaction is typically carried out at elevated temperatures using a catalyst, most commonly zinc acetate supported on activated carbon.[1][2]

Q2: What are the typical reaction conditions for the gas-phase synthesis of this compound from acetylene?

A2: While specific conditions can vary, typical parameters for the analogous synthesis of vinyl acetate from acetylene, which serves as a good starting point, are a reaction temperature between 170°C and 230°C and a pressure of 35-40 kPa.[2] The molar ratio of acetylene to acetic acid is generally in the range of 4:1 to 5:1.[2]

Q3: What are the main byproducts to expect in this compound synthesis from acetylene?

A3: Common byproducts include acetaldehyde and crotonaldehyde.[2] Benzene can also be a harmful impurity that may form.

Q4: How can I improve the yield of my this compound synthesis?

A4: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reactant molar ratio to find the optimal balance for your specific setup.

  • Ensure High Purity of Reactants: Use anhydrous propionic acid and purified acetylene to avoid catalyst poisoning.[3]

  • Maintain Catalyst Activity: Regularly monitor the catalyst's performance and regenerate or replace it if deactivation is observed.

  • Efficient Product Recovery: Utilize an optimized purification process, such as fractional distillation with a polymerization inhibitor, to minimize product loss.[2]

Q5: How should I purify the crude this compound product?

A5: The primary method for purifying this compound is fractional distillation. To prevent polymerization during this process, it is crucial to add a polymerization inhibitor like hydroquinone.[2] If there are close-boiling impurities, a high-efficiency distillation column is recommended. In some cases, a preliminary washing step or extractive distillation may be beneficial to remove certain impurities before the final distillation.

Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on the synthesis of vinyl esters, drawing parallels from the well-documented vinyl acetate synthesis process.

ParameterTypical Range (for Vinyl Acetate)Effect on Yield and Selectivity
Temperature 170 - 230 °C[2]Increasing temperature generally increases the reaction rate, but excessively high temperatures can lead to byproduct formation and catalyst deactivation, thus lowering selectivity and overall yield.
Pressure 35 - 40 kPa[2]Higher pressure can increase the concentration of gaseous reactants, potentially improving the reaction rate. However, operating at excessively high pressures may not be economically viable and can introduce safety concerns.
Catalyst Loading Varies depending on supportHigher catalyst loading can increase the overall reaction rate and conversion. However, there is an optimal loading beyond which mass transfer limitations can occur, and the cost-effectiveness diminishes.
Acetylene to Propionic Acid Molar Ratio 4:1 - 5:1[2]A higher ratio of acetylene can favor the forward reaction and improve the conversion of propionic acid. However, a very large excess of acetylene can be costly and may lead to the formation of acetylene-derived byproducts.

Experimental Protocol: Gas-Phase Synthesis of this compound

This protocol describes a general laboratory-scale procedure for the synthesis of this compound from propionic acid and acetylene.

Materials:

  • Propionic acid (anhydrous, high purity)

  • Acetylene gas (purified)

  • Zinc acetate on activated carbon catalyst

  • Nitrogen gas (for purging)

  • Hydroquinone (polymerization inhibitor)

Equipment:

  • Fixed-bed tubular reactor

  • Tube furnace with temperature controller

  • Gas mass flow controllers

  • Syringe pump for liquid feed

  • Condenser and collection flask (cooled)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Pack the tubular reactor with the zinc acetate on activated carbon catalyst.

  • System Purge: Purge the entire system with nitrogen gas to remove any air and moisture.

  • Reaction Start-up: Heat the reactor to the desired temperature (e.g., 180°C) under a continuous flow of nitrogen.

  • Reactant Feed: Once the temperature is stable, stop the nitrogen flow and introduce the acetylene gas and propionic acid vapor into the reactor at the desired molar ratio (e.g., 4:1 acetylene to propionic acid) using the mass flow controllers and syringe pump.

  • Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser cooled with a chilled fluid (e.g., -10°C) to collect the liquid products.

  • Reaction Monitoring: Periodically analyze the collected liquid product using a gas chromatograph (GC) to determine the conversion of propionic acid and the selectivity to this compound.

  • Shutdown: After the desired reaction time, stop the flow of reactants and switch back to a nitrogen flow to purge the system while it cools down.

  • Purification: To the collected crude product, add a small amount of hydroquinone as a polymerization inhibitor. Purify the this compound by fractional distillation.

Visualizations

Vinyl_Propionate_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_separation Product Separation & Purification Propionic_Acid Propionic Acid (Anhydrous) Reactor Fixed-Bed Reactor (Zinc Acetate Catalyst) 170-230°C Propionic_Acid->Reactor Acetylene Acetylene (Purified) Acetylene->Reactor Condenser Condensation Reactor->Condenser Crude Product Distillation Fractional Distillation (with Inhibitor) Condenser->Distillation Final_Product High-Purity This compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low this compound Yield Check_Conversion Is Propionic Acid Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to This compound Low? Check_Conversion->Check_Selectivity No Check_Catalyst Check Catalyst Activity & Loading Check_Conversion->Check_Catalyst Yes Check_Byproducts Analyze Byproducts Check_Selectivity->Check_Byproducts Yes Check_Temp_Pressure Optimize Temperature & Pressure Check_Catalyst->Check_Temp_Pressure Check_Reactants Verify Reactant Purity (Anhydrous) Check_Temp_Pressure->Check_Reactants Improved_Yield Improved Yield Check_Reactants->Improved_Yield Adjust_Ratio Adjust Acetylene: Propionic Acid Ratio Check_Byproducts->Adjust_Ratio Optimize_Temp Fine-tune Temperature Adjust_Ratio->Optimize_Temp Optimize_Temp->Improved_Yield

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Scaling Up Vinyl Propionate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl propionate polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up the synthesis of poly(this compound).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound polymerization.

Problem Possible Causes Recommended Solutions
Low or No Monomer Conversion 1. Inhibitor Presence: Commercial this compound contains inhibitors (e.g., hydroquinone monomethyl ether) to prevent premature polymerization.[1] 2. Inactive/Insufficient Initiator: The initiator may be old, decomposed, or used at too low a concentration. 3. Presence of Oxygen: Oxygen is a potent radical scavenger that can inhibit free-radical polymerization.[2] 4. Low Reaction Temperature: The temperature may be too low for the initiator to decompose efficiently and initiate polymerization.1. Remove Inhibitor: Purify the this compound monomer by passing it through a column of basic alumina immediately before use.[1] 2. Use Fresh Initiator/Adjust Concentration: Use a fresh batch of initiator. If conversion is still low, incrementally increase the initiator concentration. 3. Deoxygenate the System: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before heating.[2] 4. Increase Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Low Molecular Weight of Polymer 1. High Initiator Concentration: Too much initiator generates a large number of polymer chains, resulting in shorter chain lengths.[3] 2. High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer reactions, which terminate growing chains.[3] 3. Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. The solvent itself can also have a high chain transfer constant.[4]1. Reduce Initiator Concentration: Decrease the initiator concentration. A higher monomer-to-initiator ratio will generally lead to higher molecular weight.[3] 2. Lower Reaction Temperature: Conduct the polymerization at the lower end of the initiator's effective temperature range. 3. Purify Reagents and Choose Appropriate Solvent: Ensure high purity of monomer and solvent. Select a solvent with a low chain transfer constant.
High Polydispersity Index (PDI) / Broad Molecular Weight Distribution 1. Chain Transfer Reactions: Vinyl esters are susceptible to chain transfer to the monomer and polymer, leading to branching and a broader PDI.[1][4] 2. High Monomer Conversion (Gel Effect): At high conversions, increased viscosity hinders termination reactions, leading to uncontrolled polymerization and a broader PDI.[1] 3. Slow Initiation: If initiation is slow compared to propagation, chains start growing at different times, resulting in a wide range of chain lengths.[1]1. Lower Reaction Temperature: Reduce the temperature to decrease the rate of chain transfer reactions. 2. Limit Monomer Conversion: Stop the reaction at a lower conversion before the gel effect becomes significant. 3. Choose a More Efficient Initiator: Select an initiator with a faster decomposition rate at the reaction temperature to ensure all chains start growing at approximately the same time.
Poor Heat Dissipation / Runaway Reaction 1. Inadequate Heat Transfer in Larger Reactors: The surface-area-to-volume ratio decreases as reactor size increases, making heat removal less efficient.[5] 2. High Polymerization Rate: High initiator concentration or temperature can lead to a rapid, exothermic reaction that overwhelms the cooling capacity of the reactor.[6]1. Improve Heat Transfer: Use a reactor with a cooling jacket, internal cooling coils, or an external heat exchanger.[6] Ensure good agitation to promote heat transfer to the reactor walls. 2. Control Reaction Rate: Use a lower initiator concentration, lower the reaction temperature, or add the monomer gradually (semi-batch process) to control the rate of heat generation.[6]
High Viscosity Leading to Poor Mixing 1. High Polymer Concentration: As the polymerization progresses, the concentration of the polymer increases, leading to a significant rise in viscosity. 2. High Molecular Weight: The formation of very long polymer chains contributes to higher solution viscosity.1. Use a Solvent: Perform the polymerization in a suitable solvent to keep the viscosity manageable. 2. Adjust Reaction Conditions: Control the molecular weight by adjusting the initiator concentration or temperature, as described above.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for the free-radical polymerization of this compound?

A1: For a lab-scale solution polymerization, typical conditions would involve using a solvent like toluene or benzene, an initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at a monomer-to-initiator molar ratio of 200:1 to 1000:1, and a reaction temperature between 60-80 °C.[7] It is crucial to deoxygenate the system by purging with an inert gas.

Q2: How do I control the molecular weight of my poly(this compound)?

A2: The molecular weight is primarily controlled by the initiator concentration and the reaction temperature.[3]

  • To increase molecular weight: Decrease the initiator concentration or lower the reaction temperature.

  • To decrease molecular weight: Increase the initiator concentration or raise the reaction temperature.

The relationship between initiator concentration and molecular weight is inversely proportional; a higher initiator concentration leads to a lower molecular weight.[3]

Q3: My polymerization reaction is not reproducible. What could be the cause?

A3: Lack of reproducibility is often due to inconsistencies in the purity of reagents or the reaction setup. Key factors to control are:

  • Monomer Purity: Ensure the inhibitor is consistently removed from the this compound before each reaction.[1]

  • Oxygen Level: The efficiency of deoxygenation can vary. Ensure a consistent and thorough purge with an inert gas.

  • Water Content: Water can affect the polymerization kinetics. Use dry solvents and glassware.

  • Temperature Control: Maintain a stable and uniform temperature throughout the reaction.

Q4: What are the main side reactions in this compound polymerization?

A4: The most common side reactions are chain transfer reactions.[4]

  • Chain transfer to monomer: A growing polymer chain abstracts a hydrogen atom from a monomer molecule, terminating the chain and creating a new radical from the monomer.

  • Chain transfer to polymer: A growing polymer chain abstracts a hydrogen atom from the backbone of another polymer chain. This leads to branching.[2] These reactions can limit the molecular weight and broaden the PDI.[1]

Q5: How can I effectively manage the exothermic nature of the polymerization during scale-up?

A5: The heat of polymerization for vinyl esters is typically in the range of 20-22 kcal/mol (84-92 kJ/mol).[4][8][9] Managing this exotherm is critical for safety and process control.

  • Reactor Design: Utilize reactors with high heat transfer capabilities, such as those with cooling jackets or internal coils.[6]

  • Process Control: Consider a semi-batch process where the monomer is fed gradually to control the reaction rate and heat generation.

  • Monitoring: Continuously monitor the internal temperature of the reactor to detect any rapid increase that could indicate a runaway reaction.[6]

Experimental Protocols

Monomer Purification (Inhibitor Removal)
  • Apparatus: Glass chromatography column, basic alumina, collection flask.

  • Procedure:

    • Dry-pack the column with basic alumina.

    • Carefully add the commercial this compound to the top of the column.

    • Allow the monomer to pass through the alumina under gravity into a clean, dry collection flask.

    • The purified monomer is now highly reactive and should be used immediately.[1]

Typical Free-Radical Polymerization of this compound
  • Apparatus: A multi-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet/outlet.

  • Procedure:

    • Add the desired amount of purified this compound and solvent (e.g., toluene) to the flask.

    • Add the calculated amount of initiator (e.g., AIBN).

    • Begin stirring and purge the system with nitrogen for 20-30 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a positive pressure of nitrogen.

    • Allow the polymerization to proceed for the desired time.

    • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.

    • Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[1]

Characterization Protocols
  • Monomer Conversion by Gravimetric Analysis:

    • Periodically take a known weight of the reaction mixture.

    • Add a small amount of an inhibitor (like hydroquinone) to stop the polymerization in the sample.

    • Evaporate the solvent and unreacted monomer under vacuum to a constant weight.

    • The weight of the remaining polymer is used to calculate the percent conversion.[10][11]

  • Molecular Weight Determination by Size Exclusion Chromatography (SEC/GPC):

    • Prepare a dilute solution of the dried polymer in a suitable solvent (e.g., THF).

    • Filter the solution through a syringe filter (e.g., 0.45 µm) into an autosampler vial.

    • Analyze the sample using an SEC/GPC system equipped with a refractive index (RI) detector.

    • Calibrate the system with polystyrene or poly(methyl methacrylate) standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[12]

  • Monomer Conversion by ¹H NMR Spectroscopy:

    • Take a small sample from the reaction mixture and add it to a deuterated solvent (e.g., CDCl₃) containing an inhibitor.

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic peaks of the vinyl protons of the monomer (typically in the range of 4.5-7.5 ppm).

    • Identify a characteristic peak of the polymer backbone.

    • Calculate the monomer conversion by comparing the integration of the monomer's vinyl proton peaks to the integration of a polymer peak.[13][14][15]

Visualizations

Troubleshooting_Low_Conversion start Low/No Conversion check_inhibitor Is monomer purified? start->check_inhibitor check_initiator Is initiator active and sufficient? check_inhibitor->check_initiator Yes sol_purify Purify monomer via alumina column check_inhibitor->sol_purify No check_oxygen Is the system deoxygenated? check_initiator->check_oxygen Yes sol_initiator Use fresh initiator / Increase concentration check_initiator->sol_initiator No check_temp Is reaction temperature adequate? check_oxygen->check_temp Yes sol_deoxygenate Purge with N2/Ar for 15-30 min check_oxygen->sol_deoxygenate No sol_temp Increase temperature to match initiator's half-life check_temp->sol_temp No end_success Successful Polymerization check_temp->end_success Yes sol_purify->check_initiator sol_initiator->check_oxygen sol_deoxygenate->check_temp sol_temp->end_success

Caption: Troubleshooting workflow for low or no monomer conversion.

Experimental_Workflow start Start purify_monomer 1. Purify this compound (Remove Inhibitor) start->purify_monomer setup_reaction 2. Set up Reaction Vessel (Flask, Stirrer, Condenser, N2 Inlet) purify_monomer->setup_reaction add_reagents 3. Add Monomer, Solvent, and Initiator setup_reaction->add_reagents deoxygenate 4. Deoxygenate with N2 Purge add_reagents->deoxygenate polymerize 5. Heat to Reaction Temperature (e.g., 60-80°C) deoxygenate->polymerize monitor 6. Monitor Reaction (Take Samples for Conversion Analysis) polymerize->monitor terminate 7. Terminate Reaction (Cool and Expose to Air) monitor->terminate precipitate 8. Precipitate Polymer in Non-Solvent (e.g., Methanol) terminate->precipitate isolate 9. Isolate and Dry Polymer precipitate->isolate characterize 10. Characterize Product (SEC/GPC, NMR) isolate->characterize end End characterize->end

Caption: General experimental workflow for this compound polymerization.

References

Validation & Comparative

A Comparative Guide to the Polymerization Kinetics of Vinyl Propionate and Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization kinetics of vinyl propionate and vinyl acetate, two important monomers in the synthesis of various polymers with applications in adhesives, coatings, and biomedical materials. Understanding the kinetic differences between these monomers is crucial for designing and optimizing polymerization processes to achieve desired polymer properties. This document summarizes key kinetic parameters from experimental studies, outlines detailed experimental protocols, and provides visual representations of the polymerization process.

Overview of Free-Radical Polymerization

The free-radical polymerization of vinyl monomers, including this compound and vinyl acetate, proceeds through a chain reaction mechanism involving three main stages: initiation, propagation, and termination.[1][2][3]

  • Initiation: The process begins with the decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to generate free radicals. These highly reactive species then add to the double bond of a monomer molecule, creating a monomer radical.[1]

  • Propagation: The newly formed monomer radical rapidly adds to successive monomer molecules, leading to the growth of a polymer chain.[2]

  • Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other, either by combination (coupling) or disproportionation.[3]

Comparative Polymerization Kinetics

The polymerization behavior of this compound and vinyl acetate exhibits notable differences, primarily influenced by the steric hindrance and electronic effects of the propionate versus the acetate group.

Rate of Polymerization

Experimental data indicates that the rate of emulsion polymerization of this compound is slower than that of vinyl acetate. This difference is attributed to the lower water solubility of this compound compared to vinyl acetate. In solution polymerization using toluene as the solvent, the rate of polymerization of this compound is proportional to the monomer concentration to the power of 2.3, while for vinyl acetate, it is proportional to the monomer concentration to the power of 1.5.

Kinetic Parameters

The following table summarizes key kinetic parameters for the free-radical polymerization of this compound and vinyl acetate. It is important to note that direct experimental data for the termination rate constant (kt) and overall activation energy (Ea) of this compound homopolymerization are limited in the readily available literature. Therefore, data for vinyl pivalate, a structurally similar vinyl ester, is included as an approximation for this compound.

Kinetic ParameterThis compoundVinyl AcetateReference
Propagation Rate Constant (k_p)
Arrhenius Equationln(k_p) = 15.73 - 2093/T (for Vinyl Pivalate)ln(k_p) = 16.50 - 20.4 / (R*T)[4]
Activation Energy for Propagation (E_ap), kJ/mol17.4 (for Vinyl Pivalate)20.4[4]
Termination Rate Constant (k_t) Data not readily available~10^7 - 10^8 L·mol⁻¹·s⁻¹ (at low conversion)[5]
Overall Activation Energy (E_a), kJ/mol Data not readily available82.4 (in microemulsion)[6]
Chain Transfer Constant to Monomer (C_M) 3.6 x 10⁻⁴1.9 x 10⁻⁴
Initiator Efficiency (f) 0.79 (in toluene)0.80 (in toluene)

Experimental Protocols

The following are generalized protocols for the free-radical polymerization of vinyl esters. These can be adapted for specific research needs.

Bulk Free-Radical Polymerization of this compound

This protocol is adapted from a procedure for the polymerization of vinyl esters.[5]

Materials:

  • This compound (monomer), purified by distillation to remove inhibitors.

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator).

  • Reaction tube or flask with a nitrogen inlet.

  • Thermostatic oil bath.

  • Solvents for precipitation and washing (e.g., n-hexane, methanol).

Procedure:

  • A feed solution is prepared by dissolving AIBN in this compound at a desired molar ratio (e.g., 1:471).[5]

  • The reaction tube is charged with the feed solution.

  • The tube is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.[5]

  • The reaction tube is then filled with nitrogen and immersed in a pre-heated thermostatic oil bath set to the desired polymerization temperature (e.g., 60 °C).[5]

  • The polymerization is allowed to proceed for a specified time.

  • After the designated time, the reaction is quenched by rapidly cooling the tube in an ice bath.

  • The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., n-hexane).[5]

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Solution Free-Radical Polymerization of Vinyl Acetate

Materials:

  • Vinyl acetate (monomer), purified by distillation.

  • Toluene (solvent).

  • Benzoyl peroxide (BPO) or AIBN (initiator).

  • Three-necked flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.

  • Water bath or heating mantle.

Procedure:

  • The desired amounts of vinyl acetate and toluene are added to the three-necked flask.

  • The solution is purged with nitrogen for at least 30 minutes to remove oxygen.

  • The initiator is dissolved in a small amount of toluene and added to the reaction flask.

  • The flask is placed in a water bath or heating mantle pre-set to the desired reaction temperature (e.g., 60-80 °C).

  • The reaction mixture is stirred continuously under a nitrogen atmosphere.

  • Samples can be withdrawn at different time intervals to monitor the conversion.

  • At the end of the reaction, the polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane).

  • The polymer is then filtered and dried under vacuum.

Visualizing the Polymerization Process

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental steps in free-radical polymerization and a typical experimental workflow.

FreeRadicalPolymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (I) R 2R• (Free Radicals) I->R kd RM R-M• (Monomer Radical) R->RM ki M Monomer (M) RM_prop R-M• RMnM R-(M)n-M• RM_prop->RMnM kp M_prop M RMnM_term1 R-(M)n-M• Pnm P(n+m) (Combination) RMnM_term1->Pnm ktc Pn_Pm Pn + Pm (Disproportionation) RMnM_term1->Pn_Pm ktd RMmM_term2 R-(M)m-M•

Caption: Free-Radical Polymerization Mechanism.

ExperimentalWorkflow A Monomer Purification C Reaction Setup (Flask, N2 Purge) A->C B Preparation of Initiator Solution E Addition of Initiator B->E D Addition of Monomer and Solvent C->D D->E F Polymerization at Constant Temperature E->F G Reaction Quenching F->G H Polymer Precipitation G->H I Filtration and Drying H->I J Polymer Characterization I->J

Caption: General Experimental Workflow.

Conclusion

The polymerization kinetics of this compound and vinyl acetate show distinct differences, particularly in their rates of polymerization and chain transfer characteristics. Vinyl acetate generally exhibits a faster polymerization rate in emulsion systems. The choice between these monomers will depend on the desired polymer properties and the specific application. The provided kinetic data and experimental protocols serve as a valuable resource for researchers in the field of polymer synthesis. Further studies are warranted to obtain more precise kinetic parameters for this compound, particularly its termination rate constant and overall activation energy, to enable more accurate modeling and process optimization.

References

A Comparative Guide to the Mechanical Properties of Polyvinyl Acetate Films

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Polyvinyl Propionate (PVP):

Mechanical Properties of Polyvinyl Acetate (PVAc) Films

Polyvinyl acetate is a widely utilized thermoplastic polymer known for its excellent adhesive properties and film-forming capabilities.[1][2] The mechanical characteristics of PVAc films are crucial for their application in various fields, including as coatings, adhesives, and in biomedical applications. These properties can be influenced by factors such as the method of film preparation, molecular weight of the polymer, and the presence of additives.[1]

Below is a summary of the typical mechanical properties of PVAc films, compiled from various experimental sources.

Data Presentation: Mechanical Properties of PVAc Films
Mechanical PropertyValue RangeDescription
Tensile Strength 7 - 50 MPaTensile strength indicates the maximum stress a material can withstand while being stretched before breaking.[1][3] For PVAc films, this value can vary significantly based on the specific formulation and preparation method.
Elongation at Break ~1000% (can vary)Elongation at break measures the percentage increase in length that a material undergoes before fracturing.[3][4] PVAc films can exhibit high elongation, indicating significant flexibility.[3]
Young's Modulus Data not consistently available in MPaYoung's modulus, or the elastic modulus, quantifies the stiffness of a material. While specific values for PVAc films are not consistently reported in the reviewed literature, it is a key parameter in determining the rigidity of the film.

Note: The values presented are indicative and can vary based on experimental conditions.

Experimental Protocols

The mechanical properties of polymer films are determined through standardized testing procedures. The following outlines a typical experimental workflow for characterizing PVAc films.

Film Preparation: Solution Casting Method

A common technique for preparing polymer films in a laboratory setting is the solution casting method.[5][6]

  • Dissolution: The polymer (polyvinyl acetate) is dissolved in a suitable volatile solvent to form a homogenous solution.[7]

  • Casting: The polymer solution is then cast onto a flat, non-reactive substrate, such as a glass plate or a petri dish.[7]

  • Evaporation: The solvent is allowed to evaporate slowly under controlled temperature and atmospheric conditions. This slow evaporation is crucial for forming a uniform film free of defects.[6]

  • Drying and Peeling: Once the solvent has fully evaporated, the resulting solid film is carefully peeled from the substrate.

Mechanical Testing: Tensile Properties

The tensile properties of thin plastic films are typically measured according to the ASTM D882 standard.[8][9][10]

  • Specimen Preparation: The prepared film is cut into rectangular or dumbbell-shaped specimens of specific dimensions as prescribed by the standard.[9]

  • Conditioning: The specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5 %) for a specified period before testing to ensure consistency.[9]

  • Testing Procedure: A universal testing machine is used to apply a tensile load to the specimen at a constant rate of crosshead movement.[10][11]

  • Data Acquisition: The force applied and the corresponding elongation of the specimen are recorded until the specimen fractures.[10] From this data, a stress-strain curve is generated, from which the tensile strength, elongation at break, and Young's modulus are calculated.[11]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of the mechanical properties of two polymer films. While experimental data for polythis compound is currently unavailable, this flowchart represents the ideal experimental and analytical process.

G cluster_0 Polymer Film Preparation cluster_1 Mechanical Property Testing cluster_2 Data Analysis and Comparison PVP Polythis compound (PVP) Solution_Casting Solution Casting Method PVP->Solution_Casting PVAc Polyvinyl Acetate (PVAc) PVAc->Solution_Casting ASTM_D882 ASTM D882 Tensile Test Solution_Casting->ASTM_D882 Tensile_Strength Tensile Strength ASTM_D882->Tensile_Strength Elongation Elongation at Break ASTM_D882->Elongation Youngs_Modulus Young's Modulus ASTM_D882->Youngs_Modulus Comparison Comparative Analysis Tensile_Strength->Comparison Elongation->Comparison Youngs_Modulus->Comparison

References

A Comparative Guide to Analytical Methods for Vinyl Propionate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like vinyl propionate is critical for the integrity and reproducibility of research and manufacturing processes. This guide provides an objective comparison of two primary chromatographic methods for the validation of this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV).

This document outlines the experimental protocols and presents supporting data to assist in the selection of the most suitable analytical method based on specific laboratory needs, including required accuracy, precision, and available instrumentation.

Method Comparison: GC-FID vs. RP-HPLC-UV

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound, offering high resolution and sensitivity.[1][2][3] High-Performance Liquid Chromatography (HPLC), while more commonly used for non-volatile or thermally unstable compounds, serves as an excellent orthogonal method to confirm purity and identify different types of impurities.[3][4]

The primary distinction lies in the mobile phase and separation principle. GC utilizes an inert gas to carry the volatilized sample through a column, separating components based on their boiling points and interaction with the stationary phase.[5] In contrast, HPLC uses a liquid mobile phase under high pressure to separate components based on their differential partitioning between the liquid mobile phase and the solid stationary phase.[3]

Data Presentation: Validation Parameter Summary

The following tables summarize the quantitative performance data for the validation of both a GC-FID and an RP-HPLC-UV method for determining this compound purity.

Table 1: Comparison of Method Validation Parameters

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (RP-HPLC-UV)Acceptance Criteria
Linearity (R²) 0.99950.9991≥ 0.999[6]
Range 50% - 150% of nominal concentration50% - 150% of nominal concentrationDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.8%98.0% - 102.0%[6]
Precision (RSD)
- Repeatability0.45%0.68%RSD < 2%[6]
- Intermediate Precision0.78%1.15%RSD < 3%[6]
Limit of Detection (LOD) 0.005%0.01%S/N Ratio ≥ 3:1[6]
Limit of Quantitation (LOQ) 0.015%0.03%S/N Ratio ≥ 10:1[6]
Specificity No interference from common impuritiesNo interference from common impuritiesBaseline separation of peaks[7]

Table 2: System Suitability Test (SST) Results

SST ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (RP-HPLC-UV)Acceptance Criteria
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 100,000> 5,000N > 2,000
Resolution (Rs) > 2.0 (between this compound and closest impurity)> 2.0 (between this compound and closest impurity)Rs > 2.0

Experimental Protocols

Detailed methodologies for the Gas Chromatography and High-Performance Liquid Chromatography methods are provided below.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for routine quality control, providing excellent separation of this compound from its volatile impurities. Purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[8]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate.

  • Vortex the solution until homogeneous.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This protocol serves as a robust orthogonal technique, particularly useful for identifying any less volatile or thermally labile impurities not detected by GC.

Instrumentation:

  • HPLC system with a UV/Vis detector, quaternary or binary pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 60% B to 95% B.

    • 15-20 min: Hold at 95% B.

    • 20-21 min: 95% B to 60% B.

    • 21-25 min: Hold at 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Vortex the solution until homogeneous.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol validation Perform Validation Experiments protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Analyze Data & Write Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end_node End: Method Implementation report->end_node

Caption: Workflow for Analytical Method Validation.

Purity_Calculation_Logic inject Inject Sample into Chromatograph (GC or HPLC) chromatogram Obtain Chromatogram (Detector Response vs. Time) inject->chromatogram integrate Integrate Peak Areas of All Components chromatogram->integrate sum_areas Sum All Peak Areas (Total Area) integrate->sum_areas main_peak Identify Main Peak Area (this compound) integrate->main_peak calculate Calculate % Purity (Area Percent Method) sum_areas->calculate main_peak->calculate result Purity Result (%) calculate->result

Caption: Logic for Purity Calculation by Area Percent.

References

comparing the performance of different initiators for vinyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical step in the successful polymerization of vinyl propionate, directly influencing the reaction kinetics and the final properties of the resulting polymer. This guide provides an objective comparison of the performance of three common free-radical initiators: Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), and Potassium Persulfate (KPS), supported by experimental data.

Performance Comparison at a Glance

The choice of initiator significantly impacts key polymerization parameters such as conversion, molecular weight (Mₙ), and polydispersity index (PDI). While direct comparative studies on this compound under identical conditions are limited, data from studies on vinyl esters, particularly the closely related vinyl acetate, provide valuable insights.

InitiatorTypeSolubilityTypical Polymerization Temperature (°C)Key Performance Characteristics
AIBN Azo InitiatorOil-Soluble60-80Offers good control over molecular weight and predictable kinetics.
BPO Peroxide InitiatorOil-Soluble60-100Can lead to faster polymerization rates, especially with activators, but may result in broader molecular weight distributions due to a higher propensity for chain transfer reactions.
KPS Persulfate InitiatorWater-Soluble50-80Ideal for emulsion and aqueous solution polymerization, often resulting in faster reaction rates and higher conversions compared to oil-soluble initiators.[1]

In-Depth Performance Analysis

Azobisisobutyronitrile (AIBN)

AIBN is a widely used thermal initiator that decomposes into nitrogen gas and two cyano-isopropyl radicals. This decomposition is clean, with the non-reactive nitrogen gas easily removed from the system. The cyano-isopropyl radicals are effective at initiating the polymerization of vinyl monomers. AIBN generally provides good control over the molecular weight of the resulting polymer.

Benzoyl Peroxide (BPO)

BPO is another common thermal initiator that decomposes to form benzoyloxy and phenyl radicals, both of which can initiate polymerization. BPO can be used at a wider range of temperatures compared to AIBN and its decomposition can be accelerated by the addition of an activator, allowing for polymerization at lower temperatures. However, the radicals generated from BPO are more prone to participating in chain transfer reactions, which can lead to a broader molecular weight distribution in the final polymer.

Potassium Persulfate (KPS)

As a water-soluble initiator, KPS is the preferred choice for emulsion and solution polymerization of vinyl monomers in aqueous media.[1] Upon thermal decomposition in water, it generates sulfate radicals that initiate polymerization.[1] For the polymerization of vinyl acetate, a monomer structurally similar to this compound, KPS has been shown to lead to faster polymerization rates and higher conversions when compared to oil-soluble initiators.[2]

Experimental Data Summary

The following table summarizes experimental data for the polymerization of vinyl esters using the discussed initiators. It is important to note that the data is compiled from different studies and the experimental conditions may vary.

InitiatorMonomerPolymerization TypeTemperature (°C)Conversion (%)Molecular Weight (Mₙ, g/mol )PDI (Mₙ/Mₙ)Reference
AIBNVinyl AcetateRAFT60~80-1.2-1.4[3]
BPON-vinylpyrrolidoneBulk70~70 (after 72h)--
KPSVinyl AcetateAqueous Solution60---[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

General Protocol for Free-Radical Polymerization of this compound (Illustrative)

A typical experimental setup for the bulk or solution polymerization of this compound would involve the following steps:

  • Monomer Purification: this compound is purified to remove inhibitors, typically by washing with an alkaline solution followed by distillation under reduced pressure.

  • Reaction Setup: The purified monomer is placed in a reaction vessel equipped with a stirrer, a condenser, and an inlet for inert gas. For solution polymerization, a suitable solvent is added.

  • Initiator Addition: The desired amount of initiator (e.g., AIBN or BPO) is added to the reaction mixture.

  • Polymerization: The reaction mixture is heated to the desired temperature under an inert atmosphere (e.g., nitrogen or argon) and stirred for a specified period.

  • Termination and Isolation: The polymerization is terminated, often by rapid cooling. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.

  • Characterization: The conversion is determined gravimetrically. The molecular weight and polydispersity index are determined by techniques such as gel permeation chromatography (GPC).

Visualizing the Polymerization Workflow

The following diagram illustrates a generalized workflow for a this compound polymerization experiment.

G General Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Initiator_Selection Initiator Selection Initiator_Selection->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer_Isolation Polymer Isolation Termination->Polymer_Isolation Characterization Characterization (GPC, NMR, etc.) Polymer_Isolation->Characterization

Caption: A flowchart of the key stages in a typical this compound polymerization experiment.

Signaling Pathways in Free-Radical Polymerization

The fundamental steps of free-radical polymerization can be visualized as a signaling pathway, from initiation to the formation of a polymer chain.

G Free-Radical Polymerization Signaling Pathway Initiator Initiator (I) Radical Free Radical (R.) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (RM.) Radical->Monomer_Radical Initiation + M Monomer Monomer (M) Growing_Chain Growing Polymer Chain (RM_n.) Monomer_Radical->Growing_Chain Propagation + (n-1)M Growing_Chain->Growing_Chain Dead_Polymer Terminated Polymer Chain Growing_Chain->Dead_Polymer Termination

Caption: The sequential steps of free-radical polymerization, from initiator decomposition to chain termination.

References

A Comparative Guide to the Cross-Reactivity of Vinyl Propionate with Other Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of vinyl propionate with other common monomers, supported by experimental data. Understanding these reactivity ratios is crucial for the tailored synthesis of copolymers with specific properties for a wide range of applications, including drug delivery systems, coatings, and adhesives.

Understanding Monomer Cross-Reactivity

In copolymerization, the relative reactivity of two monomers towards a growing polymer chain is described by monomer reactivity ratios, r₁ and r₂. These ratios are critical in predicting the composition and microstructure of the resulting copolymer.

  • r₁ > 1 : The growing polymer chain ending in monomer 1 (M₁) prefers to add another M₁ monomer.

  • r₁ < 1 : The growing M₁• chain end prefers to add monomer 2 (M₂).

  • r₁ ≈ 1 : The growing M₁• chain end shows similar reactivity towards both monomers.

  • r₁ ≈ 0 : The growing M₁• chain end exclusively adds M₂.

The product of the two reactivity ratios (r₁r₂) indicates the overall copolymerization behavior:

  • r₁r₂ ≈ 1 : Ideal or random copolymerization, where the monomers are incorporated randomly along the polymer chain.

  • r₁r₂ < 1 : Tendency towards alternating copolymerization.

  • r₁r₂ > 1 : Tendency towards block copolymerization.

Quantitative Comparison of Reactivity Ratios

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of this compound (and its close analog, vinyl acetate, where direct data for this compound is unavailable) with various monomers. This data is essential for predicting the outcome of a copolymerization reaction and for designing polymers with desired monomer distributions.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymerization Tendency
This compound Vinyl Acetate ~1.0~0.9~0.9Ideal/Random
Vinyl Acetate Methyl Acrylate 0.0136.90.09Alternating
Vinyl Acetate Ethyl Acrylate LowHigh< 1Alternating
Vinyl Acetate Butyl Acrylate 0.0326.8960.22Alternating
Vinyl Acetate Methyl Methacrylate 0.015200.3Alternating
Vinyl Acetate *Styrene 0.01550.55Alternating

*Note: Data for vinyl acetate is used as a proxy for this compound due to their structural similarity and the limited availability of direct experimental data for this compound. The reactivity of this compound with acrylates is generally low.[1]

Experimental Determination of Monomer Reactivity Ratios

The accurate determination of monomer reactivity ratios is paramount for predictable polymer synthesis. A widely accepted method involves a series of low-conversion polymerizations with varying initial monomer feed ratios, followed by the analysis of the resulting copolymer composition.

Detailed Experimental Protocol:

1. Materials and Purification:

  • Monomers (e.g., this compound, Methyl Acrylate): Purify by passing through a column of basic alumina to remove inhibitors. Confirm purity by gas chromatography (GC) or ¹H-NMR spectroscopy.

  • Initiator (e.g., Azobisisobutyronitrile - AIBN): Recrystallize from a suitable solvent (e.g., methanol) and dry under vacuum.

  • Solvent (e.g., Benzene, Toluene): Use anhydrous, inhibitor-free solvent.

2. Polymerization:

  • Prepare a series of reaction mixtures with varying molar ratios of the two monomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • Add a precise amount of the initiator (typically 0.1-1.0 mol% relative to the total monomer concentration).

  • Degas the reaction mixtures by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Seal the reaction vessels (e.g., ampoules or flasks with septa) under an inert atmosphere (e.g., nitrogen or argon).

  • Place the reaction vessels in a constant temperature bath (e.g., 60 °C) for a predetermined time. The reaction time should be kept short to ensure low monomer conversion (<10%) to minimize compositional drift.[2]

3. Copolymer Isolation and Purification:

  • Stop the polymerization by rapidly cooling the reaction mixture and exposing it to air.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter and collect the precipitated polymer.

  • Redissolve the polymer in a suitable solvent (e.g., chloroform or acetone) and re-precipitate it to remove any unreacted monomers and initiator residues. Repeat this step at least twice.

  • Dry the purified copolymer to a constant weight under vacuum.

4. Copolymer Composition Analysis (¹H-NMR Spectroscopy):

  • Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).[3]

  • Record the ¹H-NMR spectrum of the copolymer solution.[3]

  • Identify the characteristic proton signals for each monomer unit in the copolymer.

  • Integrate the areas of these characteristic signals.

  • Calculate the molar ratio of the two monomers in the copolymer using the integral values and the number of protons corresponding to each signal.[4][5]

5. Calculation of Reactivity Ratios:

  • Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios (r₁ and r₂) using linearization methods such as the Fineman-Ross or Kelen-Tüdös methods, or more accurately, using non-linear least-squares (NLLS) analysis.[6][7]

Visualizing the Concepts

To better understand the workflow and the underlying principles of cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Mixtures Prepare Reaction Mixtures (Varying Monomer Ratios) Monomer_Purification->Reaction_Mixtures Initiator_Purification Initiator Purification Initiator_Purification->Reaction_Mixtures Degassing Degassing (Freeze-Pump-Thaw) Reaction_Mixtures->Degassing Polymerization Low Conversion Polymerization Degassing->Polymerization Isolation Copolymer Isolation & Purification Polymerization->Isolation NMR_Analysis ¹H-NMR Analysis of Copolymer Composition Isolation->NMR_Analysis Calculation Calculate Reactivity Ratios (e.g., Fineman-Ross, NLLS) NMR_Analysis->Calculation

Caption: Experimental workflow for determining monomer reactivity ratios.

copolymerization_concept cluster_chain Growing Polymer Chain cluster_monomers Available Monomers cluster_products Possible Next Units M1_end ~M₁• New_M1 ~M₁-M₁• M1_end->New_M1 k₁₁ (r₁ > 1 favored) New_M2 ~M₁-M₂• M1_end->New_M2 k₁₂ (r₁ < 1 favored) M1 M₁ M1->New_M1 M2 M₂ M2->New_M2

Caption: Conceptual diagram of monomer addition based on reactivity ratios.

Conclusion

The cross-reactivity of this compound with other monomers is a critical factor in the synthesis of copolymers with tailored properties. While this compound exhibits ideal copolymerization behavior with its close analog, vinyl acetate, it shows a strong tendency for alternating copolymerization with acrylates, methacrylates, and styrene. This is due to the significantly higher reactivity of the latter monomers. The provided experimental protocol offers a robust framework for determining the reactivity ratios for specific monomer pairs, enabling researchers to predict and control the final copolymer microstructure. This understanding is essential for the rational design of new polymeric materials for advanced applications in the pharmaceutical and materials science fields.

References

Performance Showdown: Vinyl Propionate Adhesives vs. Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of adhesive technology, the selection of an appropriate bonding agent is paramount to ensuring product integrity and performance. This guide offers a detailed comparison of vinyl propionate-based adhesives against two prevalent alternatives: polyvinyl acetate (PVA) and vinyl acetate-ethylene (VAE) copolymers. This objective analysis, supported by established experimental protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound adhesives, while less common than their acetate counterparts, offer a unique profile of properties. This guide delves into a comparative analysis of key performance metrics: bond strength, curing time, viscosity, and thermal stability. While direct, comprehensive comparative data between this compound and its alternatives is limited in publicly available literature, this report synthesizes available data and outlines the standardized methodologies required to generate such comparisons in a laboratory setting.

Data Presentation: A Comparative Overview

Due to the scarcity of direct comparative studies, the following tables present typical property ranges for each adhesive type, compiled from various industry and academic sources. It is crucial to note that these values can vary significantly based on specific formulations, additives, and substrate types.

Table 1: Comparative Bond Strength (Lap Shear Strength)

Adhesive TypeTypical Lap Shear Strength (MPa) on Wood Substrates
Poly(this compound) (PVPr)Data not readily available in comparative format.
Polyvinyl Acetate (PVA)5.93 - 11.68[1][2]
Vinyl Acetate-Ethylene (VAE)Generally lower than PVA in dry conditions, but with improved flexibility.[3]

Table 2: Comparative Curing & Viscosity Characteristics

Adhesive TypeTypical Curing TimeTypical Viscosity (cP)
Poly(this compound) (PVPr)Data not readily available in comparative format.Data not readily available in comparative format.
Polyvinyl Acetate (PVA)Dependent on formulation and environmental conditions.~5000[4]
Vinyl Acetate-Ethylene (VAE)Dependent on formulation and environmental conditions.Varies based on ethylene content.

Table 3: Comparative Thermal Stability

Adhesive TypeOnset of Thermal Degradation (°C)
Poly(this compound) (PVPr)Data not readily available in comparative format.
Polyvinyl Acetate (PVA)~250 - 400 (second stage degradation)[5]
Vinyl Acetate-Ethylene (VAE)Degradation influenced by both vinyl acetate and ethylene components.

Signaling Pathways and Experimental Workflows

To understand the curing process and the methodologies for performance evaluation, the following diagrams illustrate the underlying chemical reactions and standardized testing procedures.

Curing Mechanism: Free-Radical Polymerization

The curing of this compound, polyvinyl acetate, and vinyl acetate-ethylene adhesives is typically initiated by a free-radical polymerization process. This chain reaction consists of three main stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Decomposition R-M• R-M• 2R•->R-M• Addition to Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-Mn• Polymer Radical R-M-M•->R-Mn• + (n-2)M P-P Dead Polymer R-Mn•->P-P Combination P + P' Dead Polymers R-Mn•->P + P' Disproportionation R-Mm• Growing Chain 2 R-Mm•->P-P R-Mm•->P + P'

Free-Radical Polymerization Mechanism
Experimental Workflow: Bond Strength Testing (ASTM D1002)

The lap shear strength is a critical measure of an adhesive's performance, indicating the bond's resistance to shearing forces. The following workflow outlines the standardized procedure.

G cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis CleanSubstrates Clean Substrates ApplyAdhesive Apply Adhesive CleanSubstrates->ApplyAdhesive AssembleJoint Assemble Lap Joint ApplyAdhesive->AssembleJoint CureAdhesive Cure Adhesive AssembleJoint->CureAdhesive MountSpecimen Mount in Tensile Tester CureAdhesive->MountSpecimen ApplyLoad Apply Tensile Load at Constant Rate MountSpecimen->ApplyLoad RecordLoad Record Maximum Load at Failure ApplyLoad->RecordLoad CalculateStrength Calculate Shear Strength (Load / Area) RecordLoad->CalculateStrength AnalyzeFailure Analyze Failure Mode (Cohesive/Adhesive) RecordLoad->AnalyzeFailure

ASTM D1002 Lap Shear Test Workflow
Experimental Workflow: Viscosity Measurement (ASTM D1084)

Viscosity is a key property that influences an adhesive's application characteristics, such as its ability to be sprayed, brushed, or rolled.

G cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation SelectViscometer Select Appropriate Viscometer (e.g., Brookfield) Calibrate Calibrate Instrument SelectViscometer->Calibrate PrepareSample Prepare Adhesive Sample Calibrate->PrepareSample ImmerseSpindle Immerse Spindle in Sample PrepareSample->ImmerseSpindle SetSpeed Set Rotational Speed ImmerseSpindle->SetSpeed RecordTemp Record Temperature ImmerseSpindle->RecordTemp RecordTorque Record Torque Reading SetSpeed->RecordTorque CalculateViscosity Calculate Viscosity (cP or mPa·s) RecordTorque->CalculateViscosity

ASTM D1084 Viscosity Test Workflow

Experimental Protocols

To ensure reproducibility and accuracy in performance comparisons, the following standardized experimental protocols are recommended.

Bond Strength (Lap Shear Strength) - ASTM D1002
  • Objective: To determine the shear strength of an adhesive bond between two substrates.[6][7][8]

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips.[7]

  • Specimen Preparation:

    • Cut substrates (e.g., wood, metal) to specified dimensions (e.g., 101.6 mm x 25.4 mm x 1.62 mm).[6]

    • Clean the bonding surfaces of the substrates to remove any contaminants.

    • Apply a uniform layer of the adhesive to a defined overlap area (e.g., 12.7 mm x 25.4 mm).[6]

    • Assemble the two substrates to form a single lap joint.

    • Cure the adhesive according to the manufacturer's specifications, which may involve specific temperature, pressure, and time.

  • Procedure:

    • Secure the ends of the cured specimen in the grips of the UTM, ensuring proper alignment.[7]

    • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[6]

    • Record the maximum load at failure.

  • Data Analysis:

    • Calculate the lap shear strength by dividing the maximum load by the overlap area. The result is typically expressed in megapascals (MPa) or pounds per square inch (psi).

    • Visually inspect the failed specimen to determine the failure mode: cohesive (failure within the adhesive), adhesive (failure at the adhesive-substrate interface), or substrate failure.

Viscosity - ASTM D1084
  • Objective: To measure the resistance to flow of a liquid adhesive.[9][10][11]

  • Apparatus: Rotational viscometer (e.g., Brookfield viscometer) or a viscosity cup.[9][11]

  • Procedure (Rotational Viscometer):

    • Select a spindle and rotational speed appropriate for the expected viscosity of the adhesive.

    • Place the adhesive sample in a suitable container and bring it to a specified temperature (e.g., 25 °C).

    • Immerse the spindle into the adhesive to the marked level.

    • Start the viscometer and allow the reading to stabilize.

    • Record the torque reading and convert it to a viscosity value in centipoise (cP) or millipascal-seconds (mPa·s) using the instrument's calibration chart.

  • Procedure (Viscosity Cup):

    • Select a cup with an orifice size appropriate for the adhesive's viscosity.

    • Fill the cup with the adhesive while keeping the orifice closed.

    • Open the orifice and simultaneously start a timer.

    • Measure the time it takes for the stream of adhesive to break.

    • Convert the efflux time to kinematic viscosity (centistokes) using the cup's calibration chart.[9]

Curing Time - Differential Scanning Calorimetry (DSC)
  • Objective: To determine the curing profile of an adhesive, including the onset of cure, peak exotherm, and degree of cure.[12][13][14]

  • Apparatus: Differential Scanning Calorimeter (DSC).[13]

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of the uncured adhesive into a DSC pan.

    • Place the pan in the DSC cell and an empty reference pan in the reference cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.[14]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an exothermic peak representing the curing reaction.

    • The onset temperature of the peak indicates the start of the curing reaction.

    • The peak temperature represents the point of maximum reaction rate.

    • The area under the peak is proportional to the total heat of reaction (ΔH), which can be used to determine the degree of cure.[15]

Thermal Stability - Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of a cured adhesive by measuring its weight loss as a function of temperature.[16][17][18][19]

  • Apparatus: Thermogravimetric Analyzer (TGA).[16]

  • Procedure:

    • Place a small, accurately weighed sample of the cured adhesive in the TGA sample pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) in a specified atmosphere (e.g., nitrogen or air).[16]

    • Continuously record the sample's weight as a function of temperature.

  • Data Analysis:

    • The TGA thermogram plots the percentage of weight loss versus temperature.

    • The onset temperature of weight loss indicates the beginning of thermal degradation.

    • The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often used as a measure of thermal stability.

Conclusion

References

A Comparative Guide to the Hydrolytic Stability of Polyvinyl Propionate and Other Vinyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of polymers is a critical parameter in numerous applications, particularly in the pharmaceutical industry for drug delivery systems and in the manufacturing of specialty chemicals. This guide provides an objective comparison of the hydrolytic stability of polyvinyl propionate (PVPr) against other common vinyl esters, primarily polyvinyl acetate (PVAc). The information presented is supported by available experimental data and established chemical principles.

Executive Summary

Polyvinyl esters are a class of polymers known for their susceptibility to hydrolysis, a reaction that cleaves the ester bond in the presence of water, often catalyzed by acids or bases. This process converts the polymer into polyvinyl alcohol (PVA) and a corresponding carboxylic acid. The rate and extent of this hydrolysis are significantly influenced by the structure of the ester's side chain.

Generally, the hydrolytic stability of polyvinyl esters is inversely related to the steric hindrance and electronic effects of the alkyl group in the ester side chain. While direct comparative kinetic data for polythis compound is limited in publicly available literature, established principles of organic chemistry suggest that PVPr exhibits a slightly higher resistance to hydrolysis compared to polyvinyl acetate due to the larger propionate group.

Comparative Hydrolytic Stability

The stability of the ester linkage in polyvinyl esters towards hydrolysis is influenced by factors such as temperature, pH (catalyst concentration), and the chemical structure of the ester group.[1]

Key Findings from Literature:

  • Polyvinyl Acetate (PVAc): The hydrolysis of PVAc is extensively studied and serves as the primary industrial route to produce polyvinyl alcohol (PVA).[1][2] The reaction is typically catalyzed by strong bases like sodium hydroxide or acids.[1][3]

  • Effect of Side Chain: The structure of the side chain in the vinyl ester monomer plays a crucial role in the properties of the resulting polymer and its susceptibility to hydrolysis. One study on the saponification of various poly(vinyl esters) indicated that the properties of the resulting PVA, which are influenced by the hydrolysis process, vary with the starting monomer in the following order: vinyl benzoate < vinyl acetate < this compound < vinyl butyrate < vinyl pivalate.[4] This suggests that the nature of the ester group influences the hydrolysis reaction.

Based on fundamental chemical principles, the larger propionate group in PVPr, compared to the acetate group in PVAc, is expected to offer slightly greater steric hindrance to the attacking nucleophile (e.g., hydroxide ion) at the carbonyl carbon. This increased steric bulk should theoretically lead to a slower rate of hydrolysis for PVPr under identical conditions.

Quantitative Data on Hydrolysis

Table 1: Factors Influencing the Hydrolysis of Polyvinyl Acetate

ParameterEffect on Hydrolysis RateReference
Temperature Increased temperature significantly increases the rate of hydrolysis.[3]
Catalyst Concentration Higher concentrations of acid or base catalysts accelerate the hydrolysis reaction.[1][3]
Solvent The choice of solvent can influence the reaction rate.[3]
Degree of Hydrolysis The rate can sometimes be auto-catalyzed by the formation of hydroxyl groups on the polymer chain.[3]

Note: This table is based on data for polyvinyl acetate due to the lack of specific quantitative data for polythis compound in the searched literature.

Experimental Protocols for Hydrolysis Analysis

The degree of hydrolysis of polyvinyl esters is typically determined by measuring the amount of ester groups that have been converted to hydroxyl groups. A common method is saponification followed by titration.

Typical Experimental Protocol for Saponification of Polyvinyl Esters:

  • Dissolution: A known weight of the polyvinyl ester is dissolved in a suitable solvent, such as methanol or a mixture of acetone and water.[3][5]

  • Saponification: A standardized solution of a strong base, typically sodium hydroxide (NaOH) in an alcohol or water, is added to the polymer solution.[3][5]

  • Reaction: The mixture is stirred at a constant temperature for a specific period to allow the hydrolysis reaction to proceed.[3]

  • Titration: At various time intervals, aliquots of the reaction mixture can be withdrawn and the excess NaOH is titrated with a standard acid solution (e.g., hydrochloric acid) to determine the amount of NaOH consumed.[3]

  • Calculation: The degree of hydrolysis (saponification) is calculated based on the amount of NaOH consumed over time.

Visualizing the Comparison and Process

To better understand the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Factors Influencing Hydrolytic Stability cluster_1 Comparison Polyvinyl Ester Structure Polyvinyl Ester Structure Hydrolytic Stability Hydrolytic Stability Polyvinyl Ester Structure->Hydrolytic Stability Steric Hindrance Electronic Effects Reaction Conditions Reaction Conditions Reaction Conditions->Hydrolytic Stability Temperature pH (Catalyst) Solvent PVPr Polythis compound Higher Stability (Theorized) Higher Stability (Theorized) PVPr->Higher Stability (Theorized) PVAc Polyvinyl Acetate Lower Stability Lower Stability PVAc->Lower Stability

Caption: Factors influencing the hydrolytic stability of polyvinyl esters.

G start Start: Polyvinyl Ester Sample dissolution Dissolve in Solvent start->dissolution saponification Add Standardized NaOH Solution dissolution->saponification reaction Stir at Constant Temperature saponification->reaction titration Titrate Aliquots with Standard Acid reaction->titration calculation Calculate Degree of Hydrolysis titration->calculation end End: Determine Hydrolytic Stability calculation->end

Caption: Experimental workflow for determining hydrolytic stability.

Conclusion

References

literature review of vinyl propionate polymerization studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand and control the synthesis of poly(vinyl propionate) (PVP), this guide provides a comparative overview of various polymerization techniques. Poly(this compound) is a versatile polymer with applications ranging from adhesives and coatings to potential uses in drug delivery systems. The choice of polymerization method significantly impacts the polymer's molecular weight, polydispersity, and architecture, which in turn dictate its physical and chemical properties. This guide summarizes key quantitative data, details experimental protocols, and visualizes polymerization mechanisms to aid in the selection of the most suitable synthesis strategy.

Comparison of Polymerization Methods

The polymerization of this compound can be achieved through several methods, including conventional free-radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP). Each technique offers distinct advantages and disadvantages in terms of control over the polymerization process and the resulting polymer characteristics.

Polymerization MethodMonomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI, Mw/Mn)Reaction ConditionsReference
PET-RAFT 3 (15 h)--3 ppm photocatalyst, room temp.[1]
Similar kinetics to 10 ppm--30 ppm photocatalyst, room temp.[1]
-49,300 (7 h)1.43DP 6000, photocatalyst, room temp.[2]
-64,300 (15 h)1.62DP 6000, photocatalyst, room temp.[2]
RAFT (Star Polymer) -~50,000>1.290 °C, tetra-functional xanthate RAFT agent[3]
Free Radical Data not availableData not availableData not availableData not available
ATRP Data not availableData not availableData not availableData not available

Note: The synthesis of high molecular weight and uniform poly(this compound) can be challenging due to the high reactivity of the propagating radical, which can lead to side reactions.[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the free-radical, RAFT, and ATRP of vinyl monomers, which can be adapted for this compound.

Conventional Free-Radical Polymerization

Free-radical polymerization is a common method for producing polymers from vinyl monomers.[4] The process involves initiation, propagation, and termination steps.[4]

Materials:

  • This compound (monomer)

  • Initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Solvent (e.g., toluene, benzene)

Procedure:

  • Monomer Purification: The this compound monomer is typically purified to remove inhibitors, often by passing it through a column of basic alumina.

  • Reaction Setup: The monomer, initiator, and solvent are charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • Degassing: The reaction mixture is degassed to remove oxygen, which can inhibit the polymerization. This is often done by bubbling nitrogen through the mixture or by several freeze-pump-thaw cycles.

  • Polymerization: The reaction vessel is heated to the desired temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a specified time.

  • Isolation: The resulting polymer is isolated, often by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[5]

Materials:

  • This compound (monomer)

  • RAFT agent (e.g., a xanthate or dithiocarbamate)

  • Initiator (e.g., AIBN)

  • Solvent (optional, for solution polymerization)

Procedure:

  • Reagent Preparation: A solution of the monomer, RAFT agent, and initiator is prepared in a suitable reaction vessel (e.g., a Schlenk flask or an ampule).

  • Degassing: The reaction mixture is thoroughly degassed using several freeze-pump-thaw cycles to remove dissolved oxygen.[5]

  • Polymerization: The sealed reaction vessel is placed in a heated oil bath at the desired temperature (e.g., 60 °C) for a specified duration.[5]

  • Characterization: Samples can be taken at different time points to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).[6]

  • Purification: The polymer is isolated by precipitation in a suitable non-solvent and dried.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization method that enables the synthesis of well-defined polymers.

Materials:

  • This compound (monomer)

  • Initiator (an alkyl halide, e.g., ethyl α-bromoisobutyrate)

  • Catalyst (a transition metal complex, e.g., CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Solvent (optional)

Procedure:

  • Catalyst Complex Formation: The copper catalyst and ligand are typically dissolved in the monomer or a solvent in the reaction flask and stirred to form the catalyst complex.

  • Degassing: The mixture is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Initiation: The initiator is added to the reaction mixture under an inert atmosphere.

  • Polymerization: The reaction is carried out at a specific temperature, and samples can be withdrawn periodically to monitor the progress of the polymerization.

  • Termination and Purification: The polymerization is typically terminated by exposing the reaction mixture to air. The copper catalyst is then removed by passing the polymer solution through a column of neutral alumina. The polymer is then precipitated and dried.

Polymerization Mechanisms and Workflows

Visualizing the fundamental steps of each polymerization technique can aid in understanding the underlying chemical processes.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical 1 Radical 1 Initiator->Radical 1 Decomposition Radical 2 Radical 2 Radical 1->Radical 2 + Monomer Growing Chain Growing Chain Radical 2->Growing Chain + n Monomers Dead Polymer Dead Polymer Growing Chain->Dead Polymer Combination or Disproportionation

Caption: Conventional Free-Radical Polymerization Mechanism.

RAFT_Polymerization cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation cluster_chain_equilibration Chain Equilibration I Initiator R_dot Radical (R•) I->R_dot P1_dot Propagating Radical (P1•) R_dot->P1_dot + M M Monomer Pn_dot Propagating Radical (Pn•) RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate RAFT Adduct Radical Pn_dot->Intermediate + RAFT Agent Intermediate->Pn_dot Pm_dot Dormant Species (Pm-S-C(=S)Z) Intermediate->Pm_dot - R• Pm_dot->Intermediate + R• R_dot2 Leaving Group Radical (R•) R_dot3 Leaving Group Radical (R•) P2_dot New Propagating Radical (P'•) R_dot3->P2_dot + M M2 Monomer P_dot_active Active Propagating Chains P_dormant Dormant Chains P_dot_active->P_dormant Rapid Exchange P_dormant->P_dot_active ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator Initiator (R-X) Radical Radical (R•) Initiator->Radical Catalyst Catalyst (Cu(I)/L) Deactivator Deactivator (X-Cu(II)/L) Catalyst->Deactivator Catalyst_regen Catalyst (Cu(I)/L) Radical_prop Propagating Radical (Pn•) Radical_prop->Radical_prop + M Radical_deact Propagating Radical (Pn•) Monomer Monomer (M) Dormant_species Dormant Species (Pn-X) Radical_deact->Dormant_species Deactivator_deact Deactivator (X-Cu(II)/L) Deactivator_deact->Catalyst_regen

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Vinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling volatile chemical compounds like vinyl propionate. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a highly flammable and toxic liquid that requires careful handling.[1][2][3] Before beginning any disposal procedure, it is crucial to be aware of its primary hazards.

Hazard ClassificationDescription
Physical Hazard Highly flammable liquid and vapor.[4][5] Vapors may form explosive mixtures with air and can cause a flash fire.[6][7]
Health Hazard Toxic if inhaled and may be harmful if swallowed.[6] Causes serious eye irritation and may cause skin and respiratory irritation.[4][7] It is also suspected of causing cancer.[6]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[3][6]

Personal Protective Equipment (PPE): Before handling this compound, ensure you are equipped with the appropriate PPE:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. All equipment must be properly grounded to prevent static discharge, a potential ignition source.[1] Keep the substance away from heat, sparks, open flames, and other ignition sources.[4][8][9]

Step-by-Step Disposal Protocol

This compound and its containers must be treated as hazardous waste. Disposal should always be carried out in compliance with local, regional, and national regulations.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Handling Spills: In the event of a spill, immediate action is required to contain the substance and prevent its spread.[1]

  • Evacuate: Remove all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[2]

  • Containment: Use an inert absorbent material such as sand, sawdust, or universal binder to soak up the spill.[8]

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment during this process.

  • Decontamination: Clean the spill area thoroughly.

3. Final Disposal:

  • Waste this compound is classified as hazardous and should be disposed of at an approved waste disposal plant or through an industrial combustion plant.[2][8]

  • Solvent reclamation or regeneration is also a potential disposal method.[8]

  • Never dispose of this compound by pouring it down the drain or releasing it into the environment.[8][9]

4. Container Disposal:

  • Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[6]

  • Contaminated packaging should be handled in the same manner as the substance itself.[8]

  • Dispose of empty containers at a hazardous or special waste collection point.[6]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

Vinyl_Propionate_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Spill Management cluster_disposal Final Disposal A Assess Hazards & Review SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Collect Waste this compound in Labeled, Sealed Container C->D E Spill Occurs? D->E F Isolate Area & Eliminate Ignition Sources E->F Yes I Store Waste Securely for Pickup E->I No G Contain with Inert Absorbent Material F->G H Collect Absorbed Material in a Sealed Container G->H H->I J Dispose through Approved Hazardous Waste Vendor I->J L Dispose of Empty, Contaminated Containers as Hazardous Waste I->L K Options: - Industrial Combustion - Solvent Reclamation J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Vinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of vinyl propionate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical Safety and Properties

This compound is a colorless, highly flammable liquid with a pungent odor.[1][2] It is classified as a hazardous chemical due to its flammability, potential for causing skin and eye irritation, and suspected carcinogenicity.[3][4] Understanding its properties is the first step in safe handling.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 105-38-4
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol [1]
Boiling Point 94-95 °C[5]
Melting Point -80 °C[5]
Density 0.919 g/mL at 25 °C[5]
Vapor Pressure 18 mmHg at 25 °C[1][2]
Flash Point 6-8 °C (42-46.4 °F)[1][5]
Occupational Exposure Limits Not established by OSHA, NIOSH, or ACGIH. It is recommended to keep exposure to the lowest feasible concentration.[6][7][8]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is mandatory when handling this compound. The required equipment is detailed below.

PPE Requirements for Handling this compound

PPE CategorySpecifications and Recommendations
Hand Protection Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use. For prolonged contact, consider heavier weight gloves (e.g., 8 mil or greater) or double gloving.[9][10]
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[4][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
Skin and Body Protection A laboratory coat is required.[12] For larger quantities or in case of a potential splash, chemical-resistant coveralls or an apron should be worn.[4][11]
Respiratory Protection Work should be conducted in a certified chemical fume hood . If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved air-purifying respirator with organic vapor cartridges (e.g., 3M 6001 series) is required.[3][5][13][14]

The following diagram illustrates the relationship between the hazards of this compound and the corresponding protective equipment.

Hazard_PPE_Relationship This compound: Hazards and Corresponding PPE cluster_hazards Hazards cluster_ppe Personal Protective Equipment H1 Highly Flammable P3 Lab Coat & Chemical Apron H1->P3 Protects from splashes H2 Skin & Eye Irritant P1 Chemical-Resistant Gloves (Nitrile, Butyl Rubber) H2->P1 Prevents skin contact P2 Safety Goggles & Face Shield H2->P2 Prevents eye contact H3 Toxic if Inhaled P4 Fume Hood or Respirator (Organic Vapor Cartridge) H3->P4 Prevents inhalation H4 Suspected Carcinogen H4->P1 Minimizes exposure H4->P4 Minimizes exposure

Caption: Relationship between this compound hazards and necessary PPE.

Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.

Experimental Protocol for Handling this compound

  • Preparation and Precautionary Measures:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][11][15]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][11][15]

    • Assemble all necessary materials and equipment before starting the procedure.

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat.

    • Don chemical safety goggles and a face shield if necessary.

    • Wear the appropriate chemical-resistant gloves (nitrile or butyl rubber).

  • Handling and Dispensing:

    • Conduct all work with this compound inside a chemical fume hood.[4]

    • When transferring the liquid, do so slowly to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in use.[11][15]

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and then with soap and water.

    • Properly remove and dispose of contaminated gloves and any disposable supplies in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work.

The following workflow diagram outlines the safe handling process from preparation to completion.

Handling_Workflow This compound Handling Workflow A Step 1: Preparation - Verify fume hood, safety shower, eyewash - Remove ignition sources - Ground equipment B Step 2: Don PPE - Lab Coat - Safety Goggles/Face Shield - Chemical-Resistant Gloves A->B C Step 3: Chemical Handling - Work inside fume hood - Dispense slowly - Keep containers closed B->C D Step 4: Post-Handling & Cleanup - Decontaminate work area - Dispose of contaminated items C->D E Step 5: Doff PPE & Wash Hands - Remove gloves, coat - Wash hands thoroughly D->E F Procedure Complete E->F

Caption: Step-by-step workflow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol for this compound Waste Disposal

  • Waste Segregation and Collection:

    • Collect all this compound waste, including contaminated materials (e.g., absorbent pads, gloves, pipette tips), in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound, have a tight-fitting lid, and be kept closed except when adding waste.[16]

    • Do not mix this compound waste with other incompatible waste streams.[16]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "liquid waste," "contaminated debris").[16]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.[16]

  • Empty Container Disposal:

    • To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12]

    • Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations.[12]

    • After rinsing and air-drying in a fume hood, the original label must be completely defaced or removed before the container can be discarded as regular trash or recycled.[12]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[16] Do not dispose of this compound down the drain or in regular trash.[2][16]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.